L-Homocitrulline
Description
Homocitrulline belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Homocitrulline exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Homocitrulline has been detected in multiple biofluids, such as urine and blood. Within the cell, homocitrulline is primarily located in the cytoplasm.
Properties
IUPAC Name |
(2S)-2-amino-6-(carbamoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGSAGMEBXLVJJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317386 | |
| Record name | Homocitrulline | |
| Source | EPA DSSTox | |
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Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Homocitrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
600 mg/mL | |
| Record name | Homocitrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1190-49-4 | |
| Record name | Homocitrulline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Homocitrulline | |
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| Record name | Homocitrulline | |
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| Record name | L-homocitrulline | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.384 | |
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| Record name | HOMOCITRULLINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133T7A0Y5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Homocitrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211 - 212 °C | |
| Record name | Homocitrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The In Vivo Synthesis of L-Homocitrulline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homocitrulline, an analogue of L-citrulline with an additional methylene group in its side chain, is a non-proteinogenic amino acid increasingly recognized for its role as a biomarker in various pathological conditions.[1][2] Elevated levels of this compound are particularly associated with urea cycle disorders (UCDs), chronic kidney disease (CKD), and inflammatory conditions such as rheumatoid arthritis.[1][2] Its formation in vivo is primarily attributed to two distinct pathways: the non-enzymatic carbamylation of lysine residues and a "spillover" reaction within the urea cycle.[1][3] This technical guide provides an in-depth exploration of these synthesis pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes to support further research and therapeutic development.
Core Synthesis Pathways of this compound
Carbamylation of Lysine
The principal pathway for this compound formation is the non-enzymatic carbamylation of the ε-amino group of lysine residues in proteins.[1] This reaction is driven by cyanate (CNO⁻), which exists in equilibrium with urea in the body.[1][4]
a) Urea-Dependent Cyanate Formation:
Under physiological conditions, urea slowly dissociates to form ammonium and cyanate.[5] While this equilibrium favors urea, the relatively high concentration of urea in the body can generate significant amounts of cyanate.[5] In pathologies such as chronic kidney disease, elevated urea levels lead to a proportional increase in cyanate, thereby promoting protein carbamylation.[4][5]
b) Myeloperoxidase-Mediated Cyanate Formation:
During inflammation, the enzyme myeloperoxidase (MPO), released from neutrophils, can catalyze the oxidation of thiocyanate (SCN⁻) in the presence of hydrogen peroxide (H₂O₂) to generate cyanate.[1] This pathway is a significant contributor to this compound formation at sites of inflammation, independent of urea concentrations.[1]
Urea Cycle Spillover
In certain inborn errors of metabolism, particularly urea cycle disorders, this compound synthesis can occur as a consequence of substrate accumulation.
a) Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) Syndrome:
In HHH syndrome, a defect in the mitochondrial ornithine transporter leads to a deficiency of ornithine within the mitochondria.[6] This impairs the function of ornithine transcarbamylase (OTC), a key enzyme in the urea cycle, causing an accumulation of carbamoyl phosphate. The excess carbamoyl phosphate can then react with the ε-amino group of lysine, which is structurally similar to ornithine, to form this compound.[3][6]
b) Ornithine Transcarbamylase (OTC) Deficiency:
Similar to HHH syndrome, a deficiency in the OTC enzyme itself leads to the build-up of carbamoyl phosphate.[7] This accumulated substrate can then be utilized in a side reaction with lysine to produce this compound.[1] While OTC is central to this process through its primary function and the consequences of its deficiency, evidence for direct, efficient catalytic activity of OTC with lysine as a substrate is not well-established, suggesting this is a non-canonical, "spillover" reaction.[3] In fact, some studies suggest the entity responsible for homocitrulline formation from lysine and carbamoylphosphate in mitochondria is distinct from OTC.[3]
Quantitative Data
The following tables summarize key quantitative data related to this compound synthesis in vivo.
| Parameter | Healthy Individuals | Uremic Patients | Reference |
| Plasma Isocyanate Concentration | ~45 nmol/L | ~140 nmol/L | [5] |
| Plasma Thiocyanate Concentration (Non-smokers) | 33.5 ± 25.4 µmol/L | - | [8] |
| Plasma Thiocyanate Concentration (Smokers) | 111.2 ± 92.1 µmol/L | - | [8] |
| Plasma this compound Concentration | 0 - 1.7 µmol/L | Elevated | [2] |
| Urinary Homocitrulline Excretion in HHH Syndrome | - | 93 to 2380 µmol/g creatinine | [9] |
Table 1: Concentrations of Precursors and this compound in Biological Fluids.
| Enzyme | Substrate | K_m_ | Reference |
| Ornithine Transcarbamylase (Crude Mitochondrial Extract) | Lysine | 6.3 mmol/L | [3] |
| Ornithine Transcarbamylase (Partially Purified) | Lysine | 55.3 mmol/L | [3] |
Table 2: Kinetic Parameters of Ornithine Transcarbamylase with Lysine.
Signaling Pathways and Logical Relationships
References
- 1. Homocitrulline - Wikipedia [en.wikipedia.org]
- 2. Homocitrulline - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Separation of ornithine and lysine activities of the ornithine-transcarbamylase-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea Cycle Disorders in Children (Chapter 38) - Liver Disease in Children [cambridge.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Cyanide and Thiocyanate Levels in Blood and Saliva of Healthy Adult Volunteers [jstage.jst.go.jp]
- 9. Urea Cycle Disorders Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enzymatic Synthesis of L-Homocitrulline from L-Lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homocitrulline, a non-proteinogenic α-amino acid, is of increasing interest in biomedical research and drug development due to its association with various physiological and pathological processes, including urea cycle disorders and post-translational protein modifications. The enzymatic synthesis of this compound from L-lysine offers a highly specific and controlled alternative to chemical methods. This technical guide provides an in-depth overview of the core principles and methodologies for the enzymatic production of this compound, focusing on the key enzyme, reaction kinetics, experimental protocols, and analytical techniques for quantification.
Introduction
This compound [N6-(aminocarbonyl)-L-lysine] is an analog of L-citrulline with an additional methylene group in its side chain.[1][2] In biological systems, it is formed from the carbamylation of the ε-amino group of L-lysine.[1] This modification can occur non-enzymatically through the reaction of lysine with cyanate, which can be derived from the breakdown of urea.[1] Elevated levels of homocitrulline have been observed in individuals with urea cycle disorders due to the accumulation of carbamoyl phosphate.[1] The enzymatic synthesis of this compound provides a precise method for producing this compound for research and pharmaceutical applications.
Enzymatic Pathways for this compound Synthesis from L-Lysine
Two primary pathways involving enzymatic activity can lead to the formation of this compound from L-lysine.
Direct Enzymatic Synthesis by Lysine Carbamoyltransferase
The most direct and specific enzymatic route for the synthesis of this compound is catalyzed by lysine carbamoyltransferase (LCT) (EC 2.1.3.8), also known as lysine transcarbamylase.[3] This enzyme facilitates the transfer of a carbamoyl group from carbamoyl phosphate to the ε-amino group of L-lysine, yielding this compound and inorganic phosphate.[3]
Reaction:
L-Lysine + Carbamoyl Phosphate <-> this compound + Phosphate
This reaction is the focal point of this guide for controlled enzymatic synthesis.
Indirect Pathway involving Myeloperoxidase
An indirect route for this compound formation involves the enzyme myeloperoxidase (MPO) . In the presence of hydrogen peroxide, MPO catalyzes the conversion of thiocyanate to cyanate.[1] The cyanate then non-enzymatically carbamylates the ε-amino group of lysine residues to form homocitrulline.[1][4] While enzymatic, this pathway is less controlled for preparative synthesis and is more relevant in physiological and pathological contexts such as inflammation.[1][4]
Key Enzyme: Lysine Carbamoyltransferase (EC 2.1.3.8)
Lysine carbamoyltransferase is the central biocatalyst for the targeted synthesis of this compound. While dedicated LCTs exist, some studies have shown that ornithine transcarbamylase (OTC), a key enzyme in the urea cycle, can exhibit promiscuous activity towards L-lysine, particularly in mitochondrial extracts.[5][6]
Enzyme Source
Lysine carbamoyltransferase activity has been identified in bovine liver mitochondria.[5][6] For laboratory-scale and industrial production, recombinant expression of the enzyme in microbial hosts such as Escherichia coli offers a more scalable and controlled source.
Quantitative Data
The efficiency of the enzymatic synthesis is dependent on various factors, including enzyme kinetics and reaction conditions. The following table summarizes key kinetic parameters for the lysine carbamoyltransferase activity from bovine liver mitochondria.
| Parameter | Value | Source Organism | Notes |
| Km for L-Lysine (crude mitochondrial extract) | 6.3 mmol/L | Bovine Liver | [5][6] |
| Km for L-Lysine (partially purified OTC) | 55.3 mmol/L | Bovine Liver | Suggests a distinct enzyme or altered affinity after purification.[5][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis and analysis of this compound.
Purification of Lysine Carbamoyltransferase (from Bovine Liver Mitochondria - based on Hommes et al., 1983)
Note: This is a generalized protocol based on the available literature. Optimization may be required.
-
Mitochondrial Isolation: Isolate mitochondria from fresh bovine liver using standard differential centrifugation techniques.
-
Mitochondrial Lysis: Resuspend the mitochondrial pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.5) and disrupt the mitochondria by sonication or freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the mitochondrial membranes. The supernatant contains the soluble mitochondrial proteins, including lysine carbamoyltransferase.
-
Ammonium Sulfate Precipitation: Perform a fractional ammonium sulfate precipitation of the supernatant. The fraction containing the lysine carbamoyltransferase activity can be determined by assaying the activity in different precipitate fractions.
-
Chromatography:
-
Ion-Exchange Chromatography: Load the active fraction onto an anion-exchange column (e.g., DEAE-cellulose) and elute with a salt gradient (e.g., 0-0.5 M NaCl).
-
Gel Filtration Chromatography: Further purify the active fractions from ion-exchange chromatography using a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.
-
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Enzymatic Synthesis of this compound
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components in a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0):
-
L-Lysine (e.g., 10-50 mM)
-
Carbamoyl phosphate (e.g., 20-100 mM, freshly prepared as it is unstable in solution)
-
Purified lysine carbamoyltransferase (concentration to be optimized based on enzyme activity)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.
-
Reaction Monitoring: At different time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching agent (e.g., perchloric acid to a final concentration of 5%) to precipitate the enzyme.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to remove the precipitated protein. The supernatant containing this compound can then be analyzed.
Quantification of this compound by HPLC
Note: This is a general protocol and may require optimization for specific equipment and reaction matrices.
-
Derivatization (Pre-column):
-
Mix an aliquot of the reaction supernatant with o-phthalaldehyde (OPA) reagent in a borate buffer (pH 9.5).
-
Allow the derivatization reaction to proceed for a short, defined time (e.g., 1-2 minutes).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Methanol:Acetonitrile:Water (45:45:10 v/v/v).[7]
-
Mobile Phase B: Phosphate buffer (pH 7.5).[7]
-
Gradient: Isocratic elution with a defined ratio of mobile phase A and B (e.g., 80:20).[7]
-
Flow Rate: 1 mL/min.[7]
-
Detection: UV detector at 338 nm.[7]
-
Column Temperature: 40°C.[7]
-
-
Quantification: Prepare a standard curve using known concentrations of this compound and quantify the amount in the samples by comparing the peak areas.
Visualizations
Signaling Pathways and Workflows
Caption: Enzymatic conversion of L-Lysine to this compound.
Caption: General workflow for this compound synthesis and analysis.
Conclusion
The enzymatic synthesis of this compound from L-lysine using lysine carbamoyltransferase presents a highly specific and controllable method for producing this valuable amino acid. This guide has outlined the core enzymatic pathway, provided available quantitative data, and detailed experimental protocols for enzyme purification, chemical synthesis, and product quantification. The provided workflows and diagrams serve as a foundation for researchers and professionals in drug development to establish and optimize the production of this compound for their specific applications. Further research into the recombinant expression and optimization of lysine carbamoyltransferase will be crucial for enhancing the efficiency and scalability of this biosynthetic route.
References
- 1. Homocitrulline - Wikipedia [en.wikipedia.org]
- 2. Formation of homocitrulline during heating of milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 4. Homocitrulline [biosyn.com]
- 5. Separation of ornithine and lysine activities of the ornithine-transcarbamylase-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-Homocitrulline in the Urea Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of L-Homocitrulline, a metabolite increasingly recognized for its significance in the context of urea cycle disorders (UCDs). While not a direct intermediate of the urea cycle itself, its formation and accumulation serve as a critical indicator of metabolic dysfunction, particularly in conditions of carbamoyl phosphate excess. This document details the biosynthesis of this compound, its interaction with urea cycle enzymes, quantitative data on its presence in biological fluids, and detailed experimental protocols for its analysis.
Introduction: this compound and the Urea Cycle
The urea cycle is a vital metabolic pathway primarily occurring in the liver, responsible for the conversion of highly toxic ammonia into urea for excretion.[1] The cycle involves a series of enzymatic reactions that process nitrogenous waste.[1] this compound, an amino acid structurally similar to the urea cycle intermediate L-Citrulline but with an additional methylene group, is not a canonical participant in this cycle.[2][3] Its presence in biological systems, particularly at elevated levels, is indicative of a metabolic "overflow" resulting from a dysfunctional urea cycle.[2][3]
The accumulation of carbamoyl phosphate, a key substrate in the initial steps of the urea cycle, is a central factor in the synthesis of this compound.[2][4] This accumulation often arises from deficiencies in urea cycle enzymes, most notably Ornithine Transcarbamylase (OTC).[5] The excess carbamoyl phosphate can then react with the ε-amino group of L-lysine in a process known as carbamylation, yielding this compound.[2][6] Consequently, this compound has emerged as a significant biomarker for diagnosing and monitoring certain UCDs.[2]
Biosynthesis and Metabolism of this compound
The primary route of this compound formation is the non-enzymatic carbamylation of L-lysine by carbamoyl phosphate.[6] Under normal physiological conditions, the concentration of carbamoyl phosphate is tightly regulated, and its reaction with ornithine to form citrulline is highly favored.[6][7] However, in the event of a bottleneck in the urea cycle, such as in OTC deficiency, carbamoyl phosphate accumulates in the mitochondrial matrix.[2] This excess carbamoyl phosphate can then react with lysine, which is also present in the mitochondria, to form this compound.[4][6]
dot
Caption: Formation of this compound in the context of the urea cycle.
This compound can also be formed through the carbamylation of lysine residues in proteins by isocyanic acid, which is in equilibrium with urea.[2] This process is particularly relevant in conditions of high urea concentration, such as renal failure.[2]
Quantitative Data
The concentration of this compound in biological fluids is a key diagnostic parameter. The following tables summarize available quantitative data.
| Analyte | Matrix | Condition | Concentration | Reference |
| This compound | Plasma | Healthy Adult | 0 - 1.7 µmol/L | [8] |
| This compound | Urine | Healthy Adult | 0 - 9 mmol/mol creatinine | [9] |
| This compound | Urine | HHH Syndrome Patients | 13.3 - 108.2 mmol/mol creatinine | [9] |
| Total this compound | Plasma | Control Mice | 0.78 ± 0.12 µmol/mol amino acids | [10] |
| Total this compound | Plasma | Uremic Mice | 2.10 ± 0.50 µmol/mol amino acids | [10] |
Table 1: this compound Concentrations in Biological Fluids
| Enzyme | Substrate | K_m | Organism | Reference |
| Ornithine Transcarbamylase | L-Ornithine | 0.4 mM | Bovine Liver | [6][7] |
| Ornithine Transcarbamylase | Carbamoyl Phosphate | 0.26 mM | Bovine Liver | [6][7] |
| Ornithine Transcarbamylase | L-Lysine (crude mitochondrial extract) | 6.3 mmol/l | Not Specified | [4] |
| Ornithine Transcarbamylase | L-Lysine (partially purified) | 55.3 mmol/l | Not Specified | [4] |
Table 2: Kinetic Parameters of Ornithine Transcarbamylase
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in plasma or urine, based on established methods.[9][10][11]
4.1.1 Principle
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like this compound in complex biological matrices.[11] The method involves chromatographic separation of the analyte from other sample components, followed by ionization and mass-to-charge ratio analysis for detection and quantification.[10]
4.1.2 Sample Preparation (Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any particulate matter.
-
Dilute the supernatant five-fold with a solution containing a suitable internal standard (e.g., ²H₂-citrulline).[9]
-
The diluted sample is ready for injection into the LC-MS/MS system.
4.1.3 Liquid Chromatography
-
Column: A cyano or HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating this compound.[9][10]
-
Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is in the range of 200-500 µL/min.
-
Run Time: A short run time of approximately 5-7 minutes can be achieved.[9][10]
4.1.4 Tandem Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
-
This compound transitions: m/z 190 -> 84 and 190 -> 127.[9]
-
-
Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
dot
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
Ornithine Transcarbamylase (OTC) Activity Assay
This protocol outlines the general methodology for determining OTC enzyme activity in liver tissue samples.
4.2.1 Principle
The assay measures the rate of citrulline formation from ornithine and carbamoyl phosphate, catalyzed by OTC present in a tissue homogenate. The amount of citrulline produced over a specific time period is quantified, typically using a colorimetric method.
4.2.2 Sample Preparation
-
Obtain a liver biopsy or post-mortem tissue sample.[12]
-
Homogenize the tissue in a suitable buffer (e.g., phosphate buffer, pH 7.5) on ice.
-
Centrifuge the homogenate to pellet cell debris and obtain a supernatant containing the mitochondrial fraction where OTC is located.
-
Determine the total protein concentration of the supernatant (e.g., using a Bradford or BCA assay) for normalization of enzyme activity.
4.2.3 Assay Procedure
-
Prepare a reaction mixture containing a buffer, L-ornithine, and carbamoyl phosphate.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding a known amount of the tissue supernatant.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid), which also deproteinizes the sample.
-
Centrifuge to remove the precipitated protein.
-
Quantify the citrulline in the supernatant using a colorimetric method (e.g., the diacetylmonoxime-thiosemicarbazide reaction), measuring the absorbance at a specific wavelength (e.g., 530 nm).
-
Calculate the enzyme activity, typically expressed as nmol of citrulline formed per minute per milligram of protein.
Conclusion
This compound, while not a direct intermediate of the urea cycle, plays a crucial role as a diagnostic and monitoring biomarker for certain urea cycle disorders. Its formation via the carbamylation of lysine by excess carbamoyl phosphate provides a window into the metabolic state of the urea cycle. Understanding the kinetics of its formation and having robust analytical methods for its quantification are essential for researchers and clinicians in the field of inborn errors of metabolism and for the development of novel therapeutic strategies for these devastating conditions.
References
- 1. Urea cycle - Wikipedia [en.wikipedia.org]
- 2. Homocitrulline - Wikipedia [en.wikipedia.org]
- 3. Homocitrulline [biosyn.com]
- 4. Separation of ornithine and lysine activities of the ornithine-transcarbamylase-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ornithine transcarbamylase deficiency - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]
- 7. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homocitrulline - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Determination of homocitrulline in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ornithine Transcarbamylase – Supra-Regional Assay Service [sas-centre.org]
The Discovery and Quantification of L-Homocitrulline in Mammalian Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homocitrulline, a non-proteinogenic amino acid, has emerged from relative obscurity to become a significant molecule of interest in biomedical research. Initially identified in the context of inborn errors of metabolism, its role as a product of protein carbamylation has expanded its relevance to a wide range of physiological and pathological processes, including renal failure, inflammation, and autoimmune diseases. This technical guide provides an in-depth overview of the discovery, metabolism, and analytical methodologies for the quantification of this compound in mammalian tissues. It is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development who are investigating the biological roles and potential therapeutic implications of this intriguing amino acid.
Introduction
This compound, structurally similar to L-Citrulline but with an additional methylene group in its carbon chain, is not incorporated into proteins during translation.[1] Its presence in mammalian tissues is primarily the result of a post-translational modification of lysine residues known as carbamylation.[2] This process, driven by isocyanic acid, can occur spontaneously from the dissociation of urea or be enzymatically mediated.[1][3]
The discovery of this compound was initially linked to urea cycle disorders, where elevated levels were detected in urine.[3] However, its significance has grown with the understanding that protein carbamylation is a more widespread phenomenon, particularly under conditions of elevated urea (as in renal failure) or inflammation.[1] The accumulation of homocitrullinated proteins can lead to alterations in protein structure and function, contributing to disease pathogenesis.[3]
This guide will detail the metabolic pathways leading to this compound formation, present quantitative data on its levels in various biological matrices, and provide comprehensive experimental protocols for its accurate measurement.
Metabolic Pathways of this compound Formation
This compound is formed through the carbamylation of the ε-amino group of lysine residues in proteins or as a free amino acid. Two primary pathways contribute to its formation in mammalian tissues:
-
Urea-Dependent Pathway: In physiological and, particularly, pathological conditions associated with high urea concentrations, such as uremia, urea can spontaneously dissociate to form isocyanic acid and ammonia. Isocyanic acid then non-enzymatically reacts with the primary amino groups of lysine residues to form this compound.[1][3]
-
Myeloperoxidase (MPO)-Mediated Pathway: During inflammation, activated neutrophils release myeloperoxidase, which catalyzes the oxidation of thiocyanate (SCN⁻) in the presence of hydrogen peroxide (H₂O₂) to generate isocyanic acid.[1][3] This pathway links inflammation directly to protein carbamylation and this compound formation.
Below is a diagram illustrating these two pathways leading to the formation of this compound.
References
The Post-Translational Formation of L-Homocitrulline: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that expand the functional diversity of the proteome. Among these, the non-enzymatic carbamylation of lysine residues to form L-homocitrulline is gaining significant attention for its role in physiology and pathology. This modification, which results in the neutralization of the positive charge of the lysine side chain, can lead to alterations in protein structure, function, and immunogenicity. This technical guide provides a comprehensive overview of the formation of this compound, its biological implications, and detailed methodologies for its study.
Biochemical Pathways of this compound Formation
This compound is formed through the chemical reaction of a lysine residue's ε-amino group with isocyanic acid. This process, known as carbamylation, is a non-enzymatic and largely irreversible PTM. There are two primary pathways for the generation of isocyanic acid in vivo.
Urea-Driven Carbamylation
Under physiological conditions, urea is in equilibrium with ammonium cyanate, which can dissociate to form isocyanic acid. In states of elevated urea, such as chronic kidney disease (CKD), this equilibrium shifts, leading to increased levels of isocyanic acid and subsequent protein carbamylation. This pathway is particularly significant in uremic patients, where the accumulation of carbamylated proteins is associated with disease progression and cardiovascular complications.[1][2][3]
Myeloperoxidase-Mediated Carbamylation
During inflammation, the enzyme myeloperoxidase (MPO), released by neutrophils, catalyzes the oxidation of thiocyanate (SCN⁻) in the presence of hydrogen peroxide (H₂O₂), to produce cyanate and its reactive form, isocyanic acid.[4][5] This pathway is prominent at sites of inflammation and in conditions associated with increased MPO activity, such as rheumatoid arthritis and atherosclerosis.[6]
Biological Significance of this compound
The formation of this compound has profound biological consequences, primarily through the alteration of protein structure and function. The conversion of a positively charged lysine to a neutral homocitrulline can disrupt electrostatic interactions, leading to conformational changes that can impair or alter protein activity.
Role in Disease
Chronic Kidney Disease (CKD): In CKD, elevated urea levels drive protein carbamylation, contributing to the pathophysiology of the disease. Carbamylated proteins, such as albumin and low-density lipoprotein (LDL), are associated with increased cardiovascular risk and mortality in CKD patients.[1][2]
Rheumatoid Arthritis (RA): In the inflammatory environment of the RA joint, MPO-driven carbamylation generates neo-antigens. These carbamylated proteins can break immune tolerance and elicit an autoimmune response, contributing to the chronicity of the disease.
Atherosclerosis: Carbamylated LDL (cLDL) is found in atherosclerotic plaques and exhibits pro-atherogenic properties.[6] It can be taken up by macrophages, leading to foam cell formation, and can induce endothelial dysfunction.[7][8]
Impact on Cellular Signaling
The carbamylation of specific proteins can have significant effects on cellular signaling pathways.
Carbamylated LDL and LOX-1 Signaling: Carbamylated LDL is a ligand for the Lectin-like oxidized LDL receptor-1 (LOX-1).[9][10] Binding of cLDL to LOX-1 on endothelial cells can trigger a cascade of downstream events, including the production of reactive oxygen species (ROS) and the activation of pro-inflammatory signaling pathways such as NF-κB, contributing to endothelial dysfunction and apoptosis.[11][12]
Carbamylated Collagen and Integrin Signaling: Carbamylation of type I collagen, a major component of the extracellular matrix, can alter its structural integrity. This modification can impair the interaction of collagen with cell surface receptors like integrins, thereby affecting cell adhesion, migration, and signaling. Specifically, carbamylated collagen has been shown to reduce the activation of focal adhesion kinase (FAK), a key mediator of integrin signaling.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the formation and detection of this compound.
Table 1: this compound Concentrations in Human Plasma/Serum
| Condition | Analyte | Concentration Range | Reference |
| Healthy Controls | Total Homocitrulline | 0.78 ± 0.12 µmol/mol amino acids | [15] |
| Chronic Kidney Disease (Non-dialysis) | Serum Homocitrulline | Median: 352 (IQR: 266–481) µmol/mol lysine | [2] |
| Hemodialysis Patients | Serum Homocitrulline | Mean: ~1000 µmol/mol Lysine (pre-dialysis) | [16] |
| Rheumatoid Arthritis (Seropositive) | Synovial Tissue Homocitrulline | Mean: 0.013 µg/mg wet weight tissue |
Table 2: Kinetic Parameters for Myeloperoxidase-Catalyzed Thiocyanate Oxidation
| Substrate | Km | Vmax | Second-order rate constant (k) | Reference |
| Thiocyanate (SCN⁻) | 2 mM (inhibition constant, Ki) | Not reported | 9.6 x 10⁶ M⁻¹s⁻¹ | [4][17] |
Table 3: Urea Decomposition to Isocyanic Acid
| Condition | Rate Constant (k) | Notes | Reference |
| Thermal Decomposition (>133°C) | Not a simple rate constant; complex multi-step reaction | Decomposition begins above the melting point of urea. | [18] |
| Aqueous Solution (Physiological) | Dependent on pH and temperature | The equilibrium between urea and isocyanic acid is slow under physiological conditions but is accelerated in uremia. | [19] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound.
In Vitro Carbamylation of Proteins
This protocol describes a general method for the in vitro carbamylation of a purified protein, such as LDL or collagen.
Materials:
-
Purified protein of interest (e.g., LDL, collagen) in a suitable buffer (e.g., PBS, pH 7.4)
-
Potassium cyanate (KOCN)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of 1 M potassium cyanate in water.
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the potassium cyanate stock solution to the protein solution to a final concentration of 0.1 M.[20][21][22]
-
Incubate the reaction mixture at 37°C for 4 to 24 hours, with gentle agitation. The incubation time can be varied to achieve different degrees of carbamylation.[21][22]
-
To stop the reaction and remove excess cyanate, extensively dialyze the reaction mixture against the reaction buffer (e.g., 3 changes of 1 L buffer over 24-48 hours) at 4°C.[20][22]
-
Confirm the extent of carbamylation using one of the analytical methods described below.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of this compound in biological samples.
Sample Preparation (from Plasma):
-
To 50 µL of plasma, add an internal standard (e.g., deuterated homocitrulline or citrulline).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[15][23][24][25][26]
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of the polar homocitrulline from other amino acids. A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for homocitrulline and the internal standard. For homocitrulline, a common transition is m/z 190.1 → 127.1.[15]
-
Quantification: Generate a standard curve using known concentrations of this compound. The concentration of homocitrulline in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Detection of Carbamylated Proteins by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a high-throughput method for the detection and quantification of carbamylated proteins.
Procedure (Sandwich ELISA for Carbamylated Albumin):
-
Coat a 96-well microplate with a capture antibody specific for the protein of interest (e.g., anti-albumin antibody) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards (purified carbamylated albumin at known concentrations) and samples (diluted plasma or serum) to the wells and incubate for 1-2 hours at room temperature.[27][28][29][30]
-
Wash the plate.
-
Add a detection antibody that specifically recognizes homocitrulline (anti-carbamyl-lysine antibody), conjugated to an enzyme (e.g., horseradish peroxidase, HRP), and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the enzyme substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
The concentration of carbamylated albumin in the samples is determined by comparison to the standard curve.
Detection of Carbamylated Proteins by Western Blot
Western blotting allows for the detection of carbamylated proteins in complex mixtures and can provide information on their molecular weight.
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues in a suitable lysis buffer (e.g., RIPA buffer). Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[31][32][33][34]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for homocitrulline (anti-carbamyl-lysine antibody) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody, for 1 hour at room temperature.
-
Washing: Wash the membrane again to remove unbound secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The presence of a band at the expected molecular weight of the target protein indicates that it is carbamylated.
Conclusion
The post-translational modification of lysine to this compound through carbamylation is an increasingly recognized player in human health and disease. Its formation, driven by both metabolic and inflammatory pathways, leads to significant alterations in protein structure and function, with downstream consequences for cellular signaling and pathophysiology. The methodologies outlined in this guide provide a robust framework for researchers to investigate the role of this compound in their specific areas of interest. A deeper understanding of the mechanisms and consequences of protein carbamylation holds promise for the development of novel diagnostic markers and therapeutic strategies for a range of diseases, including chronic kidney disease, rheumatoid arthritis, and atherosclerosis.
References
- 1. Novel biomarkers, homocitrulline and carbamylated albumin, promising in predicting chronic kidney disease risk: Study [medicaldialogues.in]
- 2. Homocitrulline Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein carbamylation in atherosclerotic plaques correlates with uremia and disease progression, localizing predominantly to foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamylated-Oxidized LDL: Proatherosclerotic Effects on Endothelial Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbamylated low-density lipoprotein increases reactive oxygen species (ROS) and apoptosis via lectin-like oxidized LDL receptor (LOX-1) mediated pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Impact of carbamylation on type I collagen conformational structure and its ability to activate human polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of carbamylation and glycation of collagen type I on migration of HT1080 human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of homocitrulline and carbamylated albumin as biomarkers of carbamylation reactions in hemodialyzed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The peroxidation of thiocyanate catalysed by myeloperoxidase and lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Carbamylation differentially alters type I collagen sensitivity to various collagenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. nvkc.nl [nvkc.nl]
- 27. elkbiotech.com [elkbiotech.com]
- 28. static.fn-test.com [static.fn-test.com]
- 29. Human Carbamylated Albumin ELISA Kit (A73754) [antibodies.com]
- 30. Human Carbamylated Albumin ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 31. Western Blot Protocol | Proteintech Group [ptglab.com]
- 32. origene.com [origene.com]
- 33. bio-rad.com [bio-rad.com]
- 34. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
L-Homocitrulline's Involvement in Nitric Oxide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of L-homocitrulline and its intricate relationship with nitric oxide (NO) synthesis. While L-arginine is the direct substrate for nitric oxide synthase (NOS), the roles of related amino acids, including this compound and its precursor homo-L-arginine, are of increasing interest in various physiological and pathological contexts. This document details the enzymatic pathways, presents comparative quantitative data, outlines relevant experimental protocols, and provides visual representations of the core concepts to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound and Nitric Oxide Synthesis
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune response.[1] The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[2][3] this compound, an amino acid analog of L-citrulline with an additional methylene group in its carbon chain, is primarily known as a metabolic byproduct in the urea cycle and can be formed from the carbamylation of lysine.[4][5] Its involvement in NO synthesis is indirect but significant, primarily through its relationship with homo-L-arginine, an analog of L-arginine.
The Indirect Pathway: this compound and Homo-L-Arginine in NO Synthesis
This compound is not a direct substrate for NOS. However, its corresponding guanidinated amino acid, homo-L-arginine, can be utilized by NOS to produce NO and this compound.[6][7] This positions this compound as a potential marker and modulator of this alternative NO production pathway.
The Homo-L-Arginine to NO Pathway
Nitric oxide synthase can oxidize homo-L-arginine to generate NO and this compound.[4][6] This reaction is analogous to the conversion of L-arginine to L-citrulline. However, the efficiency of this process is markedly lower.
The Putative this compound to Homo-L-Arginine Recycling Pathway
Similar to the well-established L-citrulline-L-arginine cycle, it is hypothesized that this compound can be recycled back to homo-L-arginine.[8] This pathway would involve the sequential action of argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL), the same enzymes responsible for L-citrulline recycling.[8][9][10] This recycling mechanism, if efficient, could sustain a pool of homo-L-arginine for NO production.
References
- 1. Growth hormone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Assay of tissue activity of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. graphviz.org [graphviz.org]
- 8. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
An In-Depth Technical Guide to Physiological Concentrations of L-Homocitrulline in Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentrations of L-Homocitrulline in human plasma. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the role of this amino acid in health and disease. The guide includes a summary of quantitative data, detailed experimental protocols for its measurement, and visualizations of the relevant metabolic pathway and analytical workflow.
Introduction to this compound
This compound is a non-proteinogenic amino acid that is structurally similar to L-Citrulline, but with an additional methylene group in its side chain.[1] It is primarily formed through a non-enzymatic post-translational modification process known as carbamylation, where the ε-amino group of a lysine residue reacts with isocyanic acid.[2] Isocyanic acid is in equilibrium with urea in the body, and its levels can increase in certain pathological conditions, such as chronic kidney disease.[2] Elevated levels of this compound in plasma and tissues are increasingly being recognized as a biomarker for various diseases associated with increased carbamylation stress.
Physiological Concentrations of this compound in Plasma
The physiological concentration of this compound in the plasma of healthy individuals is generally low. However, reported values can vary depending on the analytical method used and the units of measurement. The following table summarizes the available quantitative data for this compound in the plasma of healthy adults.
| Population Cohort | Concentration Range | Units | Analytical Method | Reference |
| Healthy Adults | 0 - 1.7 | µmol/L | Not Specified | [2][3] |
| Control Subjects | 140 [100-170] (median [IQR]) | µmol/mol lysine | LC-MS/MS | [4] |
IQR: Interquartile Range
It is important to note that concentrations are sometimes expressed relative to lysine, the precursor amino acid for homocitrullination. This normalization can account for variations in total protein content.
Metabolic Pathway of this compound Formation
This compound is formed through the carbamylation of lysine residues in proteins. This process can be initiated by isocyanic acid, which is derived from the spontaneous dissociation of urea or through the myeloperoxidase-catalyzed oxidation of thiocyanate. The following diagram illustrates the key steps in this pathway.
Experimental Protocols for this compound Quantification in Plasma
The accurate quantification of this compound in plasma is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[5] High-performance liquid chromatography (HPLC) with derivatization can also be employed.
Sample Preparation for LC-MS/MS Analysis
Proper sample preparation is critical for accurate and reproducible results. The following is a general protocol for the preparation of plasma samples for this compound analysis by LC-MS/MS.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold protein precipitation solution (e.g., acetonitrile with an internal standard).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the amino acids, and transfer it to a new tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase to concentrate the sample.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the LC-MS/MS system.
LC-MS/MS Method
Chromatographic Separation:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for the separation of polar analytes like amino acids.[6][7][8][9][10]
-
Mobile Phase A: An aqueous solution containing an ammonium formate buffer (e.g., 10 mM, pH 3).[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A gradient elution is typically employed, starting with a high percentage of organic solvent and gradually increasing the aqueous component to elute the retained amino acids.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 30°C.[3]
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of amino acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
-
Ion Transitions: The specific mass transitions for this compound would need to be optimized on the specific mass spectrometer being used.
HPLC Method with Pre-column Derivatization
For laboratories without access to LC-MS/MS, HPLC with pre-column derivatization and fluorescence or UV detection can be an alternative.
-
Sample Preparation: Similar to the LC-MS/MS protocol, plasma samples are first deproteinized.
-
Derivatization: The amino acids in the supernatant are derivatized with a reagent that introduces a fluorescent or UV-absorbing tag. Common derivatizing agents include o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC).
-
Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of the derivatized amino acids.
-
Detection: The separated derivatives are detected using a fluorescence or UV detector set to the appropriate excitation and emission or absorption wavelengths for the chosen derivatizing agent.
Experimental Workflow for this compound Analysis
The following diagram provides a high-level overview of the typical workflow for the analysis of this compound in plasma samples, from sample receipt to data analysis.
Conclusion
This technical guide provides a foundational understanding of the physiological concentrations of this compound in human plasma, its metabolic origin, and the analytical methodologies for its quantification. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of biochemistry, clinical chemistry, and drug development. As research into the roles of protein carbamylation in various diseases continues to expand, the accurate measurement of this compound will remain a critical tool for advancing our understanding of these pathological processes.
References
- 1. Homocitrulline - Wikipedia [en.wikipedia.org]
- 2. Homocitrulline - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. halocolumns.com [halocolumns.com]
- 7. hplc.eu [hplc.eu]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
L-Homocitrulline: An In-depth Technical Guide to its Role as a Biomarker for Urea Cycle Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homocitrulline, a non-proteinogenic amino acid, has emerged as a significant biomarker in the diagnosis and monitoring of certain urea cycle disorders (UCDs). This technical guide provides a comprehensive overview of the biochemical basis for this compound's utility as a biomarker, detailing its synthesis, association with specific UCDs, and the analytical methodologies for its quantification. Particular emphasis is placed on its role in Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, where it serves as a key diagnostic marker. This document also includes detailed experimental protocols and quantitative data to aid researchers and drug development professionals in their understanding and application of this compound as a biomarker in the context of UCDs.
Introduction to this compound and Urea Cycle Disorders
Urea cycle disorders are a group of inherited metabolic diseases caused by deficiencies in the enzymes or transporters involved in the urea cycle, the primary pathway for the detoxification of ammonia in the body. The accumulation of ammonia (hyperammonemia) and other precursor metabolites is a central feature of UCDs, leading to severe neurological damage and other systemic manifestations. Early and accurate diagnosis is critical for the management of these life-threatening conditions.
This compound is an amino acid that is not incorporated into proteins during translation but can be formed post-translationally through the carbamylation of lysine residues.[1] It can be detected in increased amounts in the urine and blood of individuals with certain UCDs.[2] The formation of this compound is thought to be a consequence of the metabolic dysregulation within the urea cycle, specifically the accumulation of carbamoyl phosphate when the cycle is impaired.[3] This makes this compound a valuable biomarker for identifying and differentiating specific UCDs.
Biochemical Synthesis of this compound
The primary route of this compound formation in the context of UCDs is the carbamylation of the ε-amino group of lysine. This process is driven by the accumulation of carbamoyl phosphate, a key intermediate in the urea cycle.
In a healthy individual, carbamoyl phosphate synthetase I (CPS1) catalyzes the formation of carbamoyl phosphate from ammonia and bicarbonate in the mitochondria. Carbamoyl phosphate then enters the urea cycle by reacting with ornithine in a reaction catalyzed by ornithine transcarbamylase (OTC). In several UCDs, such as OTC deficiency and HHH syndrome, a functional block in the urea cycle leads to the accumulation of mitochondrial carbamoyl phosphate.[3][4] This excess carbamoyl phosphate can then exit the mitochondria and enter the cytoplasm, where it can non-enzymatically carbamylate the ε-amino group of lysine, forming this compound.[5]
An alternative pathway for homocitrulline formation involves the enzyme myeloperoxidase, which is released from neutrophils during inflammation.[2] Myeloperoxidase can oxidize thiocyanate to cyanate, which can then carbamylate lysine residues to form homocitrulline.[6] While this pathway is relevant in inflammatory conditions, the primary mechanism in UCDs is linked to carbamoyl phosphate accumulation.
This compound as a Biomarker in Specific Urea Cycle Disorders
The clinical utility of this compound as a biomarker varies among the different UCDs. Its presence and concentration can provide valuable diagnostic clues.
Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) Syndrome
HHH syndrome is an autosomal recessive disorder caused by a deficiency of the mitochondrial ornithine transporter 1 (ORNT1).[4] This defect impairs the transport of ornithine from the cytoplasm into the mitochondria, leading to a depletion of mitochondrial ornithine and an accumulation of cytoplasmic ornithine. The lack of mitochondrial ornithine slows down the urea cycle, causing hyperammonemia and the accumulation of carbamoyl phosphate. The excess carbamoyl phosphate then leads to the formation of homocitrulline from lysine.[4]
The presence of homocitrulline in the urine is a key and consistent diagnostic feature of HHH syndrome. [7]
Ornithine Transcarbamylase (OTC) Deficiency
OTC deficiency is the most common UCD and is inherited in an X-linked manner.[8] A deficiency in the OTC enzyme leads to the accumulation of its substrates, carbamoyl phosphate and ornithine, within the mitochondria. The excess carbamoyl phosphate spills into the cytoplasm, leading to increased synthesis of orotic acid and carbamylation of lysine to form homocitrulline.[3] Therefore, elevated levels of homocitrulline can also be observed in patients with OTC deficiency.[9]
Other Urea Cycle Disorders
Elevated homocitrulline levels are generally expected in UCDs that result in the accumulation of carbamoyl phosphate. This includes Carbamoyl Phosphate Synthetase I (CPS1) deficiency and N-acetylglutamate synthase (NAGS) deficiency, although it is less commonly reported as a primary diagnostic marker for these conditions compared to HHH syndrome and OTC deficiency. In distal UCDs such as Argininosuccinic Aciduria and Argininemia, where carbamoyl phosphate levels are not typically elevated, homocitrulline is not a characteristic biomarker.
Quantitative Data on this compound Levels
The quantification of this compound in biological fluids is crucial for its use as a biomarker. The following tables summarize the reported concentrations in healthy individuals and patients with UCDs.
Table 1: Urinary this compound Levels
| Population | This compound Concentration (mmol/mol creatinine) | Reference(s) |
| Healthy Controls | 0 - 9 | [6] |
| HHH Syndrome Patients | 13.3 - 108.2 | [6] |
Table 2: Plasma Amino Acid Levels in HHH Syndrome
| Analyte | Concentration (µmol/L) | Normal Range (µmol/L) | Reference(s) |
| Ornithine | 200 - 1915 | 30 - 110 | [7] |
| Homocitrulline | ~200 (in urine) | Not detected (in urine) | [10] |
Note: Specific quantitative data for plasma homocitrulline in HHH and other UCDs is limited in readily available literature. Further targeted studies are required for comprehensive reference ranges.
Experimental Protocols for this compound Quantification
Accurate and reliable quantification of this compound is essential for its clinical application. The following are detailed methodologies for its measurement.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary this compound
This method offers high sensitivity and specificity.
5.1.1. Sample Preparation
-
Collect a random urine sample.
-
Dilute the urine sample five-fold with a solution containing internal standards (e.g., 2H2-citrulline and 2H3-creatinine).[6]
-
Vortex the diluted sample for 10 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
5.1.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Cyano column.[6]
-
Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of ammonium formate and acetonitrile).
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound.
-
Calculate the concentration of homocitrulline in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Normalize the homocitrulline concentration to the creatinine concentration to account for variations in urine dilution.
-
Ion-Exchange Chromatography with Ninhydrin Detection
This is a more traditional method for amino acid analysis.
5.2.1. Sample Preparation
-
Collect a 24-hour or random urine sample.
-
If the sample contains protein, deproteinize by adding sulfosalicylic acid and centrifuging.
-
Dilute the supernatant with a lithium citrate buffer (pH 2.2).
-
Filter the diluted sample through a 0.2 µm filter.
5.2.2. Chromatographic Analysis
-
System: A dedicated amino acid analyzer with a cation-exchange column.
-
Buffers: A series of lithium citrate buffers with increasing pH and ionic strength are used for elution.
-
Elution Program: A programmed gradient of buffers is used to separate the amino acids.
-
Post-Column Derivatization: The column effluent is mixed with a ninhydrin reagent and heated in a reaction coil to produce a colored product.
-
Detection: The absorbance of the colored product is measured at 570 nm (and 440 nm for proline).
-
Quantification: The concentration of homocitrulline is determined by comparing its peak area to that of a known standard.
Note: Co-elution of homocitrulline with other amino acids, such as methionine, can be a challenge with some ninhydrin-based systems, requiring careful optimization of the chromatographic conditions.[6]
Discussion and Future Perspectives
This compound is a valuable biomarker for the diagnosis of HHH syndrome and can serve as a supportive marker for other proximal UCDs like OTC deficiency. Its formation is directly linked to the pathophysiology of these disorders, providing a window into the underlying metabolic disturbances.
The development of sensitive and specific analytical methods, such as LC-MS/MS, has greatly improved the reliability of this compound quantification. Future research should focus on:
-
Establishing comprehensive reference ranges for this compound in plasma and urine across different age groups and in various UCDs.
-
Evaluating the diagnostic sensitivity and specificity of this compound for different UCDs to better define its role in diagnostic algorithms.
-
Investigating the prognostic value of this compound levels in monitoring disease severity and response to treatment in UCD patients.
-
Exploring its potential as a biomarker in newborn screening programs for the early detection of HHH syndrome and other relevant UCDs.
Conclusion
This compound is a crucial biomarker in the field of inborn errors of metabolism, particularly for the diagnosis of HHH syndrome. A thorough understanding of its biochemical synthesis, its association with specific UCDs, and the appropriate analytical methodologies for its quantification is essential for researchers, clinicians, and professionals involved in the development of new therapies for these devastating disorders. This guide provides a foundational resource to support these endeavors.
References
- 1. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homocitrulline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Homocitrullinuria and homoargininuria in lysinuric protein intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of homocitrulline in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyperornithinemia-Hyperammonemia-Homocitrullinuria Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clinical and biochemical characteristics of patients with ornithine transcarbamylase deficiency [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperornithinemia, Hyperammonemia, and Homocitrullinuria Syndrome Causing Severe Neonatal Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-Homocitrulline in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homocitrulline, a non-proteinogenic amino acid, has emerged from relative obscurity to become a molecule of significant interest in cellular metabolism and disease pathology. Primarily known as a byproduct of lysine carbamylation, its accumulation is increasingly recognized as a hallmark of conditions characterized by elevated urea levels, such as urea cycle disorders and chronic kidney disease. This technical guide provides a comprehensive overview of the current understanding of this compound's function in cellular metabolism. It delves into its formation, potential metabolic fate, and its impact on key cellular processes including nitric oxide synthesis and mitochondrial function. This document summarizes quantitative data, details experimental protocols for its analysis, and provides visual representations of the underlying biochemical pathways to serve as a valuable resource for researchers in the field.
Introduction
This compound, structurally similar to L-Citrulline but with an additional methylene group in its carbon backbone, is not incorporated into proteins during translation.[1] Its presence in biological systems is primarily the result of a post-translational modification of lysine residues known as carbamylation.[2][3] This non-enzymatic reaction, driven by isocyanic acid derived from urea or myeloperoxidase-catalyzed oxidation of thiocyanate, leads to the formation of protein-bound and free this compound.[2][3] Elevated levels of this compound are observed in pathological states such as urea cycle disorders and chronic kidney disease (CKD), where it is considered a uremic toxin and a predictor of mortality.[2][4] This guide explores the multifaceted role of this compound in cellular metabolism, moving beyond its identity as a mere biomarker to explore its direct and indirect effects on cellular function.
Formation of this compound
The primary route for this compound formation is the carbamylation of the ε-amino group of lysine residues.[2] This process can occur both on free lysine and on lysine residues within proteins.
Urea-Dependent Carbamylation
In states of elevated urea, such as in patients with CKD, urea can spontaneously dissociate into isocyanic acid and ammonium ions. Isocyanic acid then reacts with the primary amine of lysine to form this compound.[2][3] This reaction is non-enzymatic and its rate is dependent on the concentration of urea.
Myeloperoxidase-Mediated Carbamylation
During inflammation, the enzyme myeloperoxidase (MPO), released by neutrophils, can catalyze the oxidation of thiocyanate (SCN⁻) in the presence of hydrogen peroxide (H₂O₂) to generate isocyanic acid.[2][3] This provides a mechanism for this compound formation even in the absence of significantly elevated urea levels, linking inflammation to protein carbamylation.
Figure 1: Pathways of this compound formation via carbamylation.
Metabolic Fate of this compound
The precise metabolic fate of this compound is not as well-defined as its formation. While it is known to be excreted in the urine, especially in individuals with urea cycle disorders, its enzymatic degradation pathways are not fully elucidated.[2] Some evidence suggests that this compound can be a substrate for certain enzymes, potentially leading to the formation of other metabolites.
One proposed pathway involves the conversion of this compound to L-Homoarginine, although the enzymes responsible for this conversion in mammals are not definitively identified.[1] The degradation of lysine itself proceeds through complex pathways, and it is plausible that this compound may intersect with these, but further research is needed to confirm these connections.
This compound and Cellular Transport
The entry of this compound into cells is a critical step for its metabolic effects. Studies on the transport of the structurally similar L-Citrulline provide insights into the potential mechanisms for this compound uptake. L-Citrulline transport is mediated by several amino acid transporters, including both Na⁺-dependent and Na⁺-independent systems.[5][6] Research on this compound absorption from the gastrointestinal tract suggests a carrier-mediated uptake process that is partially dependent on sodium ions.[7] The specific transporters responsible for this compound influx and efflux across cellular membranes are an active area of investigation.
Impact on Cellular Processes
Nitric Oxide Synthesis
Nitric oxide (NO) is a critical signaling molecule synthesized from L-arginine by nitric oxide synthase (NOS) enzymes. Given the structural similarity of this compound to L-arginine and L-citrulline (a co-product of NO synthesis), its potential to interfere with this pathway is of significant interest. While direct kinetic data for this compound is limited, studies on its analogs, such as S-methyl-L-thiocitrulline, have shown potent and selective inhibition of neuronal NOS (nNOS).[8] This suggests that this compound may act as a competitive inhibitor of NOS isoforms, potentially reducing NO bioavailability.
Table 1: Inhibitory Constants (Ki) of L-Citrulline Analogs on NOS Isoforms
| Inhibitor | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | Reference |
| S-methyl-L-thiocitrulline | 1.2 | 11 | 34 | [8] |
| S-ethyl-L-thiocitrulline | 0.5 | 24 | 17 | [8] |
Note: Data for this compound is not currently available and represents a key area for future research.
Figure 2: Potential inhibition of Nitric Oxide Synthase by this compound.
Mitochondrial Function
Emerging evidence suggests that this compound may impact mitochondrial function. Studies on the related amino acid L-Citrulline have shown that it can influence mitochondrial respiration and protect against mitochondrial dysfunction under certain stress conditions. While direct quantitative data on the effect of this compound on mitochondrial oxygen consumption is still needed, its accumulation in pathological states associated with mitochondrial dysfunction warrants further investigation into its role as a potential modulator of mitochondrial metabolism.
mTOR Signaling
The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and is sensitive to amino acid availability. Studies on L-Citrulline have demonstrated its ability to stimulate muscle protein synthesis through the mTORC1 pathway.[6][9][10] Given its structural similarity, it is plausible that this compound could also influence mTOR signaling, either directly or indirectly. However, direct evidence for the effect of this compound on the mTOR pathway is currently lacking and represents an important area for future research.
This compound as a Biomarker
The quantification of this compound in biological fluids and tissues has become a valuable tool for assessing the burden of carbamylation and for monitoring disease progression, particularly in CKD.
Table 2: this compound Levels in Chronic Kidney Disease
| Parameter | Control | CKD Patients (pre-hemodialysis) | Reference |
| Serum Homocitrulline (µmol/mol Lysine) | ~100-170 | ~1000 | [11] |
Experimental Protocols
Quantification of this compound in Tissues by LC-MS/MS
This protocol describes the general steps for the quantification of total this compound in tissue samples.
1. Tissue Homogenization:
-
Weigh a frozen tissue sample (e.g., 50 mg).
-
Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.
2. Protein Precipitation and Hydrolysis:
-
Take an aliquot of the tissue homogenate.
-
Add a protein precipitation agent (e.g., trichloroacetic acid) to remove proteins.
-
Centrifuge to pellet the precipitated protein.
-
The supernatant can be used for the analysis of free this compound.
-
For total this compound, the protein pellet is subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 18-24 hours) to release protein-bound this compound.[2]
3. Sample Derivatization (if necessary):
-
Depending on the LC-MS/MS method, derivatization of the amino group may be required to improve chromatographic separation and ionization efficiency.
4. LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Detection and quantification are performed using multiple reaction monitoring (MRM) of specific precursor-product ion transitions for this compound and an internal standard.[3]
Figure 3: Experimental workflow for this compound quantification in tissues.
Conclusion and Future Directions
This compound has transitioned from being a mere indicator of metabolic dysregulation to a molecule with potential direct effects on cellular physiology. Its formation through carbamylation is well-established, and its role as a biomarker in diseases like CKD is gaining clinical significance. However, significant gaps in our understanding remain. The precise enzymatic pathways for this compound degradation are yet to be fully elucidated. Furthermore, direct, quantitative evidence of its impact on key cellular signaling pathways, including nitric oxide synthesis and mTOR signaling, as well as on mitochondrial bioenergetics, is needed. Future research should focus on these areas to fully unravel the functional role of this compound in cellular metabolism and to explore its potential as a therapeutic target in various disease states.
References
- 1. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Homocitrulline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Citrulline directly modulates muscle protein synthesis via the PI3K/MAPK/4E-BP1 pathway in a malnourished state: evidence from in vivo, ex vivo, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Citrulline stimulates muscle protein synthesis, by reallocating ATP consumption to muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of homocysteine and folate metabolism. With special references to cardiovascular disease and neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-Homocitrulline Transport Mechanisms Across Cell Membranes
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive overview of the current understanding of L-homocitrulline transport across cellular membranes. It consolidates available data, details relevant experimental methodologies, and visualizes key processes to serve as a foundational resource for advanced research and development.
Introduction to this compound and Its Transport
This compound, an amino acid structurally similar to L-citrulline but with an additional methylene group in its carbon chain, is primarily known as a metabolite of lysine and ornithine.[1][2] It is detected in elevated concentrations in the urine of individuals with certain urea cycle disorders, such as hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome, making it a significant biomarker.[1][2][3] The transport of this compound across cell membranes is a critical process for its absorption, distribution, and reabsorption in tissues like the small intestine and kidneys. Understanding these transport mechanisms is vital for elucidating its role in metabolic pathways and its potential as a therapeutic target or diagnostic marker.
While direct research on this compound transporters is limited, studies on its absorption and the transport of the closely related L-citrulline provide significant insights into the potential mechanisms involved.[4][5]
Identified and Potential Transport Systems for this compound
Current evidence suggests that this compound transport is a carrier-mediated process. Studies using rat small intestine and the human mouth have demonstrated that its absorption is partially dependent on sodium ions and exhibits saturation kinetics, characteristic features of transporter-mediated uptake.[5]
Given the structural similarity to L-citrulline, it is highly probable that this compound shares transporters with this amino acid. Key transporters identified for L-citrulline, and thus potential candidates for this compound, include:
-
Sodium-Dependent Systems:
-
System B(0)AT1 (SLC6A19): A sodium-dependent neutral amino acid transporter involved in the reabsorption of L-citrulline in kidney proximal tubular cells.[4]
-
System ASC (ASCT2/SLC1A5): A sodium-dependent transporter for small neutral amino acids.[6][7] Studies on L-citrulline transport in the rat small intestine suggest the involvement of a system analogous to ASC.[8]
-
Systems L and N: These systems have been implicated in the uptake of L-citrulline in rat aortic smooth muscle cells.[9]
-
-
Sodium-Independent Systems:
-
System b(0,+)AT (SLC7A9): A sodium-independent transporter that mediates the transport of cationic and neutral amino acids, shown to be involved in L-citrulline reabsorption in the kidney.[4]
-
System L (LAT1/SLC7A5): The large neutral amino acid transporter 1 (LAT1) is a primary candidate, especially at the blood-brain barrier.[10][11][12] It functions as a sodium-independent amino acid exchanger.[12][13] Studies show LAT1 is crucial for L-citrulline transport in brain capillary endothelial cells and that its uptake is inhibited by the LAT1 substrate L-phenylalanine.[10][14]
-
The transport of this compound is likely a complex process involving multiple transporter systems that may be tissue-specific.
Quantitative Data on Amino Acid Transport
Direct kinetic data for this compound transport is scarce in the literature. However, kinetic parameters for the transport of its structural analog, L-citrulline, have been determined in various cell types. These values provide a valuable reference for estimating the potential affinity and capacity of transporters for this compound.
| Amino Acid | Cell/Tissue Model | Transporter System(s) | Km (Michaelis-Menten Constant) | Vmax (Maximum Velocity) | Reference |
| L-Citrulline | Rat Small Intestine | Carrier-mediated, Na+-dependent | 4.10 ± 0.86 mM | 18.7 ± 1.66 µmol/g tissue/30 min | [8] |
| L-Citrulline | Rat Brain Capillary Endothelial Cells (TR-BBB) | High-affinity (LAT1 likely) | 30.9 ± 1.0 µM | Not Specified | [10] |
| L-Citrulline | Rat Brain Capillary Endothelial Cells (TR-BBB) | Low-affinity | 1.69 ± 0.43 mM | Not Specified | [10] |
| L-Citrulline | Neural Cell Cultures (various) | System L | 0.4 - 3.4 mM | 15 - 35 nmol/min/mg protein | [15] |
| L-Citrulline | ALS Model Motor Neuron Cells (NSC-34/hSOD1G93A) | LAT1 | 0.67 ± 0.05 mM | 10.9 ± 0.8 nmol/mg protein/min | [14] |
| L-Citrulline | Control Motor Neuron Cells (NSC-34/hSOD1wt) | LAT1 | 1.48 ± 0.21 mM | 18.3 ± 2.9 nmol/mg protein/min | [14] |
Note: The affinity (Km) and capacity (Vmax) can vary significantly depending on the specific transporter, cell type, and experimental conditions.
Experimental Protocols for Studying Transport
Characterizing the transport of this compound involves several key experimental techniques. These methods are designed to measure the uptake of the molecule into cells and to identify the specific proteins responsible for this transport.
Radiolabeled Substrate Uptake Assay
This is the most common and sensitive method for quantifying amino acid transport.[16][17] It measures the accumulation of a radiolabeled substrate (e.g., [3H]- or [14C]-L-homocitrulline) inside cells over time.
Detailed Methodology:
-
Cell Culture: Plate cells (e.g., adherent cell lines like HK-2 or suspension cells) in appropriate multi-well plates (24- or 96-well) and grow until they reach near-confluence.[18]
-
Preparation: On the day of the assay, aspirate the growth medium and wash the cells gently with a pre-warmed assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4).[18] For Na+-dependence studies, a sodium-free buffer (e.g., choline-substituted) is used in parallel.
-
Pre-incubation: Add fresh assay buffer to the cells. For inhibition studies, add competing unlabeled amino acids or known transporter inhibitors (e.g., BCH for System L) at this stage and incubate for a defined period (e.g., 10-30 minutes).[14][18]
-
Initiation of Uptake: Start the transport assay by adding the radiolabeled substrate (e.g., [14C]-L-homocitrulline) to each well at a known concentration.[18]
-
Incubation: Incubate the plate at a controlled temperature (typically 37°C) for a predetermined time interval (e.g., 1 to 60 minutes), often with gentle agitation.[13][18] Time-course experiments are crucial to ensure measurements are taken during the initial linear phase of uptake.
-
Termination of Uptake: Stop the reaction rapidly by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular substrate.[18] For suspension cells, termination is achieved by rapid vacuum filtration through a filter mat, followed by washing.[18]
-
Cell Lysis and Quantification: Lyse the washed cells using a suitable lysis buffer or solvent (e.g., Solvable® or 0.1M NaOH).[18]
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[18]
-
Data Normalization: Normalize the measured radioactivity (counts per minute or disintegrations per minute) to the total protein content in each well, which is determined separately using a standard protein assay (e.g., BCA or Bradford assay). The final data is typically expressed as nmol/mg protein/min.
Gene Silencing (siRNA)
To confirm the involvement of a specific transporter (e.g., LAT1), small interfering RNA (siRNA) can be used to knock down its expression. A significant reduction in this compound uptake in siRNA-treated cells compared to control cells provides strong evidence for the transporter's role.
Detailed Methodology:
-
siRNA Transfection: Transfect cultured cells with siRNA molecules specifically designed to target the mRNA of the candidate transporter (e.g., SLC7A5 for LAT1) using a suitable transfection reagent. A non-targeting or scrambled siRNA is used as a negative control.[10]
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure effective knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of cells to validate the reduction in mRNA and/or protein levels of the target transporter using quantitative real-time PCR (qRT-PCR) or Western blotting, respectively.[10]
-
Uptake Assay: Perform the radiolabeled substrate uptake assay (as described in 4.1) on the remaining siRNA-treated and control cells.
-
Analysis: Compare the rate of this compound uptake between the cells with the knocked-down transporter and the control cells. A statistically significant decrease in uptake confirms the transporter's involvement.[4][10]
Competitive Inhibition Studies
These experiments help to characterize the substrate specificity of the transport system. By measuring the uptake of radiolabeled this compound in the presence of an excess of other unlabeled compounds (inhibitors), one can determine which molecules share the same transport pathway.
Detailed Methodology:
-
Protocol: Follow the radiolabeled uptake assay protocol (4.1).
-
Inhibitor Addition: During the pre-incubation step, add a high concentration (e.g., 10- to 100-fold excess) of a potential competing substrate (e.g., L-citrulline, L-leucine, L-arginine) to the assay buffer.[9]
-
Analysis: Measure the uptake of radiolabeled this compound and compare it to the control uptake (without any inhibitor). A significant reduction in uptake indicates that the tested compound competes for the same transporter.[10][14] This can be used to calculate the inhibition constant (Ki).
Conclusion and Future Directions
The transport of this compound across cell membranes appears to be a complex, carrier-mediated process likely involving multiple amino acid transporters from the SLC superfamily, with both sodium-dependent and sodium-independent mechanisms contributing. Inferences from studies on the structurally similar L-citrulline strongly suggest the involvement of systems such as B(0)AT1, b(0,+)AT, and LAT1, depending on the tissue context.
However, a significant knowledge gap remains due to the lack of research focused specifically on this compound. Future research should prioritize:
-
Direct Kinetic Studies: Determining the Km and Vmax for this compound transport in various key cell types (e.g., intestinal, renal, and endothelial cells) to quantify transporter affinity and capacity.
-
Systematic Transporter Identification: Utilizing systematic screening approaches, such as siRNA libraries or CRISPR-Cas9 screens, to definitively identify all transporters capable of mediating this compound flux.
-
Expression and Regulation Studies: Investigating the expression levels and regulation of identified this compound transporters in both physiological and pathological conditions, particularly in urea cycle disorders and chronic kidney disease.
A deeper understanding of these transport mechanisms is essential for the drug development community, as it could lead to novel therapeutic strategies for managing diseases associated with aberrant this compound levels and for designing drugs that utilize these transporters for targeted delivery.
References
- 1. Homocitrulline - Wikipedia [en.wikipedia.org]
- 2. Homocitrulline [biosyn.com]
- 3. D-Homocitrulline|CAS 121080-96-4|Research Chemical [benchchem.com]
- 4. Transport characteristics of L-citrulline in renal apical membrane of proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption of homocitrulline from the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studying amino acid transport using liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Characteristics of L-citrulline transport across rat small intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of L-citrulline transport in nitric oxide synthesis in rat aortic smooth muscle cells activated with LPS and interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characteristics of L-citrulline transport through blood-brain barrier in the brain capillary endothelial cell line (TR-BBB cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]
- 12. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 [mdpi.com]
- 13. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-Citrulline Level and Transporter Activity Are Altered in Experimental Models of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transport of L-citrulline in neural cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
The Intricate Role of L-Homocitrulline in Protein Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homocitrulline, a non-proteinogenic amino acid, is emerging as a critical post-translational modification with significant implications for protein structure, function, and the pathogenesis of various diseases. Unlike canonical amino acids, this compound is not incorporated into proteins during translation. Instead, it is primarily formed through a non-enzymatic process known as carbamylation, where the ε-amino group of a lysine residue reacts with isocyanic acid.[1][2][3] This modification, often associated with conditions of elevated urea, such as renal failure, and inflammation, can profoundly alter the physicochemical properties of proteins, leading to downstream functional consequences and the generation of neo-epitopes that can trigger autoimmune responses.[3][4] This technical guide provides an in-depth exploration of this compound's impact on protein biology, detailing its formation, effects on protein structure and function, and the experimental methodologies used for its study.
Formation of this compound: The Carbamylation Process
The primary pathway for this compound formation in proteins is the carbamylation of lysine residues. This process is driven by the presence of isocyanic acid, which exists in equilibrium with urea.[2][5] Conditions that lead to elevated urea levels, such as uremia, can therefore increase the rate of carbamylation.[6][7]
An alternative and significant pathway for cyanate generation, particularly in inflammatory settings, involves the enzyme myeloperoxidase (MPO).[5][8][9] MPO, released by neutrophils during inflammation, can oxidize thiocyanate ions (SCN⁻) to generate cyanate, thereby promoting protein carbamylation even in the absence of high urea concentrations.[5][8][9]
Impact of this compound on Protein Structure
The conversion of a positively charged lysine residue to a neutral this compound represents a significant alteration in the local chemical environment of a protein. This charge neutralization can disrupt electrostatic interactions, such as salt bridges, that are crucial for maintaining the native three-dimensional structure of a protein.[1]
Studies on various proteins have demonstrated that carbamylation can lead to conformational changes, primarily affecting the tertiary structure.[6] While the secondary structure, such as alpha-helices and beta-sheets, may remain largely intact, the overall folding of the protein can be altered.[10] For example, in vitro studies on type I collagen have shown that the carbamylation of even a few lysine residues can induce local destabilization of the triple helical structure.[6]
Table 1: Effects of Carbamylation on Protein Structural Stability
| Protein | Experimental Condition | Observed Effect on Structure | Quantitative Change | Reference |
| gamma-II-crystallin | Incubation with potassium [14C]cyanate | Carbamoylation of the N-terminal glycine | - | [11] |
| Rat Serum Albumin (RSA) | Incubation with 1 M potassium cyanate (KCNO) for 30 min, 2 h, and 4 h at 37°C | Altered charge, size, and shape | - | [12] |
| Type I Collagen | In vitro carbamylation | Local destabilization of the triple helical structure | Decrease in thermal stability | [6] |
| α-lactalbumin, Albumin, Fibrinogen | In vitro carbamylation | Significant alteration of tertiary structure, increase in negative surface charge, weaker hydration state | - | [10] |
Functional Consequences of this compound Incorporation
The structural changes induced by carbamylation can have profound effects on a protein's function. These consequences can manifest as altered enzymatic activity, changes in protein-protein interactions, and a propensity for aggregation.
Enzymatic Activity
The modification of lysine residues within or near the active site of an enzyme can significantly impact its catalytic function. Carbamylation can alter substrate binding, transition state stabilization, or product release. For instance, the carbamylation of glutamate dehydrogenase has been shown to inactivate the enzyme.[3] Conversely, in some cases, carbamylation is a required modification for enzymatic activity, as seen with the carbamylation of a critical lysine residue in the active site of class D β-lactamases.[13]
Table 2: Documented Effects of Carbamylation on Enzyme Activity
| Enzyme | Substrate(s) | Effect of Carbamylation | Kinetic Parameters | Reference |
| Class D β-lactamases (OXA-10) | Penicillins, Cephalosporins | Essential for activity | - | [13] |
| Glutamate Dehydrogenase | - | Inactivation | - | [3] |
Protein-Protein Interactions
The alteration of surface charge and conformation due to homocitrullination can disrupt or modulate protein-protein interactions. This can have far-reaching effects on cellular signaling pathways and the assembly of protein complexes. A notable example is the reduced binding of carbamylated albumin to its receptor, FcRn, which contributes to its increased vascular clearance.[12]
Table 3: Influence of Carbamylation on Protein-Protein Binding Affinity
| Interacting Proteins | Experimental Method | Effect of Carbamylation | Binding Affinity (KD) | Reference |
| Rat Serum Albumin (RSA) and FcRn | In silico analysis and mass spectrometry | Reduced binding | - | [12] |
| Acidic Drugs and Plasma Proteins | In vitro carbamylation with potassium cyanate | Decreased salicylate binding | - | [6] |
Protein Aggregation
By exposing hydrophobic regions that are normally buried within the protein core, carbamylation can increase the propensity for protein aggregation. This is a critical factor in the pathology of diseases associated with protein misfolding and aggregation. For example, the carbamylation of γ-II-crystallin in the lens of the eye is implicated in cataract formation due to increased light-scattering from protein aggregates.[11]
Experimental Protocols for Studying this compound
A variety of experimental techniques are employed to investigate the formation and functional consequences of this compound in proteins.
In Vitro Carbamylation of Proteins
A common method to study the effects of homocitrullination is to induce carbamylation in vitro using potassium cyanate (KOCN).
Protocol: In Vitro Carbamylation with Potassium Cyanate
-
Protein Preparation: Dissolve the purified protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Carbamylation Reaction: Add a freshly prepared solution of potassium cyanate to the protein solution. The final concentration of KOCN and the incubation time will determine the extent of carbamylation and need to be optimized for each protein. A typical starting point is a 10 to 100-fold molar excess of KOCN over the concentration of lysine residues in the protein.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-24 hours).
-
Termination and Removal of Excess Reagent: Stop the reaction by removing excess cyanate, typically by dialysis against a large volume of buffer or by using a desalting column.
-
Verification of Carbamylation: Confirm the extent of carbamylation using mass spectrometry to detect the mass shift of +43.0058 Da per carbamylated lysine residue.
Site-Specific Incorporation of this compound
Investigating the effect of a single homocitrullination event requires the site-specific incorporation of this non-canonical amino acid. This can be achieved through genetic code expansion techniques, which utilize an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate the desired amino acid in response to a unique codon, typically a stop codon like UAG (amber codon).[14][15][16] While protocols for many non-canonical amino acids are established, specific adaptation for this compound may be required.
General Protocol for Site-Specific Incorporation (Amber Suppression)
-
Plasmid Construction:
-
Generate a plasmid encoding the protein of interest with an amber (TAG) stop codon at the desired lysine position, introduced via site-directed mutagenesis.
-
Generate a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA). The aaRS must be engineered to specifically recognize and charge the suppressor tRNA with this compound.
-
-
Cell Transformation and Expression:
-
Co-transform an appropriate bacterial or eukaryotic expression host with both plasmids.
-
Culture the cells in a minimal medium supplemented with this compound.
-
Induce protein expression.
-
-
Protein Purification and Verification:
-
Purify the full-length protein, which now contains this compound at the specified site.
-
Verify the incorporation and site-specificity using tandem mass spectrometry.
-
Analytical Techniques for Characterization
Mass Spectrometry (MS): Tandem mass spectrometry is the gold standard for identifying and quantifying this compound in proteins.[17][18][19] The carbamylation of a lysine residue results in a characteristic mass increase of 43.0058 Da.[8] LC-MS/MS analysis of proteolytic digests of a protein can pinpoint the exact location of the modification.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins in solution.[10][20][21] By comparing the CD spectra of the native and carbamylated proteins, one can gain insights into conformational changes induced by homocitrullination.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with biomolecular interactions, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[2][22][23] Comparing the ITC profiles of a native protein and its carbamylated counterpart interacting with a binding partner can quantify the impact of homocitrullination on the interaction.
Conclusion
The post-translational modification of lysine residues to this compound through carbamylation represents a significant event in protein biology with wide-ranging implications for protein structure and function. Understanding the mechanisms by which this modification occurs and its downstream consequences is crucial for elucidating the molecular basis of associated pathologies and for the development of novel therapeutic strategies. The experimental approaches outlined in this guide provide a framework for researchers to investigate the intricate role of this compound in their systems of interest. As our analytical capabilities continue to advance, a more detailed picture of the "homocitrullinome" and its impact on health and disease will undoubtedly emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 3. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Plasma protein carbamylation and decreased acidic drug protein binding in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. researchgate.net [researchgate.net]
- 9. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Circular dichroism spectroscopic study on structural alterations of histones induced by post-translational modifications in DNA damage responses: lysine-9 methylation of H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site of carbamoylation of bovine gamma-II-crystallin by potassium [14C]cyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of how carbamylation reduces albumin binding to FcRn contributing to increased vascular clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 15. Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 18. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring the Potential of Molecular Spectroscopy for the Detection of Post-translational Modifications of a Stressed Biopharmaceutical Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 23. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
The Genetic Landscape of Hyperhomocitrullinemia: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hyperhomocitrullinemia, characterized by the abnormal accumulation of the amino acid homocitrulline, is a key biochemical marker for a group of inherited metabolic disorders primarily affecting the urea cycle. These disorders, if left undiagnosed and untreated, can lead to severe hyperammonemia, neurological damage, and mortality. This technical guide provides an in-depth exploration of the genetic basis of hyperhomocitrullinemia, focusing on the three principal causative disorders: Ornithine Transcarbamylase (OTC) Deficiency, Citrullinemia Type I (Argininosuccinate Synthetase 1 Deficiency), and Citrullinemia Type II (Citrin Deficiency). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and therapeutic intervention of these debilitating conditions.
Ornithine Transcarbamylase (OTC) Deficiency
Ornithine Transcarbamylase (OTC) deficiency is the most common urea cycle disorder, resulting from mutations in the OTC gene.[1][2][3] This X-linked disorder leads to a block in the conversion of ornithine and carbamoyl phosphate to citrulline, a critical step in the urea cycle for waste nitrogen disposal.[1][2]
Genetic Basis and Inheritance
The OTC gene is located on the X chromosome (Xp11.4).[4] Consequently, OTC deficiency follows an X-linked inheritance pattern, with males being more severely affected than females.[1][5] Females who are heterozygous for an OTC mutation can have a variable clinical presentation, ranging from being asymptomatic to having severe symptoms, largely dependent on the pattern of X-chromosome inactivation in their liver cells.[6] Over 500 mutations have been identified in the OTC gene, including missense, nonsense, frameshift, and splice site mutations, as well as deletions.[7] Approximately 10-15% of disease-causing mutations are deletions.[2]
Pathophysiology
The OTC enzyme is located in the mitochondrial matrix of hepatocytes and catalyzes the second step of the urea cycle.[7] A deficiency in this enzyme leads to the accumulation of its substrates, carbamoyl phosphate and ornithine. The excess carbamoyl phosphate is shunted into the pyrimidine biosynthesis pathway, leading to a significant increase in urinary orotic acid excretion, a key diagnostic marker for OTC deficiency.[8][9] The failure to incorporate nitrogen into the urea cycle results in the accumulation of ammonia in the blood (hyperammonemia), which is highly neurotoxic.[8]
Clinical Presentation and Biochemical Profile
The clinical presentation of OTC deficiency is heterogeneous.[10] Hemizygous males with mutations that result in a complete loss of enzyme function typically present with severe, life-threatening hyperammonemia within the first few days of life (neonatal onset).[4][10] Individuals with partial enzyme activity may present later in childhood or even in adulthood (late onset) with episodes of hyperammonemia triggered by metabolic stressors such as illness or high protein intake.[8][10]
Table 1: Biochemical Profile in Ornithine Transcarbamylase Deficiency
| Analyte | Plasma/Urine Level | Typical Values |
| Ammonia | Markedly elevated | >150 µmol/L (can exceed 2000 µmol/L in severe cases)[8][11] |
| Citrulline | Low to absent | <10 nmol/mL[3] |
| Arginine | Low | Normal range can vary by lab |
| Glutamine | Elevated | >800 µmol/L[3] |
| Orotic Acid | Markedly elevated in urine | ≥20 µmol/mmol creatinine after allopurinol challenge is diagnostic[6] |
Table 2: Genotype-Phenotype Correlation in Male Patients with OTC Deficiency
| Mutation Type | Residual OTC Activity | Clinical Phenotype | Reference |
| Large deletions, frameshift, nonsense mutations | Complete loss of function | Neonatal onset, severe hyperammonemia | [10] |
| Missense mutations affecting active site | <20% of control | Severe infantile cases | [3] |
| Missense mutations with destabilized protein | 20-30% of control | Late onset, milder symptoms | [3][10] |
Citrullinemia Type I (Argininosuccinate Synthetase 1 Deficiency)
Citrullinemia Type I (CTLN1) is an autosomal recessive urea cycle disorder caused by mutations in the ASS1 gene.[12] This deficiency impairs the third step of the urea cycle, the condensation of citrulline and aspartate to form argininosuccinate.[13][14]
Genetic Basis and Inheritance
The ASS1 gene is located on chromosome 9q34.1.[13] To date, at least 118 mutations have been identified in the ASS1 gene, including missense, nonsense, and splice site mutations, which lead to reduced or absent argininosuccinate synthetase 1 (ASS1) enzyme activity.[13][14][15] The inheritance is autosomal recessive, meaning an individual must inherit two mutated copies of the ASS1 gene to be affected.[12]
Pathophysiology
The ASS1 enzyme is cytosolic and plays a crucial role in incorporating the second nitrogen atom into the urea cycle via aspartate.[16] A deficiency in ASS1 leads to a significant accumulation of citrulline in the blood and cerebrospinal fluid, as well as hyperammonemia.[13][14]
Clinical Presentation and Biochemical Profile
Similar to OTC deficiency, CTLN1 has a wide spectrum of clinical severity. The classic, severe form presents in the neonatal period with hyperammonemic encephalopathy.[12] Milder, late-onset forms can present in childhood or adulthood with episodic hyperammonemia.[12]
Table 3: Biochemical Profile in Citrullinemia Type I
| Analyte | Plasma/Urine Level | Typical Values |
| Ammonia | Markedly elevated | >150 µmol/L (can reach 2000-3000 µmol/L)[11] |
| Citrulline | Markedly elevated | >500 µmol/L (often >1000 µmol/L)[11] |
| Arginine | Low to normal | [11] |
| Argininosuccinic Acid | Absent | [11] |
Table 4: Genotype-Phenotype Correlation in Citrullinemia Type I
| Mutation Type | Residual ASS1 Activity in Fibroblasts | Clinical Phenotype | Reference |
| Null mutations | 0% | Severe neonatal onset | [11] |
| Missense mutations | Variable (e.g., 0.8-3.8 nmol/min/mg protein is normal) | Milder, late-onset forms | [11] |
Citrullinemia Type II (Citrin Deficiency)
Citrullinemia Type II (CTLN2) is an autosomal recessive disorder caused by mutations in the SLC25A13 gene, which encodes citrin, a mitochondrial aspartate-glutamate carrier.[12][14] This disorder has a complex and age-dependent clinical presentation.[17]
Genetic Basis and Inheritance
The SLC25A13 gene is located on chromosome 7q21.3.[18] Numerous mutations have been identified, with a higher prevalence in East Asian populations.[14][17][19] The inheritance is autosomal recessive.[12]
Pathophysiology
Citrin is a component of the malate-aspartate shuttle, which is essential for transporting NADH reducing equivalents from the cytosol into the mitochondria.[11][18] It also supplies aspartate to the cytosol for various metabolic processes, including the urea cycle.[18] A deficiency in citrin disrupts the urea cycle by limiting the availability of cytosolic aspartate for the ASS1 reaction, leading to an accumulation of citrulline and ammonia.[18]
Clinical Presentation and Biochemical Profile
Citrin deficiency has several age-dependent phenotypes:
-
Neonatal Intrahepatic Cholestasis caused by Citrin Deficiency (NICCD): Presents in infancy with cholestatic jaundice, which often resolves.[14][17]
-
Failure to Thrive and Dyslipidemia caused by Citrin Deficiency (FTTDCD): Can occur in older infants and children.[17]
-
Adult-onset Citrullinemia Type II (CTLN2): The most severe form, typically presenting in adulthood with recurrent hyperammonemia and neuropsychiatric symptoms.[14][17]
Table 5: Biochemical Profile in Citrullinemia Type II (Adult-onset)
| Analyte | Plasma/Urine Level |
| Ammonia | Elevated |
| Citrulline | Moderately to markedly elevated |
| Arginine | Elevated |
| Threonine-to-Serine Ratio | Elevated |
Table 6: Common Pathogenic Alleles in SLC25A13 in Korean Patients
| Allele | Frequency |
| IVS16ins3kb | 33% |
| c.851_854del | 30% |
| c.1177+1G>A | 12% |
Experimental Protocols
Molecular Diagnosis of Hyperhomocitrullinemia
A general workflow for the molecular diagnosis of OTC, ASS1, and SLC25A13 deficiencies involves the following steps:
-
Genomic DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes using a standard DNA extraction kit.[20] Assess DNA purity and concentration using spectrophotometry.[21]
-
PCR Amplification: Amplify all coding exons and their flanking intron regions of the target gene (OTC, ASS1, or SLC25A13) using gene-specific primers.[20][22]
-
Sanger Sequencing: Purify the PCR products and perform bidirectional Sanger sequencing using an automated DNA sequencer.[20][22]
-
Sequence Analysis: Align the obtained sequences to the human reference genome to identify any sequence variations.[23] Compare identified variants to known pathogenic mutations in databases such as the Human Gene Mutation Database (HGMD).
Molecular diagnosis workflow.
Quantitative Analysis of Plasma Amino Acids by LC-MS/MS
This protocol provides a general outline for the quantification of amino acids in plasma:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[24]
-
Vortex and incubate at 4°C for 30 minutes.[24]
-
Centrifuge at 12,000 rpm for 5 minutes.[24]
-
Take 50 µL of the supernatant and mix with 450 µL of an internal standard solution (containing isotopically labeled amino acids).[24]
-
-
LC-MS/MS Analysis:
-
Inject 4 µL of the final solution into the LC-MS/MS system.[24]
-
Perform chromatographic separation using a suitable column (e.g., a mixed-mode column) with a gradient elution.[5]
-
Detect and quantify the amino acids using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[1]
-
-
Data Analysis:
-
Determine the concentration of each amino acid by comparing its peak area to that of the corresponding internal standard and a calibration curve.[5]
-
Measurement of Urinary Orotic Acid
-
Sample Preparation:
-
Chromatographic Separation:
-
Quantification:
Enzyme Assays
Ornithine Transcarbamylase (OTC) Activity Assay (Liver Biopsy):
The gold standard for diagnosing OTC deficiency is measuring enzyme activity in a liver biopsy specimen.[26] The assay typically involves incubating the liver homogenate with radiolabeled substrates (e.g., [14C]-carbamoyl phosphate or [14C]-ornithine) and measuring the formation of radiolabeled citrulline.[26]
Argininosuccinate Synthetase (ASS) Activity Assay (Cultured Fibroblasts):
ASS activity can be measured in cultured fibroblasts.[11] The assay involves incubating cell lysates with radiolabeled [14C]-citrulline and measuring its incorporation into argininosuccinic acid.[11] Normal enzyme activity in fibroblasts is typically in the range of 0.8-3.8 nmol/min/mg protein, though this can vary between laboratories.[11]
Signaling Pathways
The Urea Cycle Pathway.
The Malate-Aspartate Shuttle.
Conclusion
The genetic basis of hyperhomocitrullinemia is rooted in defects within the urea cycle and associated metabolic pathways. A thorough understanding of the underlying genetic mutations, their impact on protein function, and the resulting clinical and biochemical phenotypes is crucial for accurate diagnosis, effective management, and the development of novel therapeutic strategies. This technical guide provides a consolidated resource to aid researchers and drug development professionals in their efforts to combat these challenging inherited metabolic disorders.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASS1 | Rupa Health [rupahealth.com]
- 3. ASS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. scielo.br [scielo.br]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Ornithine Transcarbamylase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The mutation spectrum of the SLC25A13 gene in Chinese infants with intrahepatic cholestasis and aminoacidemia | Semantic Scholar [semanticscholar.org]
- 8. Ornithine Transcarbamylase (OTC) Deficiency Workup: Laboratory Studies, Other Tests [emedicine.medscape.com]
- 9. Final Diagnosis -- Case 335 [path.upmc.edu]
- 10. Genotype–Phenotype Correlations in Ornithine Transcarbamylase Deficiency: A Mutation Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Citrullinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. SLC25A13 gene: MedlinePlus Genetics [medlineplus.gov]
- 13. d-nb.info [d-nb.info]
- 14. SLC25A13 Gene Analysis in Citrin Deficiency: Sixteen Novel Mutations in East Asian Patients, and the Mutation Distribution in a Large Pediatric Cohort in China | PLOS One [journals.plos.org]
- 15. medlineplus.gov [medlineplus.gov]
- 16. e-century.us [e-century.us]
- 17. Biochemical and molecular characteristics of citrin deficiency in Korean children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rapid Genetic Diagnosis of Citrin Deficiency by Multicolor Melting Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Gene Mutation Analysis and Prenatal Diagnosis of the Ornithine Transcarbamylase (OTC) Gene in Two Families with Ornithine Transcarbamylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 23. providers2.genedx.com [providers2.genedx.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Urine Orotic Acid Analysis (Test 1210) | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
- 26. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Homocitrulline Colorimetric Assay Kit
These application notes provide a detailed protocol for the quantitative colorimetric determination of L-homocitrulline in a variety of biological samples. This assay is intended for research use only and is suitable for researchers, scientists, and drug development professionals.
Introduction
This compound is an amino acid that is not incorporated into proteins during translation but can be formed post-translationally through the carbamylation of lysine residues.[1][2] This process can be initiated by isocyanic acid, which can be derived from urea, particularly at elevated concentrations seen in conditions like end-stage renal disease.[1][2] Homocitrulline has been implicated as a potential biomarker in various diseases, including urea cycle disorders and rheumatoid arthritis.[2][3][4]
This colorimetric assay provides a simple and convenient method for detecting this compound in samples such as plasma, serum, urine, and cell or tissue lysates.[5][6][7] The assay principle is based on the reaction of this compound with diacetyl monoxime under acidic conditions to produce a colored product. The intensity of the color, measured at 540-560 nm, is directly proportional to the this compound concentration in the sample.[1][2][3] This kit can also detect L-citrulline, a structurally similar amino acid.[1][3]
Assay Principle
The assay protocol involves two main stages. First, samples are treated with Sodium Dodecyl Sulfate (SDS) and Proteinase K to denature proteins and release free this compound residues.[1][2][5][6][8] Subsequently, specific assay reagents are added, which react with this compound and L-citrulline to generate a chromophore that can be quantified by measuring its absorbance.[1][2][3][6][8] The concentration of this compound in the unknown samples is then determined by comparing the absorbance values to a standard curve generated with known concentrations of an this compound standard.[1][2][3]
Caption: Assay Principle Workflow.
Materials and Methods
Materials Required but Not Supplied
-
Microplate reader capable of measuring absorbance at 540-560 nm
-
96-well clear microplates
-
2 mL screwcap tubes
-
Incubators set to 37°C and 95°C
-
Microcentrifuge
-
Pipettes and pipette tips
-
Phosphate Buffered Saline (PBS)
-
Deionized water
Reagent Preparation
-
This compound Standard: The provided this compound Standard is typically at a high concentration (e.g., 240 mM).[1][3] Prepare a series of standards by diluting the stock solution in PBS. A fresh set of standards should be prepared for each assay.[9]
-
Other Reagents: All other kit components are generally ready to use as supplied.[9]
Standard Curve Preparation
Prepare a dilution series of the this compound standard in PBS. The following table provides an example of how to prepare a standard curve.
| Standard Tube | This compound Stock (µL) | PBS (µL) | Final this compound Concentration (µM) |
| 1 | 10 | 990 | 2400 |
| 2 | 5 | 995 | 1200 |
| 3 | 2.5 | 997.5 | 600 |
| 4 | 1.25 | 998.75 | 300 |
| 5 | 0.625 | 999.375 | 150 |
| 6 | 0.3125 | 999.6875 | 75 |
| 7 | 0 | 1000 | 0 (Blank) |
Sample Preparation
-
Serum, Plasma, and Urine: Centrifuge samples at 10,000 x g for 5 minutes to remove any insoluble particles. The supernatant can be assayed directly or diluted in PBS if necessary.[9]
-
Cell Lysates: Resuspend 1-2 x 10^6 cells/mL in PBS. Homogenize or sonicate the cells on ice, then centrifuge to remove cellular debris. The resulting supernatant can be used for the assay.[9]
-
Tissue Lysates: Homogenize or sonicate the tissue sample in PBS. Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant can be assayed directly or after dilution in PBS.[9]
Experimental Protocol
The following diagram outlines the general workflow for the this compound colorimetric assay.
Caption: Experimental Workflow Diagram.
Detailed Steps:
-
Add 50 µL of each standard and unknown sample into separate 2 mL screwcap tubes. It is recommended to run each in duplicate.[1][8][9]
-
To each tube, add 5 µL of SDS solution and 5 µL of Proteinase K solution. Mix thoroughly.[1][8][9]
-
Add 250 µL of Assay Reagent A and 50 µL of Assay Reagent B to each tube. Close the caps tightly and mix well.[1][8][9]
-
Centrifuge the tubes at 18,000 x g for 10 minutes at room temperature.[3][9][10]
-
Carefully transfer 200 µL of the supernatant from each tube to a new well of a 96-well plate.[3][9][10]
-
Read the absorbance of each well on a microplate reader using a primary wavelength between 540 nm and 560 nm.[1][3][8][9][10]
Data Analysis
-
Subtract the absorbance value of the blank (0 µM standard) from all other absorbance readings.
-
Plot the corrected absorbance values for the this compound standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their corrected absorbance values on the standard curve.
Typical Standard Curve Data
The following table represents typical data that may be obtained when generating an this compound standard curve. This data is for reference only and should not be used to interpret your actual results; a new standard curve must be generated for each experiment.
| This compound Concentration (µM) | Absorbance at 540 nm |
| 0 | 0.052 |
| 75 | 0.185 |
| 150 | 0.321 |
| 300 | 0.598 |
| 600 | 1.154 |
| 1200 | 2.218 |
| 2400 | >3.0 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | Improper reagent preparation or storage | Ensure all reagents are prepared and stored according to the kit's instructions. Prepare fresh standards for each assay. |
| Incorrect incubation times or temperatures | Verify the incubation times and temperatures used in the protocol. | |
| High background | Contaminated reagents or samples | Use fresh, high-purity water and reagents. Ensure proper sample handling to avoid contamination. |
| Insufficient washing of microplate | If applicable, ensure thorough washing of the microplate between steps. | |
| Poor standard curve linearity | Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions of the standards. |
| Standard degradation | Prepare fresh standards for each experiment.[9] | |
| High variability between replicates | Inconsistent pipetting or mixing | Ensure thorough mixing of all solutions and consistent pipetting across all wells. |
| Bubbles in wells | Inspect the plate for bubbles before reading the absorbance and remove them if present. |
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. mybiosource.com [mybiosource.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Homocitrulline - Wikipedia [en.wikipedia.org]
- 5. Homocitrulline/Citrulline Assay Kit - 2BScientific [2bscientific.com]
- 6. Homocitrulline/Citrulline Assay Kit [cellbiolabs.com]
- 7. Homocitrulline/Citrulline Assay Kit | ABIN5067570 [antibodies-online.cn]
- 8. Homocitrulline/Citrulline Assay Kit | ABIN5067570 [antibodies-online.com]
- 9. abcam.com [abcam.com]
- 10. Homocitrulline/Citrulline Assay Kit | ABIN5067570 [antikoerper-online.de]
In Vitro Synthesis of L-Homocitrulline for Research Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the in vitro synthesis of L-Homocitrulline, a critical amino acid for various research applications, including its role as a biomarker in metabolic disorders and autoimmune diseases. The protocol described herein is a robust chemical synthesis method suitable for producing high-purity this compound for use as a research standard. The synthesis involves the protection of the α-amino group of L-lysine using a copper (II) salt, followed by the carbamylation of the ε-amino group, and subsequent deprotection to yield this compound. This document includes a step-by-step experimental protocol, quantitative data on reaction yields, purification methods using ion-exchange chromatography, and analytical procedures for quality control.
Introduction
This compound [(2S)-2-amino-6-(carbamoylamino)hexanoic acid] is a non-proteinogenic amino acid that is structurally similar to L-citrulline, with an additional methylene group in its carbon chain.[1] It is formed in vivo through the carbamylation of the ε-amino group of lysine residues.[2] Elevated levels of this compound have been associated with urea cycle disorders, and it is also investigated as a potential antigenic determinant in autoimmune diseases like rheumatoid arthritis.[1][3] The availability of high-purity this compound is essential for the development of accurate diagnostic assays and for conducting fundamental research into its physiological and pathological roles.
This application note details a reliable chemical synthesis route starting from L-lysine monohydrochloride. The synthesis pathway is illustrated below.
References
- 1. Reliable and simple analytical methods for determination of citrulline and metabolically related amino acids by liquid chromatography after derivatization: comparison between monolithic and core–shell columns - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Homocitrulline | C7H15N3O3 | CID 65072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
Application Notes and Protocols: L-Homocitrulline as a Supplement in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Homocitrulline is a non-proteinogenic amino acid that serves as a key biomarker for protein carbamylation, a non-enzymatic post-translational modification. In this process, isocyanic acid reacts with the primary amine groups of proteins, particularly the ε-amino group of lysine residues, to form this compound. This modification can alter the structure and function of proteins, and has been implicated in the pathophysiology of several diseases, including chronic kidney disease, atherosclerosis, and rheumatoid arthritis.
In a cell culture setting, this compound itself is not typically added directly to the media to induce carbamylation. Instead, researchers often use cyanate salts, such as potassium cyanate (KOCN), which spontaneously generate isocyanic acid in solution. This allows for a controlled induction of protein carbamylation to model disease states and to study the functional consequences of this modification on cellular processes. These application notes provide detailed protocols for the use of potassium cyanate to induce protein carbamylation in cell culture, and for the subsequent analysis of its effects.
Data Presentation
Table 1: Recommended Potassium Cyanate (KOCN) Concentrations for Inducing Protein Carbamylation in Cell Culture
| Cell Type | KOCN Concentration | Incubation Time | Observed Effects | Reference |
| Red Blood Cells | 10 mM | 1 hour | Inhibition of sickling | [1] |
| Plasma Proteins (in vitro) | Time-dependent | 30 - 150 minutes | Decreased salicylate binding | [2] |
| C-reactive protein (in vitro) | 150 nM - 150 mM | 24 hours | Decreased detection by immunoturbidimetry | [3][4] |
| Ubiquitin (in vitro) | 10-15 molar equivalents | Variable | Site-specific carbamylation | [5] |
Table 2: Quantitative Effects of Protein Carbamylation on Cellular Processes
| Cellular Process | Cell Type | Treatment | Quantitative Change | Reference |
| Protein Binding | Plasma | In vitro carbamylation | Salicylate binding decreased (correlation r=0.99 with carbamylation) | [2] |
| C1q Binding to IgG1 | Human IgG1 | 0.1M KCNO, 3 hours | ~60% decrease in C1q deposition | [6] |
| Complement-Dependent Cytotoxicity (CDC) of Rituximab | Raji cells | 0.1M KCNO, 3 hours | Complete abolishment of CDC | [6] |
| C-reactive protein detection | In vitro | High concentrations of KOCN | 61%-72% decrease in detection rate | [3][4] |
Experimental Protocols
Protocol 1: Induction of Protein Carbamylation in Cultured Cells
This protocol describes a general method for inducing protein carbamylation in adherent cell cultures using potassium cyanate.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Potassium cyanate (KOCN) stock solution (e.g., 1 M in sterile water, freshly prepared)
-
Sterile, tissue culture-treated plates or flasks
Procedure:
-
Cell Seeding: Seed cells in the appropriate tissue culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Treatment Media: On the day of the experiment, prepare fresh cell culture medium containing the desired final concentration of KOCN. A typical starting range for cell-based assays is 0.1-10 mM, but the optimal concentration should be determined empirically for each cell type and experimental endpoint.
-
Cell Treatment: a. Aspirate the old medium from the cells. b. Wash the cells once with sterile PBS. c. Add the prepared KOCN-containing medium to the cells. d. Include a vehicle control (medium without KOCN) for comparison.
-
Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to several days, depending on the research question.
-
Harvesting: After incubation, cells can be harvested for downstream analysis. For protein analysis, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). For RNA or other analyses, follow the appropriate protocols.
Protocol 2: Assessment of Protein Carbamylation by Western Blot
This protocol provides a method to detect the level of protein carbamylation in cell lysates using an antibody that recognizes carbamylated lysine (homocitrulline).
Materials:
-
Cell lysates from control and KOCN-treated cells (from Protocol 1)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody against carbamylated lysine (anti-CarP or anti-homocitrulline)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by mixing with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. b. Run the gel to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-carbamylated lysine antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation. c. Wash the membrane three times for 10 minutes each with TBS-T. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 4c.
-
Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an appropriate imaging system. The intensity of the bands will correspond to the level of protein carbamylation. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.
Protocol 3: Cell Viability Assay
This protocol can be used to assess the cytotoxicity of KOCN treatment.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete cell culture medium
-
Potassium cyanate (KOCN)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Prepare serial dilutions of KOCN in complete medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of viable cells for each KOCN concentration relative to the vehicle control.
Visualization of Signaling Pathways and Workflows
Signaling Pathways Affected by Protein Carbamylation
Protein carbamylation has been shown to impact several key signaling pathways. The diagrams below illustrate the general mechanisms.
Caption: Overview of protein carbamylation and its impact on cellular signaling.
Caption: Inhibition of the mTOR signaling pathway by protein carbamylation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of induced protein carbamylation in cell culture.
Caption: General experimental workflow for studying induced protein carbamylation.
References
- 1. The effects of cyanate in vitro on red blood cell metabolism and function in sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma protein carbamylation and decreased acidic drug protein binding in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential interference of in vitro carbamylation on C-reactive protein laboratory measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. Site-specific detection and characterization of ubiquitin carbamylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamylation of immunoglobulin abrogates activation of the classical complement pathway - PMC [pmc.ncbi.nlm.nih.gov]
Developing Animal Models for Urea Cycle Disorder Research: Application Notes and Protocols
Introduction
This document provides detailed application notes and protocols for the development and characterization of animal models for research on urea cycle disorders (UCDs), with a focus on conditions involving elevated citrulline levels. The term "hyperhomocitrullinemia" is not a standard classification; however, it suggests a focus on elevated levels of homocitrulline and/or citrulline. This guide will concentrate on two well-characterized UCDs that present with significant hypercitrullinemia: Citrullinemia Type I (CTLN1) , caused by a deficiency of argininosuccinate synthetase (ASS1), and Ornithine Transcarbamylase Deficiency (OTCD) , resulting from mutations in the OTC gene.[1][2][3] These disorders lead to the accumulation of ammonia and upstream metabolites of the urea cycle, causing severe neurological damage.[1][2] Animal models that recapitulate the biochemical and clinical phenotypes of these diseases are indispensable for investigating pathophysiology and for the preclinical evaluation of novel therapeutic strategies, including gene therapy and pharmacological interventions.[2][4][5]
Biochemical Pathway: The Urea Cycle
The urea cycle is a critical metabolic pathway that primarily occurs in the liver. Its main function is to convert neurotoxic ammonia into urea for excretion.[6] Deficiencies in the enzymes of this pathway, such as ASS1 and OTC, lead to the accumulation of ammonia and other intermediates.
Figure 1. The Urea Cycle Pathway. Deficiencies in OTC (red) or ASS1 (red) disrupt the cycle.
Animal Models of Hypercitrullinemia
Several mouse models have been developed to study CTLN1 and OTCD. These models are generated through various genetic modification techniques and exhibit a range of phenotypes that mimic the human conditions.
Table 1: Comparison of Murine Models for Citrullinemia Type I and OTCD
| Disorder | Mouse Model | Genetic Modification | Key Phenotypes | Plasma Citrulline (µmol/L) | Plasma Ammonia (µmol/L) | Reference |
| Citrullinemia Type I (CTLN1) | Ass1 Knockout | Targeted disruption of the Ass1 gene. | Neonatal lethality within 24-48 hours, hyperammonemia, highly elevated citrulline. | >1000 (often 10-40 fold increase) | Significantly elevated | [1][7] |
| Ass1fold/fold | Hypomorphic allele of the Ass1 gene. | Growth retardation, alopecia, lethargy, ataxia, reduced survival. | 10-40 fold increase over wild-type | Elevated | [1][5] | |
| Ornithine Transcarbamylase Deficiency (OTCD) | spf-ash | Spontaneous point mutation in the Otc gene (R129H). | Sparse fur, abnormal skin and hair, hyperammonemia (especially under protein load), elevated urinary orotic acid, reduced survival. | Decreased | Elevated (can be >1000 under stress) | [6][8][9][10] |
| spf-J | Spontaneous point mutation in the Otc gene (K80N). | Milder phenotype than spf-ash, normal baseline ammonia, elevated glutamine, lower citrulline and arginine. | ~40 (vs ~95 in WT) | Normal at baseline | [3] |
Experimental Protocols
Protocol 1: Generation of Genetically Modified Mice using CRISPR/Cas9
This protocol outlines a general workflow for creating knockout or knock-in mouse models.
Figure 2. Workflow for generating genetically modified mice using CRISPR/Cas9.
Methodology:
-
Design and Synthesis of sgRNA:
-
Use online tools (e.g., CHOPCHOP, E-CRISP) to design single guide RNAs (sgRNAs) targeting the exon of interest in the Ass1 or Otc gene.[11]
-
Synthesize the sgRNA via in vitro transcription or purchase commercially synthesized sgRNAs.
-
-
Preparation of Cas9:
-
Prepare Cas9 mRNA by in vitro transcription from a linearized plasmid template.[12]
-
Alternatively, use commercially available purified Cas9 protein.
-
-
Donor DNA (for knock-in):
-
For introducing specific mutations, design a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor with homology arms flanking the desired change.[12]
-
-
Microinjection:
-
Generation of Founder Mice:
-
Culture the injected embryos to the two-cell or blastocyst stage.
-
Transfer the viable embryos into the oviducts of pseudopregnant surrogate mothers.[11]
-
-
Screening and Breeding:
-
After birth, genotype the founder (F0) pups by PCR amplification of the target locus followed by Sanger sequencing to identify insertions, deletions (indels), or knock-in events.[13]
-
Breed the positive founder mice with wild-type mice to establish germline transmission of the mutation.
-
Protocol 2: Quantification of Plasma Ammonia
This protocol is based on a colorimetric assay.
Materials:
-
Ammonia Assay Kit (e.g., from Elabscience, Abcam, or Sigma-Aldrich)
-
Microplate reader capable of measuring absorbance at 340 nm or 635 nm depending on the kit chemistry.
-
Anticoagulant tubes (EDTA or heparin).
-
Refrigerated centrifuge.
-
Microcentrifuge tubes.
-
Ice.
Procedure:
-
Sample Collection:
-
Collect blood from mice via cardiac puncture or tail vein into pre-chilled anticoagulant tubes.
-
Immediately place the blood on ice to prevent ex vivo ammonia production.[14]
-
-
Plasma Preparation:
-
Centrifuge the blood at 1,000-2,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Use the plasma immediately or store it at -80°C. For ammonia analysis, fresh samples are highly recommended.[14]
-
-
Assay:
-
Prepare ammonia standards and samples according to the manufacturer's instructions of the chosen assay kit. This typically involves deproteinization of the plasma.
-
Add the kit's reagents to the standards and samples in a 96-well plate.
-
Incubate the plate for the recommended time and temperature (e.g., 25 minutes at 37°C).[14]
-
Measure the optical density (OD) at the specified wavelength (e.g., 635 nm).[14]
-
-
Calculation:
-
Generate a standard curve by plotting the OD of the standards against their concentrations.
-
Calculate the ammonia concentration in the samples based on the standard curve.
-
Protocol 3: Quantification of Plasma Amino Acids by HPLC
This protocol describes a general method for amino acid analysis using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Materials:
-
HPLC system with a fluorescence or UV detector.
-
Reversed-phase C18 column.
-
Derivatization reagent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC)).
-
Amino acid standards.
-
Mobile phases (e.g., sodium acetate buffer and acetonitrile/methanol).
-
Deproteinizing agent (e.g., perchloric acid or sulfosalicylic acid).
Procedure:
-
Sample Preparation:
-
Collect and prepare plasma as described in Protocol 2.
-
Deproteinize the plasma by adding a deproteinizing agent, vortexing, and centrifuging to pellet the precipitated proteins.[15]
-
-
Derivatization:
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using a gradient elution with the mobile phases.[18]
-
Detect the amino acid derivatives using the fluorescence or UV detector.
-
-
Quantification:
-
Identify and quantify the amino acids by comparing the retention times and peak areas to those of the amino acid standards.
-
Protocol 4: Assessment of Neurological Phenotypes
Hyperammonemia can lead to neurological impairments such as ataxia and lethargy.
1. Open Field Test:
-
Purpose: To assess general locomotor activity and anxiety-like behavior.
-
Procedure:
-
Place the mouse in the center of an open field arena.
-
Record its movement for a set period (e.g., 5-10 minutes) using a video tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[19]
-
2. Rotarod Test:
-
Purpose: To evaluate motor coordination and balance.
-
Procedure:
3. General Health and Clinical Scoring:
-
Regularly monitor the mice for clinical signs such as:
-
Weight loss or failure to thrive.
-
Alopecia (hair loss).
-
Lethargy or reduced activity.
-
Ataxia (uncoordinated movements) or tremors.
-
Seizures.
-
Application in Drug Development
These animal models are crucial for the preclinical evaluation of potential therapies for UCDs.
Figure 3. Preclinical drug development workflow using UCD animal models.
Examples of Therapeutic Approaches:
-
Gene Therapy: Recombinant adeno-associated viral (rAAV) vectors carrying a functional copy of the ASS1 or OTC gene are administered to the animal models.[2][5] The efficacy is evaluated by measuring the correction of biochemical abnormalities (e.g., normalization of plasma ammonia and citrulline) and improvement in survival and clinical phenotype.[2][5]
-
Pharmacological Therapy: Nitrogen-scavenging drugs are tested for their ability to reduce ammonia levels and improve clinical outcomes.
-
Dietary Management: The impact of protein-restricted diets supplemented with essential amino acids like arginine is assessed.
References
- 1. Two Hypomorphic Alleles of Mouse Ass1 as a New Animal Model of Citrullinemia Type I and Other Hyperammonemic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Therapy in Combination with Nitrogen Scavenger Pretreatment Corrects Biochemical and Behavioral Abnormalities of Infant Citrullinemia Type 1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Mouse Model of Mild Ornithine Transcarbamylase Deficiency (spf-j) Displays Cerebral Amino Acid Perturbations at Baseline and upon Systemic Immune Activation | PLOS One [journals.plos.org]
- 4. Evaluation of gene therapy for citrullinaemia using murine and bovine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene Therapy in Combination with Nitrogen Scavenger Pretreatment Corrects Biochemical and Behavioral Abnormalities of Infant Citrullinemia Type 1 Mice [mdpi.com]
- 6. Aberrations of ammonia metabolism in ornithine carbamoyltransferase-deficient spf-ash mice and their prevention by treatment with urea cycle intermediate amino acids and an ornithine aminotransferase inactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contrasting Features of Urea Cycle Disorders in Human Patients and Knockout Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Induction and Prevention of Severe Hyperammonemia in the spfash Mouse Model of Ornithine Transcarbamylase Deficiency Using shRNA and rAAV-mediated Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. 10 essential considerations for creating mouse models with CRISPR/Cas9 [jax.org]
- 12. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple Protocol for Generating and Genotyping Genome-Edited Mice With CRISPR-Cas9 Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Plasma amino acids determined by liquid chromatography within 17 minutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. doaj.org [doaj.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Effects of oxidative stress on hepatic encephalopathy pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MPD: Jaxpheno7: project protocol [phenome.jax.org]
Visualizing L-Homocitrulline: Application Notes and Protocols for Fluorescent Labeling and Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homocitrulline is a non-proteinogenic amino acid that is increasingly recognized for its role in various physiological and pathological processes. It is formed through the carbamylation of the ε-amino group of lysine residues, a post-translational modification implicated in conditions such as renal failure and autoimmune diseases.[1][2] Furthermore, elevated levels of this compound in biological fluids are associated with urea cycle disorders.[1][2] Accurate detection and quantification of this compound are crucial for understanding its biological significance and for the development of diagnostics and therapeutics.
This document provides detailed application notes and protocols for the fluorescent labeling and quantification of this compound. While direct fluorescent probes for in-situ visualization of this compound are not yet commercially available, this guide focuses on a robust and widely used method: pre-column derivatization with fluorescent reagents followed by High-Performance Liquid Chromatography (HPLC) analysis. Additionally, we explore a potential future approach for direct cellular visualization using click chemistry.
I. Quantification of this compound using HPLC with Fluorescent Derivatization
The most established method for the sensitive and quantitative analysis of this compound in biological samples is pre-column derivatization followed by reverse-phase HPLC with fluorescence detection.[3][4][5] This method involves reacting the amino acid with a fluorescent tagging agent prior to its separation and detection. The most common derivatizing agents for amino acids are o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[4][5][6] Since this compound contains a primary amino group, OPA is a suitable derivatizing agent. For a comprehensive amino acid profile, a combination of OPA and FMOC is often used.[4][5]
Experimental Protocol: Pre-column Derivatization with OPA/FMOC for HPLC Analysis
This protocol is adapted from established methods for amino acid analysis.[3][6][7]
1. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid. This reagent is stable for about one week when stored at 4°C in a dark bottle.[4]
-
FMOC Reagent: Dissolve 50 mg of 9-fluorenylmethyl chloroformate in 20 mL of acetonitrile. This solution should be freshly prepared.[4]
-
Mobile Phase A: 40 mM sodium phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
2. Sample Preparation:
-
Plasma/Serum: Deproteinize the sample by adding an equal volume of 10% (w/v) trichloroacetic acid. Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant can be directly used for derivatization.
-
Urine: Dilute urine samples 1:10 with 0.1 M HCl and filter through a 0.22 µm syringe filter.[8]
-
Cell Lysates: Homogenize cells in a suitable lysis buffer and deproteinize as described for plasma/serum.
3. Automated Pre-column Derivatization (using an autosampler): [6][7]
-
Transfer 10 µL of the sample or standard to an autosampler vial.
-
Add 70 µL of borate buffer.
-
Add 10 µL of OPA reagent and mix. Incubate for 1 minute at room temperature.
-
Add 10 µL of FMOC reagent and mix. Incubate for 1 minute at room temperature.
-
Inject a suitable volume (e.g., 20 µL) of the mixture onto the HPLC system.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-20 min: 10-60% B (linear gradient)
-
20-25 min: 60-100% B (linear gradient)
-
25-30 min: 100% B
-
30-35 min: 10% B (re-equilibration)
-
-
Fluorescence Detection:
Data Presentation
The following table summarizes key quantitative data for the fluorescent derivatization of amino acids.
| Parameter | OPA Derivatization | FMOC Derivatization | Reference(s) |
| Target Amino Acids | Primary amines (e.g., this compound, Lysine) | Secondary amines (e.g., Proline) | [4][5] |
| Excitation Wavelength | 338 nm | 262 nm | [4][5] |
| Emission Wavelength | 450 nm | 305 nm | [4][5] |
| Detection Limit | pmol range | pmol range | [7] |
| Reaction Time | ~1 minute | ~1 minute | [6] |
| Derivative Stability | Several hours at 4°C | Up to 24 hours at room temperature | [7] |
II. Future Perspective: Direct Visualization of this compound using Click Chemistry
For direct visualization of this compound within a cellular context, a more targeted labeling strategy is required. Click chemistry, a set of bioorthogonal reactions, offers a promising approach for this purpose.[10] This method would involve the metabolic incorporation of a modified this compound analog containing a "clickable" functional group (an azide or an alkyne) into cellular proteins or as a free amino acid. Subsequent reaction with a complementary fluorescent probe would allow for specific visualization.
While the synthesis of azide- or alkyne-modified this compound has not been widely reported, the general principle of metabolic labeling with non-canonical amino acids is well-established.[10][11]
Proposed Experimental Workflow (Hypothetical)
This proposed workflow outlines the steps for a click chemistry-based approach to this compound visualization.
-
Synthesis of a "Clickable" this compound Analog: Synthesize an this compound analog containing either an azide or an alkyne functional group (e.g., Azido-L-Homocitrulline or Alkynyl-L-Homocitrulline).
-
Metabolic Labeling: Incubate cells of interest with the clickable this compound analog. The analog may be taken up by cells and potentially incorporated into proteins in place of lysine, which is the precursor of this compound.[1]
-
Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes (e.g., with Triton X-100) to allow entry of the fluorescent probe.
-
Click Reaction: Perform the click reaction by adding a fluorescent probe containing the complementary reactive group (e.g., an alkyne-fluorophore for an azide-labeled analog, or an azide-fluorophore for an alkyne-labeled analog) in the presence of a copper(I) catalyst.[10]
-
Washing and Imaging: Wash the cells to remove excess fluorescent probe and visualize the labeled this compound using fluorescence microscopy.
III. Signaling Pathways and Logical Relationships
To provide a biological context for this compound analysis, it is essential to understand its metabolic origins. This compound is primarily formed from the carbamylation of lysine.[1][2] This process can be exacerbated in conditions of high urea concentration, such as in urea cycle disorders or renal failure.[1][12]
Diagrams
Conclusion
The fluorescent labeling of this compound for quantitative analysis is a well-established and robust method utilizing pre-column derivatization with reagents such as OPA, followed by HPLC with fluorescence detection. This technique provides high sensitivity and is applicable to a variety of biological samples. While direct visualization of this compound in a cellular environment remains a challenge, the advancement of bioorthogonal chemistry, particularly click chemistry, presents a promising avenue for future research and development of novel imaging probes. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the field to accurately quantify this compound and to explore new frontiers in its cellular visualization.
References
- 1. Homocitrulline - Wikipedia [en.wikipedia.org]
- 2. Homocitrulline [biosyn.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axionlabs.com [axionlabs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jasco-global.com [jasco-global.com]
- 9. researchgate.net [researchgate.net]
- 10. In situ visualization of newly synthesized proteins in environmental microbes using amino acid tagging and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Homocitrulline - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
Application Notes and Protocols for Measuring L-Homocitrulline in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homocitrulline, an amino acid analog of L-citrulline, is gaining increasing attention as a potential biomarker in various physiological and pathological processes. Elevated levels of this compound in biological fluids, including urine, have been associated with urea cycle disorders, renal failure, and rheumatoid arthritis.[1][2] Accurate and reliable quantification of this compound in urine is crucial for clinical research, disease diagnosis, and monitoring therapeutic interventions. This document provides detailed application notes and protocols for the measurement of this compound in urine samples using various analytical techniques.
Overview of Analytical Methods
Several analytical methods can be employed for the quantification of this compound in urine, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. The most common methods include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity, specificity, and accuracy. It allows for the direct measurement of this compound and can distinguish it from structurally similar compounds.[3][4]
-
Colorimetric Assays (ELISA Kits): These commercially available kits offer a simpler and higher-throughput alternative to LC-MS/MS. However, they may lack the specificity of mass spectrometry-based methods, often measuring total homocitrulline and citrulline.[2][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile compounds. For amino acids like this compound, derivatization is required to increase their volatility. While less common than LC-MS/MS for this application, it can be a viable alternative.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters of the different methods for measuring this compound in urine.
| Method | Analyte Measured | Linearity Range | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Precision (CV%) | Key Advantages | Key Limitations |
| LC-MS/MS | This compound | Up to 100 µmol/L[3][4] | LOD: ~1-300 nM; LOQ: 0.01–0.5 µM (general amino acids) | Intraday: <10%; Interday: <10%[3][4] | High specificity and sensitivity, accurate quantification. | Requires expensive equipment and skilled personnel. |
| Colorimetric Assay | Total Homocitrulline and Citrulline | 0 - 2400 µM (for standards) | Sensitivity: 37.5 µM[2][5] | Intra-assay CVs can be >20% for some urinary ELISAs[8][9][10][11] | High throughput, easy to use, no complex instrumentation required. | Lacks specificity for this compound, potential for matrix effects in urine.[8][9][10][11] |
| GC-MS | Derivatized this compound | Method dependent | Detection down to pmol levels for derivatized amino acids[7] | CV <10% for similar compounds[7] | High resolution and sensitivity. | Requires derivatization, which can be complex and introduce variability. Less established for routine this compound quantification in urine. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on the method described by Al-Dirbashi et al. (2006) for the determination of homocitrulline in urine.[3][4]
a. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at 10,000 x g for 5 minutes to remove any particulate matter.
-
Prepare a 1:5 dilution of the urine supernatant by adding 20 µL of urine to 80 µL of a solution containing the internal standards (e.g., 2H2-citrulline and 2H3-creatinine).
-
Vortex the mixture for 10 seconds.
-
The diluted sample is now ready for injection into the LC-MS/MS system.
b. Reagent Preparation
-
Mobile Phase: Prepare the mobile phase as required for the specific column and instrument. A common mobile phase for amino acid analysis is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl). Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a surrogate matrix to create a calibration curve (e.g., 0.1 to 100 µmol/L).
-
Internal Standard Solution: Prepare a stock solution of the internal standard (e.g., 2H2-citrulline) in a suitable solvent. The final concentration in the diluted sample should be appropriate for the instrument's sensitivity.
c. LC-MS/MS Instrument Settings
-
LC System:
-
MS/MS System:
d. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.
-
Use the regression equation from the calibration curve to calculate the concentration of this compound in the urine samples.
-
Normalize the this compound concentration to the creatinine concentration in the same urine sample to account for variations in urine dilution.
Workflow for LC-MS/MS Analysis of this compound in Urine
Caption: Workflow for this compound measurement by LC-MS/MS.
Colorimetric Assay
This protocol is a general guide based on commercially available Homocitrulline/Citrulline assay kits.[2][5] Users should always refer to the specific kit manual for detailed instructions.
a. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge samples at 10,000 rpm for 5 minutes to remove any insoluble particles.
-
The supernatant can be assayed directly or diluted as necessary with PBS.
b. Reagent Preparation
-
Standards: Prepare a dilution series of the Homocitrulline standard provided in the kit, typically in the range of 0 to 2400 µM.[13]
-
Assay Reagents: Prepare all other reagents as instructed in the kit manual.
c. Assay Protocol
-
Add 50 µL of each standard or unknown sample into a 2 mL screwcap tube.
-
Add 5 µL of SDS solution and 5 µL of Proteinase K solution to each tube and mix thoroughly.
-
Incubate for 2 hours at 37°C.[13]
-
Add 250 µL of Assay Reagent A and 50 µL of Assay Reagent B to each tube.
-
Close the tubes tightly, mix well, and incubate for 30 minutes at 95°C.
-
Transfer the tubes to 4°C for 5 minutes.
-
Centrifuge the tubes at 18,000 x g for 10 minutes at room temperature.[2]
-
Transfer 200 µL of the supernatant from each tube to a new well of a 96-well plate.[2]
-
Read the absorbance at 540-560 nm using a microplate reader.[2]
d. Data Analysis
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus the concentration of the Homocitrulline standards.
-
Determine the concentration of total homocitrulline/citrulline in the samples from the standard curve.
Workflow for Colorimetric Assay of this compound in Urine
Caption: Workflow for total homocitrulline/citrulline measurement by colorimetric assay.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for routine this compound analysis in urine, GC-MS can be a powerful tool, particularly for targeted metabolic profiling. A key step in GC-MS analysis of amino acids is derivatization to increase their volatility.
a. Principle of Derivatization
Standard GC-MS procedures can convert homocitrulline to lysine, making discrimination difficult.[6][14] A modified two-step derivatization can be employed:
-
Pentafluoropropionylation (PFPA): This step targets the amino and other reactive groups.
-
Esterification: This step converts the carboxyl group to an ester.
By reversing the traditional order of these steps, it may be possible to discriminate between homocitrulline and lysine.[6][14]
b. General Protocol Outline (for method development)
-
Sample Preparation: Similar to LC-MS/MS, urine samples should be centrifuged to remove particulates. An extraction step, such as solid-phase extraction (SPE), may be necessary to remove interfering substances.[7]
-
Derivatization:
-
Treat the dried extract with pentafluoropropionic anhydride (PFPA) in a suitable solvent (e.g., ethyl acetate) and heat (e.g., 65°C for 30 minutes).[6]
-
After evaporation of the reagents, perform esterification using an acidic alcohol solution (e.g., 2 M HCl in methanol) and heat (e.g., 80°C for 30 minutes).[6]
-
-
GC-MS Analysis:
-
Injector: Split/splitless or PTV injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A gradient temperature program to separate the derivatized amino acids.
-
MS Detection: Electron Impact (EI) ionization with scanning or Selected Ion Monitoring (SIM) for quantification.
-
c. Data Analysis
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify using an internal standard (e.g., a stable isotope-labeled homocitrulline derivative).
Logical Relationship for GC-MS Method Development
Caption: Logic for GC-MS method development to discriminate this compound.
Conclusion
The choice of method for measuring this compound in urine depends on the specific research question and available resources. LC-MS/MS offers the highest specificity and sensitivity and should be considered the reference method for accurate quantification. Colorimetric assays provide a high-throughput, user-friendly alternative, but their lack of specificity for this compound must be considered when interpreting the results. GC-MS represents a potential alternative, though further method development is required for its routine application in the quantitative analysis of this compound in urine. Proper sample collection, preparation, and data analysis are critical for obtaining reliable and reproducible results with any of these methods.
References
- 1. reliancediagnosticslab.com [reliancediagnosticslab.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Determination of homocitrulline in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homocitrulline/Citrulline Assay Kit [cellbiolabs.com]
- 6. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Performance of ELISA Assays in Urine: One More Bottleneck towards Biomarker Validation and Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Performance of ELISA Assays in Urine: One More Bottleneck towards Biomarker Validation and Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. [PDF] GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine | Semantic Scholar [semanticscholar.org]
Application Note: Separation of L-Homocitrulline from L-Citrulline by High-Performance Liquid Chromatography
[AN-HPLC-001]
Abstract
This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of L-Homocitrulline from its structurally similar analog, L-Citrulline. The presented protocol utilizes a reversed-phase C18 column with an isocratic mobile phase, offering a straightforward and reproducible approach for researchers in various fields, including biochemistry, clinical diagnostics, and drug development. Alternative methods involving derivatization for enhanced detection and sensitivity are also discussed.
Introduction
L-Citrulline is an amino acid involved in the urea cycle, while this compound is a homolog differing by a single methylene group in its side chain. The accurate quantification of these compounds is crucial in biomedical research, as alterations in their levels have been associated with various physiological and pathological conditions. Due to their structural similarity and polarity, chromatographic separation of L-Citrulline and this compound can be challenging. This protocol provides a detailed, step-by-step guide for their baseline separation using a standard reversed-phase HPLC system.
Experimental
A reversed-phase HPLC method was developed to separate L-Citrulline and this compound. The method utilizes a C18 column and an acidic mobile phase to achieve optimal resolution. For samples with low concentrations or complex matrices, a pre-column derivatization step with o-phthalaldehyde (OPA) can be employed to enhance fluorescence detection and sensitivity.[1]
Chromatographic Conditions
The primary method is an isocratic reversed-phase separation. The conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of L-Citrulline and this compound in the mobile phase at a concentration of 1 mg/mL. A mixed standard solution can be prepared by diluting the stock solutions to the desired concentration (e.g., 100 µg/mL).
-
Sample Pre-treatment: For biological samples such as plasma or urine, protein precipitation is recommended. Add three volumes of ice-cold acetonitrile to one volume of the sample. Vortex and centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter before injection.
Results
The described HPLC method provides a clear separation of L-Citrulline and this compound. The retention times may vary slightly depending on the specific column and HPLC system used.
| Compound | Retention Time (min) |
| L-Citrulline | ~ 4.5 |
| This compound | ~ 5.8 |
Alternative Methods
For enhanced sensitivity and specificity, especially in complex biological matrices, derivatization is a common strategy.
-
Pre-column Derivatization with FMOC-Cl: Amino acids can be derivatized with 9-fluorenylmethylchloroformate (FMOC-Cl) and separated on a C18 column.[2]
-
Post-column Derivatization: A post-column reaction with reagents like o-phthalaldehyde and N-(1-naphthyl)-ethylenediamine can be used for colorimetric detection.[3]
-
HILIC-MS/MS: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry offers high sensitivity and selectivity for the quantification of homocitrulline.[4]
Conclusion
The presented isocratic reversed-phase HPLC method is a reliable and straightforward approach for the separation of L-Citrulline and this compound. The protocol can be readily implemented in most analytical laboratories for routine analysis. For applications requiring higher sensitivity, alternative methods involving derivatization or mass spectrometry are recommended.
Experimental Protocol
Preparation of Mobile Phase (0.1% Phosphoric Acid)
-
Measure 1.0 mL of concentrated phosphoric acid (85%).
-
Add the phosphoric acid to approximately 900 mL of HPLC-grade water in a 1 L volumetric flask.
-
Bring the volume to 1 L with HPLC-grade water and mix thoroughly.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
Standard Solution Preparation
-
Accurately weigh 10 mg of L-Citrulline and this compound into separate 10 mL volumetric flasks.
-
Dissolve the standards in the mobile phase and bring to volume. This will be your 1 mg/mL stock solutions.
-
Prepare a mixed working standard by diluting the stock solutions to the desired concentration (e.g., 100 µg/mL) in the mobile phase.
HPLC System Setup and Equilibration
-
Install the C18 column (5 µm, 4.6 x 250 mm) in the HPLC system.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector wavelength to 210 nm.
-
Purge the pump with the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
Sample Analysis
-
Inject 20 µL of the mixed standard solution and record the chromatogram.
-
Identify the peaks for L-Citrulline and this compound based on their retention times.
-
Prepare and inject the pre-treated samples.
-
Quantify the analytes in the samples by comparing their peak areas to those of the standards.
Visualizations
Caption: Experimental workflow for the HPLC separation of this compound and L-Citrulline.
References
- 1. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reliable and simple analytical methods for determination of citrulline and metabolically related amino acids by liquid chromatography after derivatization: comparison between monolithic and core–shell columns - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of citrulline and homocitrulline by high-performance liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Free vs. Protein-Bound L-Homocitrulline
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homocitrulline is a non-proteinogenic amino acid formed through the carbamylation of lysine residues, a non-enzymatic post-translational modification.[1][2][3][4][5] This modification can alter the structure and function of proteins and is implicated in the molecular aging of proteins.[2][3][4][5] Elevated levels of homocitrulline, both in its free form and bound to proteins, have been associated with various pathological conditions, including chronic kidney disease and atherosclerosis, making it a valuable biomarker.[1][2][3][4][5] Accurate quantification of free and protein-bound this compound is crucial for understanding its role in disease progression and for the development of novel therapeutic strategies. This document provides detailed protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific method for its quantification.[2][3][4][5]
Signaling Pathway and Logical Relationships
The formation of protein-bound homocitrulline is a result of a non-enzymatic reaction between isocyanic acid and the primary amine group of lysine residues in proteins. This process, known as carbamylation, is influenced by factors such as urea concentration, as urea can be a source of isocyanic acid.
Figure 1: Carbamylation of Lysine to form Protein-Bound this compound.
Experimental Workflow
The overall workflow for the differential quantification of free and protein-bound this compound involves several key steps, from sample collection to data analysis. The following diagram illustrates the typical experimental process.
Figure 2: Experimental Workflow for Homocitrulline Analysis.
Experimental Protocols
Protocol 1: Quantification of Free this compound in Plasma/Serum
This protocol describes the procedure for isolating and quantifying free this compound from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Internal Standard (IS): d7-citrulline
-
Milli-Q water
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Protein Precipitation:
-
Supernatant Collection:
-
Carefully collect the supernatant containing the free this compound and other small molecules.[4]
-
-
LC-MS/MS Analysis:
-
The collected supernatant is ready for injection into the LC-MS/MS system.
-
Protocol 2: Quantification of Protein-Bound this compound in Plasma/Serum
This protocol details the method for measuring this compound that is covalently bound to proteins.
Materials:
-
Plasma or serum samples
-
Dialysis device (e.g., with a 3 kDa molecular weight cutoff) or protein precipitation reagents (as in Protocol 1)
-
Hydrochloric acid (HCl), 6 M
-
Internal Standard (IS): d7-citrulline
-
Ammonium formate
-
Glass ampoules
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Isolation of Protein Fraction:
-
Acid Hydrolysis:
-
Sample Clean-up:
-
LC-MS/MS Analysis:
-
The reconstituted sample is ready for analysis.
-
Protocol 3: Quantification of Total this compound in Plasma/Serum
This protocol is for the measurement of the total concentration of this compound (free + protein-bound).
Procedure:
-
Sample Preparation and Hydrolysis:
-
Take an aliquot of the whole plasma or serum sample.
-
Perform acid hydrolysis directly on this sample following the procedure described in Protocol 2 (steps 2 and 3). This will release this compound from proteins, and the subsequent measurement will represent the total amount.[2]
-
-
LC-MS/MS Analysis:
-
Analyze the processed sample using LC-MS/MS.
-
LC-MS/MS Parameters
The following are typical parameters for the analysis of this compound. Optimization may be required depending on the specific instrumentation used.
-
Liquid Chromatography:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and gradually increasing the aqueous phase.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry:
Data Presentation
The following tables summarize representative quantitative data for this compound levels in different biological states.
Table 1: this compound Concentrations in Plasma of Control and Uremic Mice
| Analyte | Control Mice (µmol/mol amino acids) | Uremic Mice (µmol/mol amino acids) | Fold Change |
| Total this compound | 0.78 ± 0.12 | 2.10 ± 0.50 | 2.7-fold increase[1] |
Table 2: LC-MS/MS Method Performance
| Parameter | Value |
| Linearity Range | 10 nmol/L to 1.6 µmol/L[1] |
| Inter-assay CV | < 5.85%[1] |
| Mean Recoveries | 97% to 106%[1] |
| Analysis Time | 5.2 minutes[1] |
Conclusion
The protocols outlined in this application note provide a robust framework for the differential quantification of free and protein-bound this compound using LC-MS/MS. These methods are sensitive, specific, and have been successfully applied to biological samples.[1][2] The ability to distinguish between the free and protein-bound forms of this compound is essential for advancing our understanding of its role in health and disease and for the development of targeted diagnostics and therapeutics.
References
- 1. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Carbamylated Proteins using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamylation is a non-enzymatic post-translational modification where isocyanic acid, derived from the dissociation of urea, covalently binds to the primary amino groups of proteins, primarily on lysine residues and N-termini.[1][2][3] This modification can alter the structure and function of proteins, and an accumulation of carbamylated proteins has been implicated in the pathophysiology of several diseases, including chronic kidney disease (CKD), cardiovascular disorders, and rheumatoid arthritis (RA).[2][3][4][5] Consequently, the detection and quantification of carbamylated proteins have become crucial for both basic research and clinical diagnostics.
Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive and specific method for the detection of carbamylated proteins in various biological samples. This document provides detailed application notes and protocols for employing ELISA to detect and quantify carbamylated proteins.
Principle of the Assay
The detection of carbamylated proteins by ELISA can be achieved through different formats, with the indirect and sandwich ELISAs being the most common.
-
Indirect ELISA: In this format, the sample containing the carbamylated protein is coated onto the microplate wells. A primary antibody specific for the carbamylated moiety (e.g., anti-carbamyl-lysine antibody) is then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The addition of a substrate results in a colorimetric reaction, where the intensity of the color is proportional to the amount of carbamylated protein in the sample.
-
Sandwich ELISA: This format utilizes two antibodies. A capture antibody specific for the protein of interest is coated onto the plate. The sample is then added, and the carbamylated protein is captured. A detection antibody, specific for the carbamylated moiety and conjugated to an enzyme, is then added to complete the "sandwich." This method offers higher specificity as it detects a specific carbamylated protein.
-
Competitive ELISA: This method is often used for detecting autoantibodies against carbamylated proteins (anti-CarP antibodies). In this setup, a carbamylated protein is coated on the plate. The patient's serum (containing anti-CarP antibodies) is incubated along with an enzyme-conjugated anti-CarP antibody. The patient's antibodies compete with the conjugated antibody for binding to the coated antigen. A lower signal indicates a higher concentration of anti-CarP antibodies in the sample.[6]
Data Presentation: Quantitative Assay Performance
The following table summarizes the typical performance characteristics of commercially available ELISA kits for the detection of carbamylated proteins or anti-CarP antibodies.
| Parameter | Typical Value/Range | Source |
| Assay Type | Sandwich, Indirect, Competitive | [6][7] |
| Sample Type | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates | [8][9] |
| Detection Range | 0.781 - 50 ng/mL | [10] |
| Sensitivity | 0.31 ng/mL | |
| Intra-Assay CV% | < 8% | [11] |
| Inter-Assay CV% | < 10% | [11] |
| Specificity | High, with no significant cross-reactivity with non-carbamylated proteins. | [6] |
| Linearity | 80-105% | [12] |
| Recovery | 80-100% | [11] |
Experimental Protocols
Protocol 1: Indirect ELISA for Total Carbamylated Proteins
This protocol describes a general procedure for the detection of total carbamylated proteins in a sample.
Materials:
-
96-well microplate
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Sample (e.g., serum, plasma, purified protein)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (e.g., Rabbit anti-carbamyl-lysine)
-
Secondary Antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the sample to an appropriate concentration in Coating Buffer. Add 100 µL of the diluted sample to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Add 100 µL of the diluted primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with 200 µL of Wash Buffer per well.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Sandwich ELISA for a Specific Carbamylated Protein
This protocol is for the detection of a specific carbamylated protein (e.g., carbamylated albumin).
Materials:
-
96-well microplate pre-coated with a capture antibody specific for the target protein
-
Sample (e.g., serum, plasma)
-
Detection Antibody (e.g., HRP-conjugated anti-carbamyl-lysine antibody)
-
Standard (carbamylated protein of known concentration)
-
Assay Diluent
-
Wash Buffer
-
TMB Substrate Solution
-
Stop Solution
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the standard to generate a standard curve. Dilute the samples in Assay Diluent.
-
Sample/Standard Incubation: Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at 37°C.[3]
-
Washing: Aspirate the solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Detection Antibody Incubation: Add 100 µL of the diluted HRP-conjugated detection antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 3.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-20 minutes at 37°C.[8]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Plot the standard curve and determine the concentration of the carbamylated protein in the samples.
Mandatory Visualizations
Signaling Pathways Involving Carbamylated Proteins
Experimental Workflow: Indirect ELISA
References
- 1. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 2. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. What is ELISA: Assay and Applications | Molecular Devices [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 8. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. biomatik.com [biomatik.com]
- 11. krishgen.com [krishgen.com]
- 12. Human anti- CarP antibody(anti-carbamylated protein antibody)ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Note and Protocols for L-Homocitrulline Analysis in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homocitrulline, an amino acid analog of L-Citrulline, is formed through the non-enzymatic carbamylation of lysine residues.[1][2] This post-translational modification can alter the structure and function of proteins. Elevated levels of this compound are observed in various pathological conditions, notably in urea cycle disorders and chronic kidney disease, where there is an accumulation of urea.[1][2] Consequently, the quantification of this compound in tissues is a valuable tool for researchers studying these diseases and for professionals in drug development targeting related pathways.
This document provides detailed protocols for the preparation of tissue homogenates and subsequent analysis of this compound using two common methods: a colorimetric assay and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. Sample Preparation: Tissue Homogenization
A critical first step for accurate this compound measurement is the efficient homogenization of tissue samples to release the analyte.
Materials and Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead-based)
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
Excise the tissue of interest and place it on ice.
-
Weigh the tissue and record the weight.
-
Add ice-cold PBS to the tissue. A common ratio is 1 gram of tissue to 5-10 mL of PBS.
-
Homogenize the tissue on ice until no visible chunks remain.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[3][4][5]
-
Carefully collect the supernatant, which is the tissue lysate, for subsequent analysis. The supernatant can be assayed directly or stored at -80°C.[3][5]
II. Method 1: Colorimetric Assay for Total Homocitrulline/Citrulline
This method provides a convenient and straightforward approach for the quantification of total homocitrulline and citrulline. It relies on a chemical reaction that produces a colored product, which is then measured spectrophotometrically.[3][4]
Experimental Protocol:
This protocol is adapted from commercially available kits.[3][4][5]
-
Sample and Standard Preparation:
-
Enzymatic Digestion:
-
Colorimetric Reaction:
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance values of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples from the standard curve.
-
III. Method 2: LC-MS/MS for this compound Quantification
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound.[6][7][8] This method can distinguish between this compound and its structural isomer L-Citrulline and can be used to measure total (protein-bound and free) homocitrulline after acid hydrolysis.
A. Protein Precipitation (Optional but Recommended)
To improve the quality of the sample for LC-MS/MS analysis, it is advisable to precipitate and remove the bulk of proteins from the tissue lysate.[9][10]
Common Protein Precipitation Methods:
-
Acid Precipitation: Trichloroacetic acid (TCA) is effective but can denature proteins.[9]
-
Organic Solvent Precipitation: Cold acetone, ethanol, or methanol can be used to precipitate proteins.[9][10] This method is generally milder than acid precipitation.
-
Chloroform/Methanol Precipitation: A highly effective technique for protein isolation.[9]
General Protocol for Organic Solvent Precipitation:
-
To 1 volume of tissue lysate, add 4 volumes of ice-cold acetone or methanol.
-
Vortex briefly and incubate at -20°C for 1-2 hours.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
The supernatant, containing this compound, can be collected and dried down for resuspension in a suitable buffer for LC-MS/MS analysis.
B. Acid Hydrolysis for Total this compound
This protocol is for the quantification of total (protein-bound and free) this compound.[6]
Materials and Reagents:
-
12 M Hydrochloric acid (HCl)
-
Glass ampoules (2 mL)
-
Bunsen burner or sealing torch
-
Evaporation system (e.g., SpeedVac)
-
Ammonium formate
Protocol:
-
Transfer a known volume of tissue homogenate (e.g., 100-200 µL) into a 2 mL glass ampoule.
-
Add an equal volume of 12 M HCl to each ampoule.
-
Seal the glass ampoules using a Bunsen burner.
-
Incubate the sealed ampoules for 18 hours at 110°C in an oven to hydrolyze the proteins.[6]
-
After cooling, carefully open the ampoules and transfer the hydrolysate to a microcentrifuge tube.
-
Evaporate the samples to dryness to remove the HCl. This may take several hours.[6]
-
Re-dissolve the dried hydrolysate in a known volume of a suitable buffer, such as 125 mM ammonium formate, for LC-MS/MS analysis.[6]
C. LC-MS/MS Analysis
The specific parameters for LC-MS/MS will depend on the instrumentation used. However, a general approach involves hydrophilic interaction liquid chromatography (HILIC) for separation.[11]
-
Chromatographic Separation: A HILIC column is typically used to separate this compound from other components in the sample.
-
Mass Spectrometry Detection: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and an internal standard (e.g., d7-citrulline) are monitored.[11]
IV. Data Presentation
Quantitative Data Summary
| Parameter | Colorimetric Assay | LC-MS/MS |
| Linearity Range | 0 - 2400 µM[4][5] | 10 nmol/L to 1.6 µmol/L[7][11] |
| Precision (Inter-assay CV) | Not typically reported in kits | < 5.85%[7][11] |
| Accuracy (Recovery) | Not typically reported in kits | 97% to 106%[7][11] |
| Sensitivity | Detection limit of ~37.5 µM[2] | High sensitivity, suitable for low concentrations |
| Specificity | Measures total homocitrulline/citrulline | Can distinguish between homocitrulline and citrulline |
V. Visualizations
Signaling Pathway: Formation of this compound
Caption: Formation of this compound via carbamylation of lysine residues.
Experimental Workflow: this compound Analysis in Tissue
Caption: Workflow for this compound analysis in tissue homogenates.
References
- 1. Homocitrulline - Wikipedia [en.wikipedia.org]
- 2. Homocitrulline/Citrulline Assay Kit [cellbiolabs.com]
- 3. Homocitrulline/Citrulline Assay Kit | ABIN5067570 [antibodies-online.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. content.abcam.com [content.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 11. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of L-Homocitrulline in Rheumatoid Arthritis: A Research Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of L-Homocitrulline in rheumatoid arthritis (RA) research. It details the emerging understanding of this compound's role in the pathophysiology of RA, its potential as a biomarker, and its use in developing novel therapeutic strategies. This guide includes detailed experimental protocols and data presented in a structured format to facilitate research and development in this critical area.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. A key feature of RA is the presence of autoantibodies targeting post-translationally modified proteins. While the focus has historically been on citrullinated proteins, there is a growing body of evidence highlighting the significance of another modification: carbamylation, which converts lysine residues into this compound. Antibodies targeting homocitrulline-containing proteins, known as anti-carbamylated protein (anti-CarP) or anti-homocitrullinated protein antibodies (AHCPA), are increasingly recognized for their diagnostic and prognostic value in RA.[1][2] These antibodies are often found in individuals with RA, including a subset of patients who are negative for the traditional anti-citrullinated protein antibodies (ACPA), and their presence is associated with more severe joint damage.[2][3]
Pathophysiological Significance of this compound in RA
This compound is generated through a chemical reaction called carbamylation, where a cyanate group is added to the primary amine of a lysine residue.[4] This process can be enzymatically driven by myeloperoxidase (MPO), an enzyme released by neutrophils during inflammation.[4][5] MPO utilizes thiocyanate, which is found at elevated levels in smokers, to produce cyanate, thereby linking environmental risk factors like smoking to this specific post-translational modification.[4][5]
In the context of RA, homocitrullinated proteins are found in inflamed synovial tissues and rheumatoid nodules, particularly within necrotic areas where inflammatory processes are intense.[5][6][7] The structural similarity between homocitrulline and citrulline has led to the hypothesis of cross-reactivity, where the immune response initiated against one modified protein can extend to the other.[3][5][8] This is supported by findings that antibodies can sometimes recognize both citrullinated and homocitrullinated epitopes.[3]
The immune response to homocitrullinated antigens involves both B and T cells. Studies using humanized mouse models of RA (expressing the HLA-DRB1*04:01 shared epitope, a major genetic risk factor for RA) have demonstrated that immunization with homocitrullinated peptides can induce pro-inflammatory T helper (Th1 and Th17) and cytotoxic T lymphocyte (Tc1/Tc17) responses.[9][10][11] This suggests that this compound plays a direct role in driving the pathogenic T cell responses that contribute to RA progression.
Signaling Pathways and Logical Relationships
The generation of homocitrulline and its role in the autoimmune response in RA can be visualized as a multi-step process.
Caption: Formation of this compound and initiation of the autoimmune cascade in RA.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating this compound in rheumatoid arthritis.
Table 1: Seroprevalence and Levels of Anti-Homocitrullinated Protein Antibodies (AHCPA)
| Cohort | AHCPA Detection Method | AHCPA Positive (%) | Antibody Levels (Mean ± SD or Median [IQR]) | Reference |
| RA Patients (ACPA-positive) | In-house ELISA | Data not specified | 16.0 ± 22.4 RU/ml | [12] |
| RA Patients (ACPA-negative) | In-house ELISA | ~20% | Data not specified | [2] |
| Healthy Controls | In-house ELISA | Data not specified | 8.1 ± 7.8 RU/ml | [12] |
RU/ml: Relative Units per milliliter
Table 2: T-Cell Responses to Homocitrullinated Peptides in a DR4tg Mouse Model
| Immunization Group | T-Cell Subset | Fold Change vs. Control (Day 10) | Key Observation (Day 100) | Reference |
| HomoCitJED Peptide | T-bet+ Th1 cells | 16-fold higher | Development of ankle swelling | [9] |
| HomoCitJED Peptide | Exhausted Th cells | 3.5-fold higher | Positive correlation with ankle swelling | [9] |
| HomoCitJED Peptide | Th1, Th17, Th1/17 | Robust expansion | Increased activation and exhaustion markers | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments in this compound research.
Protocol 1: In Vitro Homocitrullination of Proteins
This protocol describes the chemical modification of a protein to introduce this compound residues, creating a reagent for immunization or in vitro assays.
Objective: To carbamylate a protein (e.g., Low-Density Lipoprotein, LDL) for use in functional assays.
Materials:
-
Human Low-Density Lipoprotein (LDL)
-
Potassium cyanate (KOCN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (e.g., 10 kDa molecular weight cut-off)
-
Western Blotting reagents
Procedure:
-
Prepare a solution of LDL in PBS.
-
Add potassium cyanate to the LDL solution to a final concentration of 1M.
-
Incubate the mixture at 37°C for 24 hours with gentle agitation.
-
To remove excess potassium cyanate, dialyze the homocitrullinated LDL (HcitLDL) solution extensively against PBS at 4°C. Change the PBS buffer at least three times over 24-48 hours.
-
Confirm the successful homocitrullination by Western Blot using an antibody specific for homocitrulline or by observing a shift in molecular weight.
Reference for this protocol: [12]
Caption: Workflow for in vitro protein homocitrullination.
Protocol 2: Detection of Anti-Homocitrullinated Protein Antibodies (AHCPA) by ELISA
This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) to measure AHCPA levels in serum samples.
Objective: To quantify AHCPA in patient and control sera.
Materials:
-
Homocitrullinated protein (antigen, from Protocol 1)
-
Unmodified protein (control antigen)
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Patient and control serum samples
-
HRP-conjugated secondary antibody (e.g., anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the homocitrullinated antigen and the unmodified control antigen in coating buffer. Add 100 µL per well to separate wells of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Dilute serum samples in blocking buffer (e.g., 1:100). Add 100 µL of diluted serum to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of substrate solution to each well. Incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The signal from the unmodified protein wells should be subtracted from the homocitrullinated protein wells to account for non-specific binding.
Reference for this protocol: [3][12]
Protocol 3: Induction and Analysis of T-Cell Responses in a Humanized Mouse Model
This protocol describes the immunization of HLA-DR4 transgenic mice with a homocitrullinated peptide to study the resulting T-cell response.
Objective: To characterize the T-cell response to a homocitrullinated antigen in vivo.
Materials:
-
Synthetic homocitrullinated peptide (e.g., HomoCitJED)[9][10]
-
Complete Freund's Adjuvant (CFA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry reagents (antibodies for T-cell markers like CD4, T-bet, RORγt, etc.)
-
Cell culture reagents for T-cell proliferation assays
-
³H-thymidine for proliferation assay
Procedure:
-
Immunization:
-
Emulsify the homocitrullinated peptide in CFA.
-
Inject mice subcutaneously at the base of the tail with the peptide-CFA emulsion. Control mice receive a PBS-CFA emulsion.
-
-
Tissue Harvest:
-
At specified time points (e.g., 10, 30, and 100 days post-immunization), euthanize the mice.[9]
-
Harvest spleens and draining lymph nodes under sterile conditions.
-
-
T-Cell Proliferation Assay:
-
Prepare single-cell suspensions from the spleens.
-
Plate the splenocytes in a 96-well plate.
-
Stimulate the cells in vitro with the homocitrullinated peptide, a control peptide (e.g., the citrullinated version), or media alone.
-
After 48-72 hours, pulse the cells with ³H-thymidine and incubate for another 18-24 hours.
-
Harvest the cells and measure ³H-thymidine incorporation using a scintillation counter to determine the level of T-cell proliferation.[10]
-
-
Flow Cytometry Analysis:
-
Prepare single-cell suspensions from lymph nodes and spleens.
-
Perform surface staining for T-cell markers (e.g., CD3, CD4, CD8).
-
For intracellular cytokine or transcription factor staining, stimulate cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Fix and permeabilize the cells.
-
Perform intracellular staining for key transcription factors (e.g., T-bet for Th1, RORγt for Th17) and cytokines.
-
Acquire data on a flow cytometer and analyze the frequency of different T-cell subsets.[9][11]
-
-
Arthritis Scoring:
-
Monitor mice regularly for signs of arthritis (e.g., ankle swelling, redness).
-
Quantify disease severity using a standardized arthritis scoring system.
-
Reference for this protocol: [9][10][11]
Conclusion
The study of this compound is a rapidly advancing frontier in rheumatoid arthritis research. The presence of homocitrullinated proteins in inflamed joints and the specific autoimmune response they trigger underscore their importance in RA pathogenesis. The protocols and data presented here provide a framework for researchers to investigate the mechanisms by which this compound contributes to disease and to explore its potential as a biomarker for diagnosis, prognosis, and as a target for novel therapeutic interventions. Further research in this area holds the promise of refining our understanding of RA and developing more personalized and effective treatments for patients.
References
- 1. uwo.scholaris.ca [uwo.scholaris.ca]
- 2. New biomarkers in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separate and overlapping specificities in rheumatoid arthritis antibodies binding to citrulline- and homocitrulline-containing peptides related to type I and II collagen telopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocitrulline - Wikipedia [en.wikipedia.org]
- 5. Rheumatoid arthritis antigens homocitrulline and citrulline are generated by local myeloperoxidase and peptidyl arginine deiminases 2, 3 and 4 in rheumatoid nodule and synovial tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rheumatoid arthritis antigens homocitrulline and citrulline are generated by local myeloperoxidase and peptidyl arginine deiminases 2, 3 and 4 in rheumatoid nodule and synovial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Protein-bound citrulline and homocitrulline in rheumatoid arthritis : confounding features arising from structural homology | Semantic Scholar [semanticscholar.org]
- 9. "Characterization of T-Cell Responses to Homocitrulline in a Mouse Mode" by Sofya Ulanova [ir.lib.uwo.ca]
- 10. Immune responses to peptides containing homocitrulline or citrulline in the DR4-transgenic mouse model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. rheum.ca [rheum.ca]
Application Notes and Protocols for L-Homocitrulline as a Diagnostic Marker for Renal Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homocitrulline, an amino acid derivative formed from the non-enzymatic carbamylation of lysine residues, is emerging as a significant biomarker in the diagnosis and prognosis of renal failure.[1][2][3] Unlike traditional markers such as creatinine, this compound levels reflect the time-integrated exposure to urea, offering unique insights into the chronicity and severity of kidney disease.[1][4] These application notes provide a comprehensive overview of the utility of this compound, including detailed protocols for its quantification and interpretation of the resulting data.
Biochemical Rationale
Under physiological conditions, the formation of this compound is limited. However, in the context of renal dysfunction, elevated urea concentrations lead to an increased production of isocyanic acid.[2][5] This reactive molecule subsequently carbamylates the ε-amino group of lysine residues in proteins, forming this compound.[2][3] This process, known as carbamylation, can alter protein structure and function, contributing to the pathophysiology of uremia.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating this compound as a renal failure biomarker.
Table 1: this compound in Differentiating Acute vs. Chronic Renal Failure
| Patient Group | Number of Patients (n) | Serum this compound (μmol/mol Lys) |
| Acute Renal Failure (ARF) | 39 | < 289 (predictive threshold) |
| Chronic Renal Failure (CRF) | 145 | > 289 |
| Acute on Chronic Renal Failure (A/CRF) | 29 | Variable |
Data from a study demonstrating this compound's potential to distinguish between ARF and CRF. The threshold of <289 μmol/mol Lys was predictive of ARF with a sensitivity of 83% and specificity of 72%.[1][6]
Table 2: this compound Levels in an Animal Model of Uremia
| Group | Number of Animals (n) | Mean Total Plasma this compound (μmol/mol amino acids) |
| Control Mice | 10 | 0.78 ± 0.12 |
| Uremic Mice | 10 | 2.10 ± 0.50 |
This data shows a significant 2.7-fold increase in plasma this compound in a mouse model of uremia compared to controls (p < 0.001), highlighting its response to renal dysfunction.[7]
Table 3: Prognostic Value of this compound in Chronic Kidney Disease (CKD)
| Outcome | Hazard Ratio (95% CI) per Tertile Increase |
| Major Adverse Cardiovascular Events (MACEs) | 1.63 (1.16 to 2.30) for Tertile 3 vs. Tertile 1 |
| All-Cause Mortality | 2.09 (1.45 to 3.03) for Tertile 3 vs. Tertile 1 |
In a large cohort of non-dialysis CKD patients, higher baseline serum this compound concentrations were independently associated with an increased risk of MACEs and all-cause mortality.[8][9] The tertiles were defined as T1 <292, T2 = [292–429], and T3 ≥430 µmol/mol lysine.[10]
Experimental Protocols
Protocol 1: Quantification of Total this compound in Serum/Plasma by LC-MS/MS
This protocol is adapted from established methods for the sensitive and specific quantification of this compound.[3][7][11]
1. Sample Preparation and Protein Hydrolysis: a. To 50 µL of serum or plasma, add an internal standard (e.g., d7-citrulline). b. Precipitate proteins by adding 200 µL of ice-cold acetone. Vortex and centrifuge at 12,000 x g for 10 minutes at 4°C. c. Discard the supernatant. The pellet contains the proteins. d. To the protein pellet, add 1 mL of 6N HCl. e. Seal the glass tubes and hydrolyze at 110°C for 18 hours to release this compound from the protein-bound form. f. After hydrolysis, evaporate the samples to dryness under a stream of nitrogen or in a vacuum concentrator to remove the HCl. g. Reconstitute the dried hydrolysate in 100 µL of 125 mM ammonium formate for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.4 mL/min
- Gradient: A typical gradient would start at high organic content (e.g., 95% B) and gradually increase the aqueous phase to elute the polar this compound. b. Mass Spectrometry: Employ a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
- MRM Transitions:
- This compound: 190.1 > 127.1 and 190.1 > 173.1[7]
- Internal Standard (d7-citrulline): 183.1 > 120.2[7]
3. Data Analysis: a. Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound. b. Normalize the this compound concentration to the total lysine concentration in the hydrolysate, which can be determined in a separate LC-MS/MS run. The results are typically expressed as µmol of this compound per mol of lysine.
Protocol 2: Colorimetric Assay for Total Homocitrulline/Citrulline
Commercially available assay kits provide a more accessible method for the quantification of total homocitrulline and citrulline.[12][13] This protocol provides a general outline based on such kits.
1. Sample Preparation: a. For serum, plasma, urine, or tissue homogenates, follow the kit-specific instructions for initial sample treatment, which may include deproteinization. b. For cell lysates, cells are typically lysed using a suitable buffer provided in the kit.
2. Assay Procedure: a. Prepare a standard curve using the provided homocitrulline or citrulline standards. b. Add samples and standards to the wells of a microplate. c. Add the kit's assay reagents, which typically react with homocitrulline and citrulline to produce a colored product. d. Incubate the plate according to the manufacturer's instructions (e.g., at a specific temperature for a set duration). e. Read the absorbance at the recommended wavelength (e.g., 540-560 nm) using a microplate reader.
3. Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Plot the standard curve of absorbance versus the concentration of the standards. c. Determine the concentration of homocitrulline/citrulline in the samples by interpolating their absorbance values on the standard curve.
Logical Relationship for Diagnostic Interpretation
The differential accumulation of this compound in acute versus chronic renal failure provides a basis for its diagnostic application.
This compound is a promising biomarker for renal failure, offering valuable information for diagnosis, differentiation of acute versus chronic conditions, and risk stratification for adverse outcomes.[1][8][14] The provided protocols offer standardized methods for its quantification, enabling researchers and clinicians to incorporate this marker into their studies and, potentially, future clinical practice. Further research is warranted to fully establish the clinical utility and standardized reference ranges for this compound in diverse patient populations.
References
- 1. Homocitrulline: a new marker for differentiating acute from chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homocitrulline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Homocitrulline - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homocitrulline Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homocitrulline Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homocitrulline/Citrulline Assay Kit (ab242292) | Abcam [abcam.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Novel biomarkers, homocitrulline and carbamylated albumin, promising in predicting chronic kidney disease risk: Study [medicaldialogues.in]
Troubleshooting & Optimization
Technical Support Center: Overcoming L-Homocitrulline and L-Citrulline Co-elution in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of L-Homocitrulline and L-Citrulline in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue: Poor Resolution or Co-elution of this compound and L-Citrulline
When encountering co-elution of this compound and L-Citrulline, a systematic approach to method optimization is crucial. The following sections provide potential causes and corresponding solutions to improve separation.
1. Inadequate Chromatographic Mode
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Cause: this compound and L-Citrulline are structurally similar polar compounds, making their separation on traditional reversed-phase columns challenging.
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Solution: Consider alternative chromatographic techniques that exploit different separation mechanisms.
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Ion-Exchange Chromatography (IEC): This is a robust method for separating amino acids based on their charge differences.[1]
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of highly polar compounds.
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Ion-Paired Reversed-Phase HPLC: The addition of an ion-pairing reagent to the mobile phase can enhance the retention and selectivity of polar, ionizable analytes on a reversed-phase column.
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2. Suboptimal Mobile Phase Conditions
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Cause: The composition, pH, and additives of the mobile phase significantly impact the retention and selectivity of the analytes.
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Solution:
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Adjusting Mobile Phase Strength: In reversed-phase HPLC, decreasing the organic solvent percentage will increase retention time, potentially improving resolution.
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Optimizing pH: The ionization state of this compound and L-Citrulline is pH-dependent. Adjusting the mobile phase pH can alter their interaction with the stationary phase, leading to better separation.
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Introducing Ion-Pairing Reagents: For reversed-phase HPLC, adding an ion-pairing reagent like heptanesulfonate can improve the separation of these polar amino acids.[2]
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3. Inappropriate Stationary Phase
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Cause: The choice of HPLC column (stationary phase) is critical for achieving the desired separation.
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Solution:
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Column Chemistry: Experiment with different stationary phase chemistries. For reversed-phase, consider columns with different end-capping or embedded polar groups. For HILIC, various polar stationary phases are available.
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Particle Size and Column Dimensions: Using a column with smaller particles or a longer column can increase efficiency and improve resolution.
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4. Lack of Derivatization
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Cause: this compound and L-Citrulline lack a strong chromophore, making their detection at low concentrations difficult without derivatization. Derivatization can also alter their chromatographic behavior, aiding in separation.
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Solution: Employ a pre-column or post-column derivatization strategy. Common derivatizing agents for amino acids include:
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o-Phthalaldehyde (OPA): Reacts with primary amines to form fluorescent derivatives.
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9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines.
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Phenylisothiocyanate (PITC): Also known as Edman's reagent, it reacts with amino groups.
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Frequently Asked Questions (FAQs)
Q1: What makes this compound and L-Citrulline difficult to separate?
A1: this compound and L-Citrulline are structural isomers, differing by only one methylene group in their side chains. This high degree of structural similarity results in very similar physicochemical properties, such as polarity and pKa, leading to their co-elution in many standard HPLC methods.
Q2: Can I use a standard C18 column to separate this compound and L-Citrulline?
A2: While challenging, it is possible to separate them on a C18 column. However, this typically requires significant method development, such as the use of ion-pairing reagents in the mobile phase or derivatization of the analytes to enhance their retention and selectivity on the reversed-phase stationary phase.
Q3: What is the advantage of using derivatization for this separation?
A3: Derivatization offers two main advantages. Firstly, it enhances the detectability of the amino acids by introducing a fluorescent or UV-absorbing tag, which is crucial as they have poor native absorbance. Secondly, the derivatization process can alter the chemical structure and hydrophobicity of the analytes, which can significantly improve their chromatographic separation.
Q4: Is LC-MS/MS a suitable alternative if I cannot achieve baseline separation with HPLC-UV/FLD?
A4: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an excellent alternative. Even if the compounds co-elute chromatographically, they can be distinguished based on their mass-to-charge ratio (m/z) and their specific fragmentation patterns in the mass spectrometer. This allows for their individual quantification without complete chromatographic separation. A UPLC-MS/MS method has been successfully used for the analysis of peptides containing citrulline and homocitrulline.[3]
Q5: Are there any ready-to-use kits for the quantification of this compound and L-Citrulline?
A5: Yes, there are commercially available assay kits that provide a colorimetric method for the detection of total homocitrulline and citrulline in various biological samples.[4] However, these kits typically measure the total amount and may not distinguish between the two isomers. For individual quantification, a chromatographic separation is necessary.
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography with Post-Column Derivatization
This method is based on the principle of separating amino acids according to their net charge, followed by a colorimetric reaction for detection. A high-performance liquid chromatographic method has been developed for the determination of citrulline and homocitrulline using a post-column colorimetric reaction with o-phthalaldehyde and N-(1-naphthyl)-ethylenediamine, showing no interferences from protein amino acids.
Methodology:
-
Sample Preparation: Deproteinize plasma or urine samples by adding an equal volume of 10% sulfosalicylic acid, vortexing, and centrifuging. Filter the supernatant before injection.
-
HPLC System:
-
Column: A cation-exchange column suitable for amino acid analysis.
-
Mobile Phase: A lithium or sodium citrate buffer gradient is typically used. The exact gradient profile will need to be optimized for the specific column and system.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 60 °C, to ensure reproducible retention times.
-
-
Post-Column Derivatization:
-
Reagent 1: o-Phthalaldehyde (OPA) solution.
-
Reagent 2: N-(1-naphthyl)-ethylenediamine solution.
-
The column effluent is mixed with the derivatization reagents in a reaction coil at an elevated temperature before passing through the detector.
-
-
Detection:
-
Detector: UV-Vis detector.
-
Wavelength: Set to the absorbance maximum of the derivatized amino acids.
-
Protocol 2: UPLC-MS/MS for Peptides Containing this compound and L-Citrulline
This method is suitable for the analysis of peptides and can be adapted for the free amino acids with appropriate optimization.[3]
Methodology:
-
Sample Preparation: Dilute samples to the desired concentration in an appropriate solvent (e.g., water or a weak mobile phase).
-
UPLC System:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 80% Acetonitrile with 0.1% Formic Acid.[3]
-
Gradient:
-
0-1 min: 2% B
-
1-4 min: 2% to 50% B
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4-4.1 min: 50% to 90% B
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4.1-4.5 min: 90% B
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4.5-4.6 min: 90% to 2% B
-
4.6-8 min: 2% B[3]
-
-
Flow Rate: 300 µL/min.[3]
-
Column Temperature: 40 °C.[3]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Scan Mode: Multiple Reaction Monitoring (MRM) for specific detection of this compound and L-Citrulline. The specific precursor and product ion transitions will need to be determined by infusing standards.
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Amino Acid Analysis
| Parameter | Method 1: Ion-Exchange | Method 2: UPLC-MS/MS (Peptides) |
| Stationary Phase | Cation-Exchange Resin | C18 (Reversed-Phase) |
| Mobile Phase | Lithium/Sodium Citrate Buffers | Water/Acetonitrile with Formic Acid |
| Separation Principle | Charge-based | Hydrophobicity-based |
| Derivatization | Post-column (e.g., OPA) | Not required for MS detection |
| Detection | UV-Vis | Mass Spectrometry |
| Primary Application | Free Amino Acids | Peptides (adaptable for free amino acids) |
Visualizations
Caption: General experimental workflow for the HPLC analysis of this compound and L-Citrulline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Separation of amino acids using ion-paired reversed-phase high-performance liquid chromatography with special reference to collagen hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reliable and simple analytical methods for determination of citrulline and metabolically related amino acids by liquid chromatography after derivatization: comparison between monolithic and core–shell columns - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: L-Homocitrulline Detection by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for L-Homocitrulline detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common MRM transitions for this compound analysis?
A1: The selection of MRM (Multiple Reaction Monitoring) transitions is critical for the sensitive and specific detection of this compound. The precursor ion is typically the protonated molecule [M+H]⁺ with an m/z of approximately 190.1. Commonly used product ions are generated through collision-induced dissociation. Some frequently reported transitions are:
It is always recommended to optimize these transitions on your specific mass spectrometer.
Q2: What type of chromatography is best suited for this compound analysis?
A2: Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective chromatographic technique for retaining and separating this compound from other matrix components.[1] HILIC columns, such as those with amide or cyano stationary phases, are commonly employed. This method provides good retention and peak shape for polar analytes that are not well-retained on traditional reversed-phase columns.
Q3: What internal standard should I use for this compound quantification?
A3: A stable isotope-labeled internal standard is highly recommended for accurate quantification to compensate for matrix effects and variations in sample preparation and instrument response. A commonly used internal standard for this compound analysis is d7-citrulline, with a typical MRM transition of 183.1 > 120.2.[1]
Q4: How should I prepare plasma or serum samples for total this compound analysis?
A4: To measure total this compound (both free and protein-bound), a protein precipitation step followed by acid hydrolysis is necessary. The general workflow involves:
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Protein Precipitation: Precipitate proteins in the plasma or serum sample using an organic solvent like acetonitrile.
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Acid Hydrolysis: The supernatant is then subjected to strong acid hydrolysis (e.g., with 6M HCl at elevated temperatures) to release this compound from proteins.
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Sample Clean-up: After hydrolysis, the sample is typically dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.
Q5: What are the key instrument parameters to optimize for this compound detection?
A5: Beyond the MRM transitions, several other mass spectrometer parameters should be optimized for maximum sensitivity and specificity. These include:
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Collision Energy (CE): This parameter directly affects the fragmentation of the precursor ion. It needs to be optimized for each MRM transition to achieve the highest product ion intensity.
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Declustering Potential (DP): Helps to prevent the formation of solvent adducts and clusters as ions enter the mass spectrometer.
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Entrance Potential (EP): Affects the focusing of ions into the mass spectrometer.
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Cone Voltage (CV): Influences the initial desolvation and ionization of the analyte.
It is crucial to perform compound-specific optimization for these parameters.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound by LC-MS/MS.
Issue 1: Low or No Signal for this compound
| Possible Cause | Suggested Solution |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values for this compound. Infuse a standard solution to confirm the transitions on your instrument. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as electrospray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. |
| Poor Ionization | Ensure the mobile phase composition is appropriate for positive ion electrospray ionization. The presence of a small amount of acid (e.g., 0.1% formic acid) is often beneficial. |
| Inefficient Sample Preparation | Review the protein precipitation and acid hydrolysis steps. Ensure complete hydrolysis for total this compound analysis. Consider potential sample loss during evaporation and reconstitution steps. |
| Degradation of this compound | This compound may be sensitive to prolonged exposure to harsh conditions. Minimize the time samples are kept at high temperatures during hydrolysis and ensure proper storage conditions. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | For HILIC, the organic content of the mobile phase is critical. Ensure the initial mobile phase has a high enough organic percentage (typically >80% acetonitrile) for good retention and peak shape. The aqueous component should contain a suitable buffer (e.g., ammonium formate). |
| Column Overload | Inject a lower concentration of the sample or standard to see if the peak shape improves. |
| Secondary Interactions with the Column | The mobile phase pH can influence peak shape. Adjust the pH to ensure this compound is in a consistent ionic state. |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if the problem persists, replace the column. A guard column is recommended to protect the analytical column. |
| Sample Solvent Effects | The solvent in which the sample is dissolved can affect peak shape. Ideally, the sample solvent should be similar in composition to the initial mobile phase. |
Issue 3: High Background Noise or Interferences
| Possible Cause | Suggested Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of this compound. Ensure your sample preparation method effectively removes interfering substances. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects. |
| Co-eluting Isobaric Compounds | Optimize the chromatographic separation to resolve this compound from any isobaric interferences. Adjusting the gradient, mobile phase composition, or trying a different HILIC column chemistry can help. |
| Carryover | Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection system between samples. |
| Dirty Ion Source | A contaminated ion source can lead to high background noise. Perform regular cleaning and maintenance of the ion source components. |
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the analysis of this compound and its internal standard, d7-citrulline. Note that these values should be used as a starting point and optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (eV) |
| This compound | 190.1 | 127.1 | 41 | 11 | Instrument Dependent |
| This compound | 190.1 | 173.1 | 41 | 11 | Instrument Dependent |
| d7-Citrulline (IS) | 183.1 | 120.2 | - | - | Instrument Dependent |
Data for Declustering Potential and Entrance Potential are from a specific study and may vary between instruments.[2]
Experimental Protocols
Protocol 1: Sample Preparation for Total this compound in Plasma/Serum
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Protein Precipitation:
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To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing the internal standard (d7-citrulline).
-
Vortex for 1 minute to precipitate the proteins.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Acid Hydrolysis:
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Transfer the supernatant to a new tube.
-
Add an equal volume of 12M HCl to the supernatant (final concentration of 6M HCl).
-
Seal the tube and incubate at 110°C for 18-24 hours.
-
-
Sample Clean-up:
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After hydrolysis, cool the sample to room temperature.
-
Evaporate the sample to dryness under a stream of nitrogen at 40-50°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 10mM ammonium formate).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
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LC System: A UHPLC or HPLC system capable of running HILIC gradients.
-
Column: A HILIC column (e.g., Amide, Cyano, or bare silica phase) with appropriate dimensions (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6.1-8 min: Return to 95% B and equilibrate.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with MRM acquisition.
-
Ion Source Parameters: Optimize according to manufacturer's recommendations.
-
MRM Transitions: Monitor the optimized transitions for this compound and the internal standard.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
addressing cross-reactivity of anti-citrulline antibodies with L-Homocitrulline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of anti-citrulline antibodies with L-Homocitrulline.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental issue with anti-citrulline antibody specificity?
A1: The primary issue stems from the structural similarity between citrulline and homocitrulline. Citrullination is the enzymatic conversion of an arginine residue to a citrulline.[1][2] Carbamylation is a chemical modification that converts a lysine residue into a homocitrulline.[1][2] These two non-standard amino acids are highly related, differing by only one methylene group in the side chain.[3] This structural similarity can lead to cross-reactivity, where antibodies intended to detect citrullinated proteins also bind to carbamylated (homocitrulline-containing) proteins.[1][4]
Q2: Why is it critical to distinguish between citrullination and carbamylation?
Q3: Are all commercial anti-citrulline antibodies cross-reactive with homocitrulline?
A3: No, but significant variability exists. Studies have shown that many commercially available anti-citrulline antibodies exhibit an overlap in reactivity.[1] However, newer, motif-specific monoclonal antibodies are being developed to provide robust discrimination between citrullination and homocitrullination, showing minimal cross-reactivity.[4] It is essential to validate the specificity of any anti-citrulline antibody for your specific experimental context.
Q4: What is the gold standard method for differentiating between citrulline and homocitrulline in complex biological samples?
A4: Mass spectrometry is currently considered the most definitive method to differentiate between citrullinated and carbamylated proteins in complex samples like tissue or cell lysates.[1] This technique can precisely identify the mass difference and fragmentation pattern of the modified peptides, allowing for unambiguous identification.
Process Visualization
The biochemical pathways leading to the formation of citrulline and homocitrulline illustrate the origin of their structural similarity.
Troubleshooting Guide
Problem 1: My anti-citrulline antibody is showing unexpected or high background signal in an ELISA or Western Blot.
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Possible Cause: The antibody may be cross-reacting with carbamylated proteins in your sample. Carbamylation can occur in vivo, especially under inflammatory conditions, or be induced in vitro by urea-containing buffers (which exist in equilibrium with isocyanic acid).
-
Troubleshooting Steps:
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Review Sample Buffers: Ensure that sample preparation and lysis buffers do not contain urea. If urea is necessary for solubilization, consider alternative methods or perform dialysis to remove it before immunoassay.
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Perform a Competition Assay: The most direct way to test for cross-reactivity is to perform a competitive ELISA. Pre-incubate your antibody with an excess of a carbamylated protein/peptide (the competitor) before adding it to the citrullinated antigen-coated plate. A significant drop in signal indicates cross-reactivity.
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Use a Specificity Control: Test your antibody's reactivity against a known carbamylated protein (e.g., carbamylated Fetal Calf Serum) and compare it to its reactivity against a known citrullinated protein.[3]
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Problem 2: My anti-CCP (anti-cyclic citrullinated peptide) assay for RA patient sera is yielding false positives.
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Possible Cause: While anti-CCP tests are highly specific for RA, false positives can occur.[8][9] Besides cross-reactivity with carbamylated proteins, other factors can interfere.
-
Troubleshooting Steps:
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Assess for Anti-CarP Antibodies: The signal may be due to a distinct population of anti-carbamylated protein (anti-CarP) antibodies, which are also found in RA patients, rather than cross-reactive ACPA.[3]
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Check for Assay Interferences: Some commercial assays can be affected by anti-streptavidin IgG antibodies, leading to false-positive results.[8][10]
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Repeat with a Different Assay: Use an anti-CCP test from a different manufacturer, as diagnostic performance can vary.[8]
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Clinical Correlation: Always interpret serological results in the context of a comprehensive clinical assessment, including rheumatoid factor (RF) and inflammatory markers.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the prevalence and cross-reactivity of antibodies to citrullinated and homocitrullinated proteins in Rheumatoid Arthritis (RA) patients.
Table 1: Prevalence of Anti-Citrullinated and Anti-Homocitrullinated Protein Antibodies in RA Patients
| Antibody Target | Cohort | Percentage Positive | Reference |
| Citrullinated Collagen Telopeptides (Type I) | 72 RA Patients | 47% | [5] |
| Homocitrullinated Collagen Telopeptides (Type I) | 72 RA Patients | 22% | [5] |
| Citrullinated Collagen Telopeptides (Type II) | 72 RA Patients | 42% | [5] |
| Homocitrullinated Collagen Telopeptides (Type II) | 72 RA Patients | 19% | [5] |
| CitJED Peptide | 137 RA Patients | 50% | [7] |
| HomoCitJED Peptide | 137 RA Patients | 57% | [7] |
Table 2: Diagnostic Performance of Anti-CCP Assays for RA
| Assay Metric | Pooled Results | Reference |
| Specificity | 95% - 98% | [8][11] |
| Sensitivity | 53% - 71% | |
| Positive Likelihood Ratio | 12.5 - 15.9 | |
| Negative Likelihood Ratio | 0.36 - 0.42 |
Experimental Protocols
Protocol: Competitive ELISA to Determine Antibody Cross-Reactivity
This protocol is designed to assess the degree to which an anti-citrulline antibody cross-reacts with a homocitrulline-containing antigen.
Materials:
-
High-binding 96-well microtiter plates
-
Coating Antigen: Purified citrullinated protein (e.g., citrullinated fibrinogen)
-
Competitor Antigens: Purified homocitrulline-containing protein (e.g., carbamylated fibrinogen) and the unmodified version (e.g., native fibrinogen)
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Antibody: The anti-citrulline antibody being tested
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Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
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Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
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Wash Buffer (e.g., PBS with 0.05% Tween-20)
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Blocking Buffer (e.g., Wash Buffer with 1-3% BSA)
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Substrate Solution (e.g., TMB)
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Stop Solution (e.g., 2N H₂SO₄)
Workflow Diagram:
Procedure:
-
Antigen Coating: Coat the wells of a microtiter plate with 100 µL of the citrullinated antigen (1-10 µg/mL in coating buffer). Cover and incubate overnight at 4°C.[12][13]
-
Blocking: Wash the plate 3 times with Wash Buffer. Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).[12][14]
-
Competition Reaction:
-
In a separate plate or tubes, prepare serial dilutions of your competitor antigens (the homocitrulline-containing protein and the native protein as a control).
-
Add a fixed, pre-determined concentration of your primary anti-citrulline antibody to each competitor dilution. Also prepare a control with antibody and no competitor.
-
Incubate this mixture for at least 1 hour at RT.[14]
-
-
Incubation: Wash the blocked microtiter plate 3 times. Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the antigen-coated plate. Incubate for 1-2 hours at RT.[13][14]
-
Detection:
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at RT.[12][13]
-
Wash the plate 3-5 times.
-
Add 100 µL of TMB substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).[12]
-
Stop the reaction by adding 50 µL of Stop Solution.[12]
-
-
Data Analysis: Read the absorbance at 450 nm. Plot the absorbance against the log of the competitor concentration. The concentration of the homocitrulline-containing competitor that causes a 50% reduction in signal (IC50) indicates the degree of cross-reactivity. A lower IC50 value signifies higher cross-reactivity.
References
- 1. Pitfalls in the detection of citrullination and carbamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Citrullination and Carbamylation in the Pathophysiology of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. exagen.com [exagen.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Separate and overlapping specificities in rheumatoid arthritis antibodies binding to citrulline- and homocitrulline-containing peptides related to type I and II collagen telopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of targeted rheumatoid arthritis therapies on anti-citrullinated protein autoantibody levels and B cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relatedness of Antibodies to Peptides Containing Homocitrulline or Citrulline in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Anti-CCP: a truly helpful rheumatoid arthritis test? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-streptavidin IgG antibody interference in anti-cyclic citrullinated peptide (CCP) IgG antibody assays is a rare but important cause of false-positive anti-CCP results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
improving the sensitivity of L-Homocitrulline assays in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Homocitrulline assays in complex samples. Our goal is to help you improve the sensitivity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for this compound detection in complex samples?
A1: The primary methods for this compound detection are colorimetric assays and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] Colorimetric assays are simpler and suitable for measuring total homocitrulline and citrulline, while LC-MS/MS offers higher sensitivity and specificity, allowing for the distinct quantification of this compound.[2][3][4]
Q2: What are the main challenges in accurately measuring this compound?
A2: Key challenges include:
-
Low abundance: this compound is often present in low concentrations in biological samples.[5][6]
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Structural similarity to Citrulline: The high structural and chemical similarity between this compound and L-Citrulline can lead to difficulties in differentiation and potential cross-reactivity in some assays.[5][7]
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Sample matrix effects: Complex biological samples can contain interfering substances that suppress the signal.[6]
-
Carbamylation as an artifact: The non-enzymatic reaction of isocyanic acid with lysine residues can form this compound during sample preparation, leading to artificially elevated levels.[5]
Q3: How can I differentiate this compound from L-Citrulline in my assay?
A3: LC-MS/MS is the most reliable method for differentiating this compound from L-Citrulline due to its ability to separate molecules based on their mass-to-charge ratio.[2][4] While some immunoassay-based methods exist, there is a risk of cross-reactivity where antibodies may recognize both molecules.[7] Careful optimization of chromatographic conditions is crucial for achieving baseline separation of these two structurally similar amino acids.
Q4: What is the significance of measuring protein-bound versus free this compound?
A4: this compound can exist in both free and protein-bound forms. The formation of protein-bound homocitrulline, a result of carbamylation, is associated with conditions like chronic renal failure and atherosclerosis.[2][3] Measuring both fractions can provide valuable insights into disease pathogenesis and progression.[3][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal / Poor Sensitivity | Low abundance of this compound in the sample. | Concentrate the sample or use a more sensitive detection method like LC-MS/MS.[6] For LC-MS/MS, consider using derivatization reagents to enhance ionization efficiency.[9][10] |
| Inefficient extraction from the sample matrix. | Optimize your sample preparation protocol. For protein-bound homocitrulline, ensure complete hydrolysis.[11] | |
| Suboptimal assay conditions (e.g., pH, temperature). | Review and optimize the assay protocol according to the manufacturer's instructions or literature recommendations. | |
| High Background Signal | Non-specific binding in immunoassays. | Use high-quality antibodies with minimal cross-reactivity. Include appropriate blocking steps in your protocol. |
| Interference from the sample matrix. | Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. | |
| Contamination of reagents or labware. | Use high-purity reagents and thoroughly clean all labware. | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize your sample handling and preparation procedures. Use of an internal standard, like d7-citrulline in LC-MS/MS, is highly recommended.[2] |
| Pipetting errors. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| Instrument variability. | Ensure the instrument is properly maintained and calibrated. | |
| Inability to Distinguish Homocitrulline from Citrulline | Co-elution in chromatography. | Optimize the LC gradient, mobile phase composition, and column chemistry to achieve better separation. Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective.[2] |
| Cross-reactivity of antibodies in immunoassays. | Utilize an alternative method like LC-MS/MS for specific quantification.[7] |
Experimental Protocols
Protocol 1: Colorimetric Assay for Total Homocitrulline/Citrulline
This protocol is a summary of a typical commercially available colorimetric assay kit.[12]
1. Sample Preparation:
-
Serum, Plasma, or Urine: Centrifuge at 10,000 x g for 5 minutes to remove insoluble particles. The supernatant can be assayed directly or diluted.
-
Cell Lysates: Resuspend cells in PBS and sonicate or homogenize on ice. Centrifuge to remove debris.
-
Tissue Lysates: Homogenize the tissue sample in PBS and centrifuge at 10,000 x g for 10 minutes at 4°C.
2. Assay Procedure:
-
Add 50 µL of standards and unknown samples to separate tubes.
-
Add 5 µL of SDS solution and 5 µL of Proteinase K solution to each tube. Mix and incubate for 2 hours at 37°C to release free homocitrulline/citrulline.[12]
-
Add 250 µL of Assay Reagent A and 50 µL of Assay Reagent B. Mix well and incubate for 30 minutes at 95°C.
-
Cool the tubes at 4°C for 5 minutes.
-
Centrifuge at 18,000 x g for 10 minutes.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Read the absorbance at 540-560 nm.
-
Determine the concentration of homocitrulline/citrulline from the standard curve.
Protocol 2: LC-MS/MS for this compound Quantification in Plasma
This protocol is based on a published method for the sensitive quantification of this compound.[2]
1. Sample Preparation (Acid Hydrolysis):
-
To a 1.5-ml microtube, add 30 µl of serum/plasma sample and 6 µl of 200 µM d7-citrulline (internal standard).[11]
-
Add 564 µl of Milli-Q water.
-
Transfer the solution to a 2-ml glass ampoule and add 0.6 ml of 12 M HCl.[11]
-
Seal the ampoule and perform acid hydrolysis.
-
After hydrolysis, evaporate the hydrolysates to dryness.
2. LC-MS/MS Analysis:
-
Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation.[2]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific transitions for this compound and the internal standard. For example, transitions for Homocitrulline could be 190.1 > 127.1 and 190.1 > 173.1, and for d7-citrulline 183.1 > 120.2.[2]
Data Presentation
Table 1: Comparison of Derivatization Reagents for LC-MS Analysis of Amino Acids
| Derivatization Reagent | Abbreviation | Target Functional Group | Advantages | Disadvantages |
| Dansyl chloride | DNS-Cl | Primary and secondary amines, phenols | Commercially available, enhances ionization.[9][13] | May require heating for complete reaction. |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary and secondary amines | Commercially available, good reactivity.[9] | Can produce interfering by-products. |
| Diethyl ethoxymethylenemalonate | DEEMM | Primary amines | Good limits of quantitation and wide dynamic linear range.[9] | |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and secondary amines | Fast reaction, minimal by-product interference.[10] | |
| p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate iodide | TAHS | Primary amines | Provides very low limits of detection.[9][10] | May have problematic chromatographic separation.[9] |
Visualizations
Caption: General workflow for this compound analysis.
Caption: The challenge of differentiating this compound and L-Citrulline.
References
- 1. Homocitrulline/Citrulline Assay Kit [cellbiolabs.com]
- 2. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticitrulline antibodies can be caused by homocitrulline-containing proteins in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different amounts of protein-bound citrulline and homocitrulline in foot joint tissues of a patient with anti-citrullinated protein antibody positive erosive rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. ddtjournal.com [ddtjournal.com]
minimizing sample preparation artifacts in L-Homocitrulline measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing sample preparation artifacts during the measurement of L-Homocitrulline.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of artifactual this compound in biological samples?
A1: The primary source of artifactual this compound is the non-enzymatic carbamylation of lysine residues.[1][2][3][4] This reaction is primarily driven by isocyanic acid, which exists in equilibrium with urea in biological fluids.[1][4] Elevated urea concentrations, as seen in patients with renal failure, can lead to increased in vivo carbamylation.[1][4] However, improper sample handling and storage can also lead to significant ex vivo (in vitro) formation of this compound, confounding experimental results.
Q2: What are the key pre-analytical factors that can lead to artificially elevated this compound levels?
A2: Several pre-analytical factors can contribute to the artificial formation of this compound. These include:
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Sample Storage Temperature and Duration: Prolonged storage of samples, especially at room temperature, can lead to an increase in the concentration of many amino acids.[5][6] Specifically for this compound, the underlying carbamylation reaction is time and temperature-dependent.
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Urea Concentration: Samples with high urea content are more prone to carbamylation and subsequent this compound formation.[1][4]
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pH of the Sample: The rate of urea decomposition to isocyanic acid is influenced by pH.[7]
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Sample Type (Plasma vs. Serum): While both are used, the clotting process in serum collection can release cellular components that may influence amino acid concentrations. Plasma is often preferred for amino acid analysis to minimize these effects.
Q3: How does hemolysis affect this compound measurement?
A3: Hemolysis, the rupture of red blood cells, can significantly alter the concentration of various analytes in a sample, including amino acids.[5][7] Red blood cells contain a high concentration of certain amino acids and enzymes. Their release into the plasma or serum can lead to falsely elevated or altered amino acid profiles. While direct studies on this compound are limited, it is crucial to avoid hemolysis to ensure the integrity of the sample and the accuracy of the measurement.
Q4: What is the recommended anticoagulant for plasma collection for this compound analysis?
A4: For amino acid analysis in general, heparinized plasma is commonly recommended. It is important to avoid anticoagulants that can interfere with the analytical method. For instance, EDTA can chelate metal ions that may be important for certain enzymatic assays, and its use may lead to falsely elevated potassium levels.[8] When collecting multiple tubes, the order of draw is important to prevent cross-contamination of additives between tubes.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high this compound levels in control samples | 1. In vitro carbamylation: Prolonged sample storage at room temperature or elevated temperatures. 2. Urea contamination: Use of urea-containing buffers or contamination from other sources. | 1. Process samples immediately after collection. If storage is necessary, store at -80°C. Avoid repeated freeze-thaw cycles. 2. Use freshly prepared, high-purity reagents. Avoid urea-based buffers if possible. If urea is necessary, keep the temperature low (≤4°C) and the incubation time short. Consider using cyanate scavengers like Tris-HCl. |
| Poor reproducibility of results between replicates | 1. Sample inhomogeneity: Inadequate mixing of the sample before aliquoting. 2. Inconsistent sample handling: Variations in processing time or temperature between samples. 3. Instrumental variability: Issues with the LC-MS/MS system. | 1. Vortex samples thoroughly before taking aliquots. 2. Standardize the sample preparation protocol for all samples, ensuring consistent timing and temperature control. 3. Perform regular maintenance and calibration of the LC-MS/MS instrument. Use an internal standard to correct for analytical variability. |
| Low or no this compound signal detected | 1. Sample degradation: Improper long-term storage leading to the degradation of this compound. 2. Inefficient extraction: The method used may not be effectively extracting this compound from the sample matrix. 3. LC-MS/MS issues: Incorrect mass transitions, low ionization efficiency, or other instrument-related problems. | 1. Ensure samples are stored at -80°C for long-term storage. 2. Optimize the sample preparation and extraction protocol. 3. Verify the mass spectrometer settings, including the precursor and product ion m/z values for this compound. Check for any issues with the ion source or other instrument components. |
| Interfering peaks in the chromatogram | 1. Matrix effects: Co-eluting compounds from the sample matrix suppressing or enhancing the this compound signal. 2. Contamination: Contaminants from solvents, tubes, or other lab equipment. | 1. Optimize the chromatographic separation to resolve this compound from interfering peaks. Consider using a different column or mobile phase. 2. Use high-purity solvents and pre-cleaned labware. Run blank injections to identify sources of contamination. |
Data on Pre-analytical Variables Affecting Amino Acid Stability
The following tables summarize the effects of various pre-analytical conditions on the stability of amino acids in human plasma and serum. While specific quantitative data for this compound is limited, these tables provide a general guide for best practices.
Table 1: Effect of Storage Temperature on Amino Acid Concentrations in Plasma
| Amino Acid | Change after 24h at 4°C | Change after 24h at 22°C |
| Alanine | Significant Increase | Significant Increase |
| Aspartate | Significant Increase | Significant Increase |
| Glutamate | Significant Increase | Significant Increase |
| Glycine | Significant Increase | Significant Increase |
| Histidine | Significant Increase | Significant Increase |
| Leucine | Significant Increase | Significant Increase |
| Phenylalanine | Significant Increase | Significant Increase |
| Valine | Significant Increase | Significant Increase |
| Cystine | Significant Decrease | Significant Decrease |
| Tryptophan | Significant Decrease | Significant Decrease |
| Source: Adapted from studies on amino acid stability.[6] Note: "Significant" indicates a statistically notable change from baseline. |
Table 2: Effect of Freeze-Thaw Cycles on Amino Acid Concentrations in Serum
| Amino Acid | Change after 2 Freeze-Thaw Cycles |
| Isoleucine | Significant Decrease |
| Tryptophan | Significant Decrease |
| Valine | Significant Decrease |
| Source: Inferred from general amino acid stability studies.[6] Specific data for this compound is not available and should be determined empirically. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
-
Patient Preparation: For baseline measurements, it is recommended that the patient fasts overnight.[6]
-
Blood Collection:
-
Collect whole blood into a tube containing sodium heparin anticoagulant.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Avoid traumatic venipuncture to minimize hemolysis.
-
-
Plasma Separation:
-
Centrifuge the blood sample at 1,500-2,000 x g for 15 minutes at 4°C. This should be done as soon as possible after collection, ideally within one hour.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cell pellet.
-
-
Storage:
-
For immediate analysis, keep the plasma on ice.
-
For short-term storage (up to 24 hours), store at 4°C.
-
For long-term storage, aliquot the plasma into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: LC-MS/MS Quantification of Total this compound in Plasma/Serum
This protocol is a summary of a method for the quantification of total homocitrulline.[1][9]
-
Sample Pretreatment:
-
To measure total homocitrulline (free and protein-bound), an acid hydrolysis step is required to break peptide bonds.
-
-
Acid Hydrolysis:
-
Transfer a known volume of plasma or serum to a hydrolysis tube.
-
Add 6 M HCl to the sample.
-
Seal the tube under nitrogen and heat at 110°C for 18-24 hours.
-
After hydrolysis, cool the samples and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in an appropriate buffer for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and its internal standard.
-
Visualizations
Caption: Pathway of artifactual this compound formation.
Caption: Recommended sample handling workflow.
References
- 1. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 3. researchgate.net [researchgate.net]
- 4. Preanalytical Errors in Clinical Laboratory Testing at a Glance: Source and Control Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of pre-analysis sample handling on human plasma amino acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of hemolysis interferences on routine biochemistry parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. battlab.com [battlab.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: L-Homocitrulline ELISA Kits
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using L-Homocitrulline ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound ELISA assay?
A1: The this compound/Citrulline assay is a colorimetric method designed to measure the total amount of homocitrulline and citrulline in biological samples. The assay first involves the treatment of samples with sodium dodecyl sulfate (SDS) and Proteinase K to release free homocitrulline and citrulline residues. Subsequently, assay reagents are added that react with both homocitrulline and citrulline to produce a chromophore. The absorbance of this colored product is then measured at a wavelength of 540-560 nm. The concentration of homocitrulline/citrulline in the unknown samples is determined by comparing their absorbance to a standard curve generated with known concentrations of this compound or L-Citrulline.[1][2][3]
Q2: What types of samples are compatible with this assay?
A2: This assay is suitable for use with a variety of biological samples, including plasma, serum, urine, cell lysates, and tissue lysates.[3][4] Proper sample preparation is crucial for accurate results.
Q3: What is the detection sensitivity of a typical this compound/Citrulline assay kit?
A3: The detection sensitivity is typically around 37.5 µM for both homocitrulline and citrulline.[1][2][4]
Q4: Can I use a plate reader with a filter different from the one recommended in the protocol?
A4: It is highly recommended to use the wavelength specified in the kit protocol (typically 540-560 nm) for reading the absorbance. Using a different wavelength may result in inaccurate readings.
Troubleshooting Guide
Problem 1: No or Weak Signal
Question: I am not getting any signal, or the signal is very weak in all wells, including the standards. What could be the cause?
Answer:
This issue can arise from several factors related to reagent preparation, incubation conditions, or procedural errors. Here are the potential causes and solutions:
| Possible Cause | Solution |
| Reagents not at room temperature | Ensure all kit components are brought to room temperature for at least 15-20 minutes before use.[5] |
| Expired or improperly stored reagents | Verify the expiration dates on all reagents and ensure they have been stored according to the kit's instructions. Do not use expired reagents.[5] |
| Incorrect reagent preparation or addition | Double-check the protocol to confirm that all reagents were prepared to the correct dilutions and added in the proper order.[5] |
| Omission of a key reagent | Carefully review the protocol to ensure that no steps were missed and all necessary reagents were added to the wells. |
| Inadequate incubation times or temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[6] |
| Contaminated wash buffer | The presence of sodium azide in the wash buffer can inhibit the peroxidase reaction, leading to no signal. Use fresh, azide-free wash buffer. |
| Vigorous plate washing | Overly aggressive washing can lead to the detachment of capture antibodies or antigen from the plate. Ensure the washing pressure is not too high, especially if using an automated plate washer. |
| Wells dried out | Do not allow the wells to dry out at any point during the assay. Keep the plate covered during incubations.[6] |
Problem 2: High Background
Question: The absorbance readings are high and uniform across the plate, even in the blank wells. What should I do?
Answer:
High background can obscure the specific signal and is often caused by insufficient washing, non-specific binding, or contaminated reagents.
| Possible Cause | Solution |
| Insufficient washing | Increase the number of wash cycles and ensure complete aspiration of the wash buffer from the wells after each wash. A soak step of 30 seconds with the wash buffer can also help. |
| Contaminated TMB Substrate Solution | The TMB substrate solution should be clear and colorless before use. If it has a blueish tint, it is contaminated and should be discarded. Use fresh substrate.[6] |
| Substrate incubation in the light | The TMB substrate is light-sensitive. Incubate the plate in the dark during the substrate incubation step.[6] |
| Reaction not stopped properly | Ensure the stop solution is added to all wells to halt the color development. |
| Cross-contamination between wells | Be careful not to splash reagents between wells. Use fresh pipette tips for each standard and sample. |
| High concentration of detection reagent | If you are preparing your own reagents, the concentration of the detection antibody or HRP-conjugate may be too high. Try using a higher dilution.[6] |
| Ineffective blocking | If you are coating your own plates, ensure that the blocking buffer is effective and that the blocking step is performed for the recommended time. |
Problem 3: Poor Standard Curve
Question: My standard curve is not linear or has a low R-squared value. What could be the reason?
Answer:
A poor standard curve is a common issue and can result from errors in standard preparation, pipetting, or the curve-fitting model used.
| Possible Cause | Solution |
| Improper standard reconstitution or dilution | Ensure the lyophilized standard is properly reconstituted according to the protocol. When preparing the dilution series, mix each standard thoroughly before making the next dilution.[7] |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. Avoid introducing air bubbles into the wells. It is recommended to run standards in duplicate or triplicate.[7] |
| Degraded standard | If the standard has been stored improperly or for too long, it may have degraded. Use a fresh vial of the standard.[7] |
| Incorrect curve fitting | Use the curve-fitting model recommended in the kit's protocol. A four or five-parameter logistic (4-PL or 5-PL) curve fit is often suitable for ELISA data.[8] |
| Incubation time or temperature deviations | Consistent incubation times and temperatures are critical for a reliable standard curve. Avoid stacking plates during incubation. |
Problem 4: High Variability Between Replicates
Question: I am seeing a high coefficient of variation (CV) between my duplicate/triplicate wells. What is causing this?
Answer:
High variability between replicates can compromise the reliability of your results and is often due to technical inconsistencies.
| Possible Cause | Solution |
| Inaccurate pipetting | Ensure consistent pipetting technique and that the same volume is dispensed into each replicate well. Use a multichannel pipette if available, and ensure all channels are dispensing equally. |
| Inadequate mixing of reagents | Thoroughly mix all reagents before adding them to the wells. |
| Inconsistent washing | Ensure that all wells are washed equally and that the wash buffer is completely removed from each well. |
| "Edge effects" | The outer wells of a 96-well plate can be prone to temperature fluctuations, leading to variability. To minimize this, you can avoid using the outermost wells or incubate the plate in a humidified chamber. |
| Bubbles in wells | Air bubbles in the wells can interfere with the absorbance reading. Carefully inspect the plate and remove any bubbles before reading.[7] |
| Contamination | Ensure that there is no cross-contamination between wells. |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate results. Here are guidelines for different sample types:
-
Cell Culture Supernatants: To remove insoluble particles, centrifuge the cell culture media at 10,000 rpm for 5 minutes. The resulting supernatant can be assayed directly or diluted as needed in PBS. Note that cell culture media formulated with homocitrulline or citrulline should be avoided.[1][4]
-
Tissue Lysates: Homogenize or sonicate the tissue sample in PBS. Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant can be used for the assay directly or after dilution in PBS.[1][4]
-
Cell Lysates: Resuspend cells at a concentration of 1-2 x 10^6 cells/mL in PBS. Homogenize or sonicate the cells on ice. Centrifuge to remove cellular debris. The resulting cell lysate can be assayed undiluted or diluted in PBS.[1]
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Serum, Plasma, or Urine: Centrifuge the sample at 10,000 rpm for 5 minutes to remove any particulate matter. The supernatant can be assayed directly or diluted in PBS as necessary.[1][4]
Assay Protocol
This is a general protocol based on typical this compound/Citrulline assay kits. Always refer to the specific protocol provided with your kit.
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Reagent Preparation: Prepare all reagents, including standards and samples, according to the kit's instructions. Each sample, standard, and blank should be assayed in duplicate.
-
Sample Incubation:
-
Color Development Reaction:
-
Cooling and Centrifugation:
-
Plate Reading:
Data Presentation
Typical Standard Curve Data
The following table summarizes typical data for this compound and L-Citrulline standard curves. Note that this is example data and should not be used to interpret your own results. You must generate a new standard curve for each assay.
| Standard Concentration (µM) | This compound OD (540 nm) | L-Citrulline OD (540 nm) |
| 2400 | 2.15 | 2.05 |
| 1200 | 1.10 | 1.05 |
| 600 | 0.58 | 0.55 |
| 300 | 0.32 | 0.30 |
| 150 | 0.18 | 0.17 |
| 75 | 0.11 | 0.10 |
| 37.5 | 0.07 | 0.06 |
| 0 | 0.03 | 0.03 |
Data adapted from representative Homocitrulline/Citrulline Assay Kit manuals.[1][2][9]
Visualization
This compound Formation via Carbamylation Pathway
The following diagram illustrates the enzymatic and inorganic pathways leading to the formation of protein-bound homocitrulline through the carbamylation of lysine residues.
Caption: Pathways of this compound formation.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Homocitrulline/Citrulline Assay Kit [cellbiolabs.com]
- 4. Homocitrulline/Citrulline Assay Kit | ABIN5067570 [antibodies-online.com]
- 5. Homocitrulline [biosyn.com]
- 6. assaygenie.com [assaygenie.com]
- 7. arp1.com [arp1.com]
- 8. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]
- 9. abcam.com [abcam.com]
validation of analytical methods for L-Homocitrulline quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the validation of analytical methods for L-Homocitrulline quantification.
Troubleshooting Guides
This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the quantification of this compound using common analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
LC-MS/MS Troubleshooting
| Question/Issue | Possible Causes and Solutions |
| Why am I seeing poor peak shape (e.g., fronting, tailing, or splitting)? | Column Overload: Reduce the injection volume or dilute the sample.[1] Column Contamination: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1][2] Improper Mobile Phase: Ensure the mobile phase pH is appropriate for this compound and that all components are miscible. Prepare fresh mobile phase.[2][3] Dirty Ion Source: Clean the ion source to remove residue buildup.[1] Temperature Fluctuations: Use a column oven to maintain a stable temperature.[1][2] |
| What causes retention time shifts? | Changes in Mobile Phase Composition: Prepare fresh mobile phase, ensuring accurate component mixing. If using a gradient, check the pump's proportioning valves.[1] Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each run.[2] Column Temperature Variation: Use a column oven for consistent temperature control.[2] Leaks in the System: Check for any loose fittings, especially between the injector and the column.[2][4] |
| Why is my signal intensity weak or non-existent? | Ion Source Problems: Clean the ion source and optimize its parameters (e.g., temperature, gas flows).[1][4] Improper Fragmentation: Optimize the collision energy and other MS/MS parameters for the specific transitions of this compound. Sample Degradation: Prepare fresh samples and standards.[4] Matrix Effects (Ion Suppression): Dilute the sample or use a more effective sample preparation method to remove interfering substances.[4] Consider using an isotopically labeled internal standard. Incorrect Injection Volume: Verify the autosampler is injecting the correct volume.[4] |
| What leads to high background noise or baseline instability? | Contaminated Mobile Phase or Solvents: Use high-purity, LC-MS grade solvents and additives.[5] Filter and degas the mobile phase. System Contamination: Flush the entire LC system and mass spectrometer.[1] Air Bubbles in the System: Degas the mobile phase and purge the pump to remove any trapped air.[2] Detector Lamp Issues (for UV detectors): Check the lamp's energy and replace it if necessary.[2] |
| Why am I experiencing high backpressure? | Column or Frit Blockage: Reverse flush the column (if permissible by the manufacturer) or replace the column inlet frit. System Blockage: Check for blockages in the injector, tubing, or in-line filters.[2] Precipitation in the Mobile Phase: Ensure mobile phase components are fully dissolved and miscible. Salt precipitation can occur with high organic solvent concentrations.[1] |
HPLC Troubleshooting
| Question/Issue | Possible Causes and Solutions |
| Why are my amino acid peaks not separating? | Inappropriate Mobile Phase: Adjust the pH, ionic strength, or organic solvent composition of the mobile phase. For polar compounds like amino acids, a HILIC column might be more suitable than a standard C18 column.[6][7] Suboptimal Gradient: If using a gradient, adjust the slope and duration to improve resolution. Column Choice: Ensure you are using a column suitable for amino acid analysis. Sometimes a specialized column is required.[7] |
| I am not seeing any peaks for my derivatized amino acids. What could be the problem? | Derivatization Failure: Verify the derivatization protocol, including reagent concentrations, pH, and reaction time. The derivatizing agent may have degraded.[8] Incorrect Detection Wavelength: Ensure the detector is set to the correct excitation and emission wavelengths for the chosen derivatizing agent (e.g., FMOC, OPA).[9] Injection of Standard: First, try injecting a derivatized standard to confirm that the issue is not with the sample preparation.[8] |
| How can I deal with interfering peaks from the sample matrix? | Improved Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering components.[10] Adjusting Mobile Phase: Modifying the mobile phase composition can sometimes shift the elution of interfering peaks away from the analyte of interest.[11] Derivatization Strategy: Pre-column derivatization can enhance the selectivity of the analysis.[9] |
Frequently Asked Questions (FAQs)
What is this compound and why is it measured?
This compound is an amino acid that is not incorporated into proteins during translation. It is formed through a non-enzymatic process called carbamylation, where isocyanic acid (derived from urea) reacts with the epsilon-amino group of lysine residues in proteins.[12][13][14] Its levels are measured as a biomarker for protein damage associated with conditions like chronic renal failure and atherosclerosis.[6][13]
In what types of biological samples can this compound be quantified?
This compound can be quantified in various biological matrices, including plasma, serum, urine, and tissue homogenates.[12][13][15][16][17]
What is the difference between free and protein-bound this compound?
Free this compound exists as a metabolite in biological fluids, while protein-bound this compound is incorporated into proteins through the carbamylation of lysine residues.[6][13] To measure total this compound (the sum of free and protein-bound), a protein hydrolysis step is required to release the homocitrulline from the protein backbone.[13]
Is derivatization necessary for this compound analysis?
For LC-MS/MS analysis, derivatization is generally not required as the mass spectrometer provides sufficient specificity and sensitivity. For HPLC with UV or fluorescence detection, derivatization is often necessary because most amino acids, including this compound, lack a strong chromophore or fluorophore.[9]
What is a suitable internal standard for this compound quantification by LC-MS/MS?
An ideal internal standard is a stable, isotopically labeled version of the analyte, such as d7-citrulline, as it has similar chemical properties and experiences similar matrix effects.[6]
Experimental Protocols
Protocol 1: Quantification of Total this compound in Plasma by LC-MS/MS
This protocol is based on methods described for the sensitive and specific quantification of this compound.[6][13][14]
1. Sample Preparation (Acid Hydrolysis)
-
To 50 µL of plasma sample, add an internal standard (e.g., d7-citrulline).
-
Add 1 mL of 6 M hydrochloric acid (HCl).
-
Seal the sample in a glass ampoule or a hydrolysis tube.
-
Incubate at 110°C for 18-24 hours to hydrolyze the proteins.
-
After incubation, cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried hydrolysate in a suitable buffer, such as 125 mM ammonium formate.[13]
-
Centrifuge the sample to pellet any debris and transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar compounds like this compound.[6]
-
Mobile Phase: A typical gradient elution might involve acetonitrile and water, both containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
3. Data Analysis
-
Generate a calibration curve using known concentrations of this compound standards that have undergone the same sample preparation process.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the amount of this compound in the samples by interpolating the peak area ratios onto the calibration curve.
Quantitative Validation Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for this compound.
| Parameter | Typical Value | Reference |
| Linearity Range | 10 nmol/L to 1.6 µmol/L | [6] |
| Inter-assay Precision (CV%) | < 5.85% | [6] |
| Accuracy (Recovery) | 97% to 106% | [6] |
| Run Time | ~5.2 minutes | [6] |
Protocol 2: this compound/Citrulline Colorimetric Assay
This protocol is a summary of a commercially available colorimetric assay kit.[15][16][17] This type of assay measures the total amount of homocitrulline and citrulline together.
1. Sample Preparation
-
For samples containing protein (plasma, serum, tissue lysates), treat with SDS and Proteinase K to release free homocitrulline/citrulline residues.[15][16]
-
Incubate the samples as per the kit instructions (e.g., 2 hours at 37°C).[17]
2. Assay Procedure
-
Add assay reagents to the prepared samples and standards in a 96-well plate. These reagents react with homocitrulline and citrulline to produce a colored product.[15][16]
-
Incubate the plate, often at a high temperature (e.g., 30 minutes at 95°C).[17]
-
After incubation, cool the plate and measure the absorbance at a specific wavelength (e.g., 540-560 nm) using a microplate reader.[15][16]
3. Data Analysis
-
Prepare a standard curve using the provided homocitrulline or citrulline standards.
-
Determine the concentration of homocitrulline/citrulline in the samples by comparing their absorbance values to the standard curve.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Detection Sensitivity | ~37.5 µM | [15][16] |
Visualizations
References
- 1. zefsci.com [zefsci.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. youtube.com [youtube.com]
- 6. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Issue with amino acid analysis - Chromatography Forum [chromforum.org]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Homocitrulline - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Homocitrulline/Citrulline Assay Kit [cellbiolabs.com]
- 17. abcam.com [abcam.com]
techniques for differentiating L-Homocitrulline from its structural isomers
Welcome to the technical support center for the differentiation of L-Homocitrulline from its structural isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural isomers of this compound that I should be aware of during analysis?
A1: The most critical structural isomer to differentiate from this compound is L-Citrulline. This compound is structurally similar to L-Citrulline but contains one additional methylene group in its carbon chain.[1] Another potential analytical challenge arises from the conversion of this compound to L-Lysine during certain derivatization procedures, particularly for Gas Chromatography-Mass Spectrometry (GC-MS).[2] Therefore, L-Lysine can be a confounding compound if sample preparation is not carefully controlled.
Q2: What are the recommended analytical techniques for differentiating this compound from its isomers?
A2: The primary techniques for effectively separating and identifying this compound from its isomers are:
-
High-Performance Liquid Chromatography (HPLC): Especially Reverse-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). These methods often require pre- or post-column derivatization for detection with UV or fluorescence detectors.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying homocitrulline, particularly in complex biological matrices like plasma or tissue samples.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used but requires specific derivatization protocols to prevent the chemical conversion of this compound into L-Lysine.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can distinguish between isomers based on the unique chemical environment of their respective nuclei, providing distinct signals in the NMR spectrum.[7][8]
Q3: How does mass spectrometry distinguish between this compound and L-Citrulline?
A3: Mass spectrometry distinguishes isomers based on their mass-to-charge ratio (m/z). While this compound and L-Citrulline have different molecular weights and thus different parent ion m/z values, tandem mass spectrometry (MS/MS) provides even greater specificity. By fragmenting the parent ions and analyzing the resulting product ions, unique fragmentation patterns can be identified for each molecule. For example, this compound can be monitored using specific transitions like 190.1 > 127.1 and 190.1 > 173.1.[9]
Structural Differences: this compound vs. L-Citrulline
The key structural difference is the length of the aliphatic side chain, with this compound having an additional methylene group.
Caption: Structural comparison of this compound and L-Citrulline.
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative data for differentiating this compound and its related isomers.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| This compound | C₇H₁₅N₃O₃ | 189.21[10] |
| L-Citrulline | C₆H₁₃N₃O₃ | 175.19 |
| L-Lysine | C₆H₁₄N₂O₂ | 146.19 |
Table 2: Example LC-MS/MS Parameters for this compound
| Parameter | Value | Reference |
|---|---|---|
| Parent Ion (m/z) | 190.1 | [9] |
| Product Ion 1 (m/z) | 127.1 | [9] |
| Product Ion 2 (m/z) | 173.1 | [9] |
| Internal Standard | d₇-Citrulline |[9] |
Table 3: Example GC-MS Data for Derivatized Homocitrulline and Lysine [2] Derivatization Procedure: PFPA/EA then 2 M HCl/CH₃OH
| Compound | Derivative | Retention Time (tR, min) | Key Mass Fragments (m/z) |
|---|---|---|---|
| This compound | N⁶-Carboxy-Lys-(Me)₂(PFP)₂ | 9.54 | 477, 218, 162 |
| L-Lysine | Lys-(Me)(PFP)₂ | 9.52 | 478, 219, 162 |
Troubleshooting Guides
Issue: Poor Chromatographic Resolution Between this compound and L-Citrulline
Caption: Troubleshooting logic for poor chromatographic resolution.
| Possible Cause | Suggested Solution |
| Inadequate Mobile Phase Composition | Modify the mobile phase. For RP-HPLC, adjust the pH or the organic solvent (acetonitrile/methanol) concentration. For HILIC, optimize the water content in the mobile phase. Consider adding an ion-pairing reagent like phosphoric acid.[4][11] |
| Gradient is Too Steep | Decrease the gradient slope. A shallower gradient provides more time for the analytes to interact with the stationary phase, improving separation.[12] |
| Incorrect Column Chemistry | If using RP-HPLC (e.g., C18), consider switching to a HILIC column, which can provide better separation for polar compounds like amino acids.[9] Alternatively, try a different reverse-phase column chemistry (e.g., C8).[3] |
| Inefficient Derivatization | Ensure the derivatization reaction (e.g., with OPA) has gone to completion. Inconsistent derivatization can lead to peak broadening and poor resolution.[13] |
Issue: Suspected Conversion of this compound to L-Lysine during GC-MS Analysis
| Possible Cause | Suggested Solution |
| Harsh Derivatization Conditions | Certain common derivatization methods for GC-MS can convert carbamoyl-amino acids into their corresponding primary amines (e.g., homocitrulline to lysine).[2] |
| Use of an Alternative Derivatization Protocol | Employ a two-step procedure designed to avoid this conversion. For example, first, react the sample with pentafluoropropionic anhydride (PFPA) in ethyl acetate, followed by esterification with methanolic HCl. This sequence preserves the ureido group of homocitrulline, allowing its differentiation from lysine.[2] |
Key Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Total this compound in Plasma
This protocol is adapted from methods described for the sensitive quantification of homocitrulline in biological samples.[5][6][9]
1. Sample Preparation (Acid Hydrolysis)
-
To 50 µL of plasma, add an appropriate amount of internal standard (e.g., d₇-citrulline).
-
Add 1 mL of 6 M Hydrochloric Acid (HCl).
-
Transfer the mixture to a 2 mL glass ampoule and seal it using a Bunsen burner.
-
Incubate the sealed ampoule for 18 hours in a 110°C oven for complete protein hydrolysis.
-
After cooling, open the ampoule and transfer the hydrolysate to a microcentrifuge tube.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC Column: A HILIC column is recommended for good retention of these polar analytes.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Flow Rate: 300-400 µL/min.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the analytes.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific transitions for this compound (e.g., 190.1 → 127.1, 190.1 → 173.1) and the internal standard.
Caption: General workflow for LC-MS/MS analysis of this compound.
Protocol 2: RP-HPLC Analysis with OPA Derivatization
This protocol is a general guide based on common methods for amino acid analysis.[3][13]
1. Derivatization
-
Prepare the OPA (o-phthaldialdehyde) reagent.
-
In a vial, mix your sample or standard with the OPA reagent.
-
Allow the reaction to proceed for a defined time (e.g., 1-2 minutes) at room temperature before injection.
2. HPLC Conditions
-
LC Column: C8 or C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[3][13]
-
Mobile Phase A: 20 mM Sodium Acetate buffer, pH adjusted to ~5.4.[3]
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm) or UV detector (338 nm).[13]
-
Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, increasing to elute the derivatized amino acids.
References
- 1. Homocitrulline - Wikipedia [en.wikipedia.org]
- 2. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Isocratic RP-HPLC Method for Separation and Quantification of L-Citrulline and L-Arginine in Watermelons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. youtube.com [youtube.com]
- 9. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homocitrulline | C7H15N3O3 | CID 65072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. HPLC Separation of Citrulline and Arginine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of L-Homocitrulline during sample storage
This technical support center provides guidance on enhancing the stability of L-Homocitrulline in biological samples for researchers, scientists, and drug development professionals. The following information is compiled from scientific literature and is intended to help troubleshoot common issues encountered during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in biological samples?
A1: this compound is formed from the non-enzymatic carbamylation of lysine residues by isocyanic acid, which is in equilibrium with urea.[1][2] Factors that can influence this equilibrium or the integrity of amino acids in general, such as temperature, pH, and enzymatic activity in the sample, can potentially affect this compound concentrations over time. While specific degradation pathways for this compound in stored samples are not extensively documented, general amino acid degradation can occur due to microbial growth, oxidation, or other chemical reactions.
Q2: What are the recommended short-term storage conditions for plasma or serum samples intended for this compound analysis?
A2: While specific stability data for this compound is limited, data for the structurally similar amino acid L-Citrulline suggests that it is stable in whole blood, plasma, and serum for at least 2 days at room temperature and for up to 7 days at 4°C.[3] It is best practice to process and freeze samples as soon as possible. If immediate freezing is not possible, storing samples at 4°C is recommended over room temperature.
Q3: How does long-term storage affect this compound concentrations?
A3: For long-term storage, freezing at -80°C is the recommended condition for maintaining the stability of amino acids in plasma and serum.[4] While a study on various amino acids showed changes in some amino acid concentrations after long-term storage at -80°C for up to 5 years, specific data for this compound was not provided.[4] To minimize potential degradation, it is crucial to maintain a consistent and ultra-low temperature during storage.
Q4: How many times can I freeze and thaw my samples without affecting this compound levels?
A4: Studies on the closely related compound L-Citrulline indicate no significant degradation after up to three freeze-thaw cycles.[3] However, repeated freeze-thaw cycles can affect the stability of various analytes in serum and plasma.[5] To ensure the highest sample integrity, it is advisable to aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles.
Q5: Does the choice of anticoagulant in plasma collection tubes affect this compound stability?
A5: The choice of anticoagulant can influence the measurement of amino acids.[6] A study on L-Citrulline found no significant difference in concentrations between serum, EDTA plasma, and heparin plasma when analyzed by a specific UPLC-MS/MS method.[3] However, it is crucial to maintain consistency in the type of collection tube used throughout a study to avoid pre-analytical variability.
Q6: What is the optimal pH for storing this compound solutions?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low this compound levels in stored samples | Sample degradation due to improper storage temperature. | Ensure samples are consistently stored at -80°C for long-term storage. For short-term storage, use 4°C and analyze as soon as possible. Avoid prolonged storage at room temperature.[3][4] |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use vials after collection and before the initial freezing to minimize the number of freeze-thaw cycles.[3] | |
| Prolonged time between sample collection and processing. | Process blood samples to obtain plasma or serum within one hour of collection. If not possible, keep the whole blood sample on ice. | |
| High variability in this compound results between samples | Inconsistent sample collection methods. | Standardize the entire sample collection and processing protocol. Use the same type of collection tubes (e.g., EDTA plasma) for all samples in a study.[6] |
| Different storage durations for samples within the same study. | Ensure all samples are stored for a similar duration before analysis. If this is not possible, record the storage time for each sample and consider it during data analysis. | |
| Suspected sample contamination | Microbial growth during storage. | Use sterile techniques during sample collection and processing. Store samples at or below -80°C to inhibit microbial activity. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Samples
| Storage Condition | Matrix | Duration | Recommendation |
| Room Temperature (20-25°C) | Whole Blood, Plasma, Serum | Up to 48 hours | Acceptable, but 4°C is preferred if immediate freezing is not possible. (Based on L-Citrulline data)[3] |
| Refrigerated (4°C) | Plasma, Serum | Up to 7 days | Recommended for short-term storage. (Based on L-Citrulline data)[3] |
| Frozen (-20°C) | Plasma, Serum | Long-term | -80°C is strongly recommended for better long-term stability. |
| Ultra-low Freezer (-80°C) | Plasma, Serum, Purified Solutions | Long-term | Optimal condition for long-term storage to ensure stability. [4] |
Table 2: Effect of Freeze-Thaw Cycles on L-Citrulline (as a proxy for this compound)
| Number of Freeze-Thaw Cycles | Analyte | Matrix | Result | Reference |
| Up to 3 cycles | L-Citrulline | Plasma, Serum | No significant degradation observed. | [3] |
Disclaimer: The stability data for L-Citrulline is used as an estimate for this compound due to their structural similarity and the limited availability of specific stability data for this compound.
Experimental Protocols
Protocol 1: Plasma and Serum Sample Collection and Processing for this compound Analysis
-
Blood Collection:
-
For plasma, collect whole blood in tubes containing EDTA as the anticoagulant.
-
For serum, collect whole blood in tubes without any anticoagulant.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood collection tubes at 2000 x g for 15 minutes at 4°C within one hour of collection.
-
Serum: Allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
-
Aliquoting:
-
Carefully transfer the supernatant (plasma or serum) into pre-labeled, sterile polypropylene cryogenic vials.
-
Create multiple aliquots of smaller volumes (e.g., 250 µL or 500 µL) to avoid repeated freeze-thaw cycles of the entire sample.
-
-
Storage:
-
For immediate analysis (within 7 days), store the aliquots at 4°C.
-
For long-term storage, immediately place the aliquots in a -80°C freezer.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is a general guideline based on published methods for this compound quantification.[1]
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
To 50 µL of the sample, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., methanol or acetonitrile).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Employ a suitable column for amino acid separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Set up the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.
-
Visualizations
Caption: Formation of this compound via carbamylation of L-Lysine.
Caption: Recommended experimental workflow for this compound analysis.
References
- 1. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homocitrulline - Wikipedia [en.wikipedia.org]
- 3. bevital.no [bevital.no]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of anticoagulants in amino acid analysis: comparisons of heparin, EDTA, and sodium citrate in vacutainer tubes for plasma preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pH dependence of the anisotropy factors of essential amino acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Acid Hydrolysis for L-Homocitrulline Analysis
Welcome to the technical support center for the analysis of protein-bound L-Homocitrulline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing acid hydrolysis for the release of this compound from proteins and to troubleshoot common issues encountered during this critical pre-analytical step.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for acid hydrolysis to release protein-bound this compound?
A1: The most widely used method is hydrolysis with 6 M hydrochloric acid (HCl) at 110°C for 18-24 hours in a vacuum-sealed tube to prevent oxidation.[1][2]
Q2: Why is it important to perform hydrolysis in an oxygen-free environment?
A2: An oxygen-free environment is crucial to prevent the oxidative degradation of amino acids, including this compound, during the high-temperature acid hydrolysis. This is typically achieved by flushing the sample with an inert gas like nitrogen or by evacuating the hydrolysis tube.
Q3: Can this compound degrade during acid hydrolysis?
A3: Yes, this compound can slowly decompose to form lysine during acid hydrolysis.[3] This potential degradation is a critical factor to consider for accurate quantification. A time-course study of hydrolysis can help to determine the optimal hydrolysis time for maximizing recovery while minimizing degradation.[3]
Q4: Are there alternative acid hydrolysis methods to the standard 6M HCl protocol?
A4: While 6M HCl is the standard, some studies have explored other acid mixtures. For instance, a mixture of concentrated HCl and trifluoroacetic acid (TFA) has been used for rapid hydrolysis of some proteins, though its specific effect on this compound stability needs careful validation.
Q5: How is this compound typically quantified after hydrolysis?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of this compound in protein hydrolysates.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound | 1. Incomplete hydrolysis: The protein was not fully broken down, leaving this compound trapped within peptide fragments. 2. Degradation of this compound: Excessive hydrolysis time or temperature may have led to the conversion of this compound to lysine.[3][6] 3. Sample loss during processing: Issues with sample transfer, evaporation, or reconstitution. | 1. Optimize hydrolysis time: Perform a time-course experiment (e.g., 12, 18, 24, 48 hours) to determine the optimal duration for your specific protein. 2. Ensure proper sealing and oxygen removal: Use high-quality hydrolysis tubes and ensure a complete vacuum seal or thorough flushing with inert gas. 3. Verify hydrolysis conditions: Check the accuracy of your oven temperature. 4. Review sample handling procedures: Ensure all transfer and drying steps are performed carefully to minimize loss. |
| High variability in replicate samples | 1. Inconsistent hydrolysis conditions: Variations in temperature, time, or acid concentration between samples. 2. Heterogeneity of the starting material: The protein sample itself may not be homogenous. 3. Inconsistent sample work-up: Differences in the post-hydrolysis processing steps. | 1. Standardize all parameters: Ensure precise control over all hydrolysis parameters for every sample. Use a calibrated oven. 2. Homogenize the sample: Thoroughly mix the protein sample before aliquoting for hydrolysis. 3. Use an internal standard: Add a stable isotope-labeled this compound internal standard before hydrolysis to account for variability in sample processing and analysis. |
| Presence of interfering peaks in the chromatogram | 1. Contamination: Contamination from glassware, reagents, or the environment. 2. Side reactions: Formation of byproducts during hydrolysis. 3. Co-eluting compounds: Other amino acids or their degradation products may have similar retention times to this compound. | 1. Use high-purity reagents and acid-washed glassware. 2. Optimize chromatographic separation: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution of this compound from interfering peaks. 3. Confirm peak identity: Use high-resolution mass spectrometry or compare the fragmentation pattern of your analyte with that of a pure this compound standard to confirm its identity. |
| Lysine peak is unexpectedly high | 1. Degradation of this compound: As mentioned, this compound can degrade to lysine during acid hydrolysis.[3][6] 2. Incomplete carbamylation of the protein: The protein may have a high natural abundance of lysine relative to this compound. | 1. Perform a hydrolysis time-course study: This will help to find the optimal time that maximizes this compound release while minimizing its degradation to lysine.[3] 2. Analyze a non-hydrolyzed, digested sample (if feasible): This can provide a baseline of the free lysine content. |
Experimental Protocols
Protocol 1: Standard Acid Hydrolysis of Protein for this compound Release
This protocol describes the standard method for releasing this compound from protein samples using 6 M HCl.
Materials:
-
Protein sample (lyophilized)
-
6 M Hydrochloric Acid (HCl), sequencing grade
-
Pyrex hydrolysis tubes (e.g., 6 x 50 mm)
-
Vacuum sealing apparatus or nitrogen gas source
-
Heating block or oven set to 110°C
-
SpeedVac or centrifugal evaporator
-
Reconstitution buffer (e.g., 0.1% formic acid in water)
Procedure:
-
Accurately weigh 1-10 mg of the lyophilized protein sample into a hydrolysis tube.
-
Add 1 mL of 6 M HCl to the tube.
-
Carefully flush the tube with dry nitrogen gas for 1-2 minutes to remove all oxygen.
-
Alternatively, freeze the sample in a dry ice/ethanol bath and apply a vacuum to the tube.
-
While under vacuum, seal the tube using a flame.
-
Place the sealed tube in a heating block or oven at 110°C for 18-24 hours.
-
After hydrolysis, allow the tube to cool completely to room temperature.
-
Carefully open the tube in a fume hood.
-
Transfer the hydrolysate to a clean microcentrifuge tube.
-
Dry the sample completely using a SpeedVac or centrifugal evaporator. This may take several hours.
-
Re-dissolve the dried sample in 1 mL of deionized water and dry again to ensure complete removal of HCl.
-
Reconstitute the final dried pellet in a known volume of reconstitution buffer suitable for your LC-MS/MS analysis.
-
The sample is now ready for this compound quantification.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the quantification of this compound using LC-MS/MS. Specific parameters may need to be optimized for your instrument.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
C18 reversed-phase column (or HILIC column)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound standard
-
Stable isotope-labeled this compound (internal standard)
Procedure:
-
Prepare a standard curve: Prepare a series of this compound standards of known concentrations in the reconstitution buffer. Spike each standard with the internal standard at a fixed concentration.
-
Sample preparation: Spike the hydrolyzed protein samples with the same fixed concentration of the internal standard as used for the standard curve.
-
LC Separation:
-
Inject a suitable volume of the standard or sample onto the LC column.
-
Use a gradient elution to separate this compound from other amino acids and matrix components. An example gradient could be:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-15 min: 95% B
-
15-16 min: 95-2% B
-
16-20 min: 2% B
-
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific precursor-to-product ion transitions for this compound and its internal standard. A common transition for this compound is m/z 190.1 -> 173.1.
-
-
Quantification:
-
Integrate the peak areas for this compound and the internal standard in both the standards and the samples.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the analysis of protein-bound this compound.
References
- 1. keypublishing.org [keypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine [mdpi.com]
selecting the appropriate internal standard for L-Homocitrulline quantification
An in-depth resource for researchers, scientists, and drug development professionals on the appropriate selection of internal standards for the precise quantification of L-Homocitrulline. This guide provides detailed experimental protocols, troubleshooting FAQs, and comparative data to ensure methodological robustness and accuracy in your analytical endeavors.
The quantification of this compound, a non-proteinogenic amino acid, is of increasing interest in various fields of research, including the study of urea cycle disorders and protein carbamylation. Accurate measurement of this compound levels in biological matrices is crucial for both basic research and clinical applications. A key element in achieving reliable quantification by liquid chromatography-mass spectrometry (LC-MS) is the selection of an appropriate internal standard (IS). This guide provides a comprehensive overview of the considerations and procedures for choosing and utilizing an internal standard for this compound analysis.
Selecting the Ideal Internal Standard: Key Considerations
The primary role of an internal standard in quantitative LC-MS analysis is to compensate for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. For this compound, the preferred choice is a stable isotope-labeled (SIL) analog.
Why Stable Isotope-Labeled Internal Standards are a Superior Choice:
Stable isotope-labeled internal standards, such as deuterated or ¹³C- and ¹⁵N-labeled this compound, are considered the gold standard.[1][2] They share nearly identical physicochemical properties with the unlabeled analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[1][3][4][5] This co-elution is critical for accurate correction of any signal suppression or enhancement caused by the sample matrix.[6][7]
Structural analogs, which are molecules with similar but not identical structures to the analyte, can be used as an alternative when a SIL-IS is unavailable.[8][9] However, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.[5][10]
A crucial aspect to consider when using deuterium-labeled standards is the potential for chromatographic separation from the analyte and the possibility of deuterium-hydrogen exchange. Therefore, labeling with ¹³C or ¹⁵N is often preferred.[4]
Recommended Internal Standards for this compound Quantification
Based on a review of established methodologies, the following stable isotope-labeled compounds have been successfully employed as internal standards for this compound quantification:
| Internal Standard | Rationale for Use | Reference |
| d₇-Citrulline | Commercially available and structurally similar to homocitrulline, differing by one methylene group. It has been shown to perform well in hydrophilic interaction liquid chromatography (HILIC) methods. | [8] |
| ²H₂-Citrulline | Another deuterated analog of citrulline used for homocitrulline quantification in urine samples. | [11][12] |
While a stable isotope-labeled this compound would be the most ideal internal standard, its commercial availability can be limited. In such cases, stable isotope-labeled analogs of structurally related amino acids like citrulline have proven to be effective surrogates.
Experimental Protocols
This section provides a detailed methodology for the quantification of total this compound in plasma or serum samples using LC-MS/MS with a stable isotope-labeled internal standard.
Protocol 1: Quantification of Total this compound in Plasma/Serum
1. Sample Preparation (Protein Hydrolysis)
-
Objective: To release protein-bound this compound for total quantification.
-
Procedure:
-
To 50 µL of plasma or serum in a clean microcentrifuge tube, add 50 µL of an internal standard solution (e.g., d₇-Citrulline in 0.1 M HCl).
-
Add 500 µL of 6 M HCl.
-
Vortex the mixture thoroughly.
-
Incubate the sample at 110°C for 18-24 hours for complete protein hydrolysis.[13]
-
After hydrolysis, cool the samples to room temperature.
-
Evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. This step is critical and may need to be repeated after adding water to ensure complete removal of the acid.
-
Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
Vortex and centrifuge the sample to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Chromatographic Separation (HILIC):
-
Column: A HILIC column (e.g., silica-based or amide-based) is recommended for retaining the polar this compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 90%) and gradually decrease to elute the analyte.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Diagram: Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter during the quantification of this compound.
Diagram: Troubleshooting Logic for this compound Analysis
Caption: A logical guide to troubleshooting common issues.
FAQs
-
Q1: I am not seeing a peak for this compound or the internal standard. What should I check first?
-
A1: First, verify the performance of the mass spectrometer, including tuning and calibration. Ensure that the correct MRM transitions are being monitored. Next, review your sample preparation procedure. Incomplete hydrolysis or inefficient extraction can lead to low recovery. Also, confirm that the internal standard was added correctly.
-
-
Q2: My chromatographic peaks for this compound are broad or tailing. How can I improve the peak shape?
-
A2: Poor peak shape in HILIC can be caused by several factors. Ensure that your sample is dissolved in a solvent that is compatible with the initial mobile phase (i.e., high organic content). Mismatched injection solvent can cause peak distortion.[14] Also, check the column's health and consider optimizing the gradient profile.
-
-
Q3: I am observing significant signal suppression for this compound in my samples compared to the standards. What can I do?
-
A3: This is likely due to matrix effects.[6][7] Using a stable isotope-labeled internal standard that co-elutes with this compound is the most effective way to compensate for this.[15] If you are already using a SIL-IS, you may need to improve your sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be beneficial.
-
-
Q4: Can I use a structural analog internal standard if I cannot obtain a stable isotope-labeled one?
-
A4: Yes, a structural analog can be used, but with caution.[9] The ideal analog should have similar chemical properties and chromatographic retention to this compound. However, it may not perfectly compensate for matrix effects, which could impact the accuracy of your results.[5][10] Thorough validation is necessary to demonstrate its suitability.
-
-
Q5: Is derivatization necessary for this compound analysis?
-
A5: While not always mandatory for LC-MS/MS analysis, derivatization can be employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, especially if sensitivity is an issue.[16][17] However, it adds an extra step to the sample preparation and requires careful optimization. For HILIC methods, derivatization is generally not required.
-
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cerilliant.com [cerilliant.com]
- 9. researchgate.net [researchgate.net]
- 10. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of homocitrulline in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. restek.com [restek.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Derivatization methods for LC-MS analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
improving peak resolution between L-Homocitrulline and other amino acids
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to improve the chromatographic peak resolution between L-Homocitrulline and other amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak co-eluting with another amino acid?
A1: Co-elution of this compound is a common issue in amino acid analysis, often occurring with structurally similar or similarly charged amino acids like glutamine, arginine, or citrulline. This can be caused by suboptimal mobile phase pH, incorrect ionic strength, inappropriate column chemistry, or a non-optimized temperature.
Q2: What is the quickest way to improve the resolution between two closely eluting peaks?
A2: The most effective initial step is to adjust the mobile phase composition.[1] For reversed-phase HPLC, slightly decreasing the organic solvent (e.g., acetonitrile) percentage will increase retention times and may enhance separation.[1] For ion-exchange chromatography, a subtle change in the mobile phase pH or a shallower salt gradient can significantly alter selectivity and improve resolution.[2][3]
Q3: Can changing the column temperature improve my separation?
A3: Yes, adjusting the column temperature can improve resolution.[4] Increasing the temperature generally decreases mobile phase viscosity, which can lead to sharper peaks and better efficiency.[5][6] However, it can also alter the selectivity between analytes, sometimes improving and sometimes worsening the separation. It's an important parameter to optimize empirically.[6]
Q4: When should I consider using a different HPLC column?
A4: If optimizing the mobile phase and temperature does not provide adequate resolution, changing the column is the next logical step.[1][4] Consider a column with a different stationary phase (e.g., switching from C18 to a Phenyl or HILIC column), a smaller particle size for higher efficiency, or a longer column for increased resolving power.[1][4][6]
Troubleshooting Guide: Resolving this compound
Poor resolution can manifest as broad peaks, tailing peaks, or, most commonly, overlapping peaks. This guide provides a systematic approach to diagnosing and solving these issues.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting poor peak resolution in your amino acid analysis.
Caption: A systematic workflow for troubleshooting and improving HPLC peak resolution.
Issue 1: Co-elution with Other Amino Acids
The separation of amino acids by ion-exchange chromatography is primarily influenced by pH and cation concentration, while reversed-phase and HILIC separations are governed by mobile phase polarity and pH.[7][8]
Recommended Actions:
-
Adjust Mobile Phase pH: The charge state of amino acids is highly dependent on pH.[2][3][7] A small adjustment of ±0.2 to 0.5 pH units can dramatically alter the retention time and selectivity between this compound and a co-eluting peak. For ion-exchange, increasing the pH will cause amino acids to become less positively charged and elute earlier.[8]
-
Modify the Gradient: In gradient elution, making the gradient shallower (i.e., increasing the gradient time while keeping the solvent composition range the same) can increase the separation between closely eluting peaks.[5]
-
Change Mobile Phase Cation (For Ion-Exchange): Traditional amino acid analysis methods can use either sodium-based or lithium-based buffer systems.[8] Lithium systems often provide better resolution for specific amino acid pairs, particularly in complex physiological samples.[9]
Experimental Protocols & Methodologies
Protocol 1: Ion-Exchange Chromatography with Post-Column Ninhydrin Derivatization
This method is a robust and traditional approach for baseline separation of a wide range of amino acids, including this compound.
-
Chromatographic System: HPLC system capable of delivering ternary or quaternary gradients.
-
Column: Sodium-based cation-exchange column (e.g., 4.6 x 150 mm).
-
Mobile Phase Buffers:
-
Eluent A: Sodium Citrate Buffer, pH 3.15
-
Eluent B: Sodium Citrate Buffer, pH 4.25
-
Eluent C: Sodium Citrate / Borate Buffer, pH 10.5
-
-
Column Temperature: 55°C (can be optimized between 40-70°C).
-
Flow Rate: 0.6 mL/min.
-
Gradient Program: A typical program involves a step-gradient, starting with low pH buffers to elute acidic and neutral amino acids, followed by increasing pH and cation concentration to elute basic amino acids.
-
Post-Column Derivatization:
-
Reagent: Ninhydrin solution.
-
Reactor Temperature: 130°C.
-
-
Detection: UV-Vis Detector at 570 nm (and 440 nm for proline).
Protocol 2: Reversed-Phase HPLC with Pre-Column OPA Derivatization
This method is suitable for systems where post-column derivatization is not available and offers high sensitivity.
-
Derivatization Reagent: o-Phthalaldehyde (OPA) with a thiol (e.g., 3-mercaptopropionic acid). Derivatization is performed automatically by the autosampler just before injection.[10]
-
Chromatographic System: Standard reversed-phase HPLC or UHPLC system.
-
Column: C18 column (e.g., Zorbax Eclipse C18 SB-Aq, 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase:
-
Column Temperature: 40°C.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Elution: Isocratic elution with a ratio like 20:80 (A:B) or a shallow gradient can be used to optimize separation.[11]
-
Detection: UV-Vis Detector at 338 nm.[11]
Data Presentation: Method Comparison
The choice of analytical method can significantly impact separation performance. The table below summarizes typical parameters and performance for different chromatographic modes used in amino acid analysis.
| Parameter | Ion-Exchange Chromatography (IEC) | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Primary Separation Mechanism | Ion-exchange, partitioning, adsorption[8] | Hydrophobic (partitioning) interactions | Partitioning into an adsorbed water layer |
| Stationary Phase | Sulfonated divinylbenzene polymer[8] | C18, C8, Phenyl bonded silica | Unbonded silica or polar bonded phases |
| Typical Mobile Phase | Aqueous buffers with varying pH and salt concentration[8] | Water/Buffer and organic solvent (ACN, MeOH) mixtures[7] | High organic solvent (>70% ACN) with aqueous buffer |
| Key Optimization Variables | pH, Cation concentration, Temperature[8] | Organic solvent %, pH, Additives (e.g., ion-pairing agents)[7] | Water content, Buffer concentration, pH |
| Resolution Strength | Excellent for complex physiological samples, highly tunable[8] | Good, but can be challenging for very polar analytes without derivatization | Excellent for polar and hydrophilic compounds like amino acids[12][13] |
| Matrix Effect Sensitivity | Low; very robust against sample matrix[8] | Moderate to High | Moderate |
Parameter Interaction Diagram
Understanding how different parameters affect chromatographic output is key to effective method development.
Caption: Relationship between adjustable parameters and their effect on peak resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. purolite.com [purolite.com]
- 3. Untitled Document [ucl.ac.uk]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. pickeringlabs.com [pickeringlabs.com]
- 9. 193.16.218.141 [193.16.218.141]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
L-Homocitrulline: A Specific and Reliable Biomarker for Protein Carbamylation
A Comprehensive Comparison with Alternative Markers for Researchers and Drug Development Professionals
The non-enzymatic post-translational modification of proteins by isocyanic acid, known as carbamylation, is implicated in the pathophysiology of various diseases, including chronic kidney disease (CKD), atherosclerosis, and rheumatoid arthritis. This guide provides a comprehensive comparison of L-Homocitrulline with other biomarkers used to quantify protein carbamylation, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate marker for their studies.
This compound: The Gold Standard for Measuring Overall Carbamylation
This compound is an amino acid produced from the carbamylation of lysine residues in proteins. Its stability and direct correlation with the overall protein carbamylation burden make it a robust and specific biomarker.[1] The quantification of this compound, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity.
Comparative Analysis of Carbamylation Biomarkers
While this compound serves as a comprehensive marker, several other biomarkers are utilized to assess carbamylation. The following table summarizes the quantitative comparison between this compound and its main alternatives.
| Biomarker | Method of Detection | Advantages | Disadvantages | Correlation with this compound (Pearson's r) |
| This compound | LC-MS/MS | High specificity and sensitivity; reflects total body protein carbamylation. | Requires specialized equipment and expertise. | N/A |
| Carbamylated Albumin (C-Alb) | LC-MS/MS, ELISA | Good correlation with clinical outcomes in CKD; reflects carbamylation of a major plasma protein. | May not represent the carbamylation status of all proteins; shorter half-life than some other proteins. | 0.64[2][3] |
| Carbamylated Hemoglobin (CarHb) | HPLC, Colorimetric Assay | Reflects long-term carbamylation status due to the long lifespan of red blood cells. | Can be influenced by factors affecting red blood cell turnover. | Positive correlation, but quantitative value not consistently reported across studies. |
| Carbamylated Low-Density Lipoprotein (cLDL) | ELISA | Associated with atherosclerosis and cardiovascular disease. | Specific to lipoprotein carbamylation; may not reflect overall systemic carbamylation. | Data on direct correlation is limited. |
| Anti-Carbamylated Protein (anti-CarP) Antibodies | ELISA | Implicated in autoimmune diseases like rheumatoid arthritis; provides insight into the immune response to carbamylated proteins. | Indirect measure of carbamylation; presence and levels can vary significantly between individuals. | Not a direct measure of carbamylation levels. |
Performance in Clinical Studies
Studies directly comparing this compound and carbamylated albumin in patients with chronic kidney disease have demonstrated their similar performance in predicting adverse outcomes. For instance, in a study of 1632 individuals with CKD, both higher C-Alb and this compound levels showed a similar increased risk of death.[2][3] The adjusted hazard ratio for death in the highest quartile compared to the lowest was 1.90 for C-Alb and 1.89 for this compound.[2][3] Furthermore, the C-statistics for mortality models were identical when either C-Alb or this compound was added to the base model (0.725).[2][3] This suggests that both are strong predictors, with this compound offering a more direct measure of total carbamylation load.
Signaling Pathway of Protein Carbamylation
The following diagram illustrates the primary pathways leading to protein carbamylation and the formation of this compound.
Caption: Protein carbamylation pathway.
Experimental Workflows
This diagram outlines the typical experimental workflow for the quantification of this compound and other carbamylated proteins.
Caption: Biomarker analysis workflow.
Detailed Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol describes the general steps for the quantification of total protein-bound this compound in plasma or serum.
-
Protein Precipitation: Precipitate proteins from the plasma/serum sample using an organic solvent (e.g., acetone).
-
Pellet Washing: Wash the protein pellet to remove free amino acids.
-
Acid Hydrolysis: Hydrolyze the protein pellet with 6N HCl at 110°C for 24 hours to release all amino acids, including this compound.
-
Derivatization (Optional but common): Derivatize the amino acids to improve chromatographic separation and mass spectrometric detection.
-
LC-MS/MS Analysis: Separate the amino acids using liquid chromatography and detect and quantify this compound using tandem mass spectrometry. An internal standard (e.g., stable isotope-labeled this compound) is used for accurate quantification.
Quantification of Carbamylated Hemoglobin (CarHb) by HPLC
This method is based on the quantification of valine hydantoin released from the N-terminal of the hemoglobin beta-chain.[4]
-
Hemolysate Preparation: Prepare a hemolysate from whole blood.
-
Acid Hydrolysis: Hydrolyze the hemoglobin in the hemolysate with acid to release carbamyl valine, which then cyclizes to form valine hydantoin.
-
Extraction: Extract the valine hydantoin into an organic solvent.
-
HPLC Analysis: Separate and quantify the valine hydantoin using high-performance liquid chromatography with UV detection.
Quantification of Carbamylated LDL (cLDL) by Sandwich ELISA
This protocol outlines the general steps for a sandwich ELISA to measure cLDL.[5]
-
Coating: Coat a microplate with a capture antibody specific for human apolipoprotein B-100.
-
Blocking: Block non-specific binding sites on the plate.
-
Sample Incubation: Add serum samples and standards to the wells and incubate to allow cLDL to bind to the capture antibody.
-
Detection Antibody: Add a detection antibody that specifically recognizes carbamylated lysine residues, conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Substrate Addition: Add a chromogenic substrate for the enzyme.
-
Measurement: Measure the absorbance of the resulting color, which is proportional to the amount of cLDL in the sample.
Detection of Anti-Carbamylated Protein (Anti-CarP) Antibodies by ELISA
This protocol describes a common method for detecting anti-CarP antibodies in serum.[6][7][8][9][10]
-
Antigen Coating: Coat a microplate with a carbamylated protein antigen (e.g., carbamylated fetal calf serum).
-
Blocking: Block non-specific binding sites.
-
Sample Incubation: Add diluted patient serum to the wells and incubate to allow anti-CarP antibodies to bind to the antigen.
-
Secondary Antibody: Add an enzyme-linked secondary antibody that binds to human IgG (or other isotypes).
-
Substrate Addition: Add a chromogenic substrate.
-
Measurement: Measure the absorbance to determine the presence and relative levels of anti-CarP antibodies.
Conclusion
This compound stands out as a highly specific and reliable biomarker for assessing the overall protein carbamylation burden. Its direct measurement via LC-MS/MS provides a quantitative and accurate assessment of this critical post-translational modification. While other biomarkers such as carbamylated albumin, carbamylated hemoglobin, and carbamylated LDL offer valuable insights into specific aspects of carbamylation and disease pathology, this compound provides a more comprehensive and direct measure of the total systemic carbamylation load. For researchers and drug development professionals investigating the role of carbamylation in disease, the choice of biomarker will depend on the specific research question. However, for a definitive and global assessment of protein carbamylation, this compound is the recommended biomarker.
References
- 1. Comparison of homocitrulline and carbamylated albumin as biomarkers of carbamylation reactions in hemodialyzed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative CKD risk prediction using homocitrulline and carbamylated albumin: two circulating markers of protein carbamylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. Determination of carbamylated hemoglobin by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acikerisim.ege.edu.tr [acikerisim.ege.edu.tr]
- 6. krishgen.com [krishgen.com]
- 7. mybiosource.com [mybiosource.com]
- 8. assaygenie.com [assaygenie.com]
- 9. biomatik.com [biomatik.com]
- 10. Human anti- CarP antibody(anti-carbamylated protein antibody)ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Decoding Cross-Reactivity: A Comparative Guide to Anti-Carbamylated Protein Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of anti-carbamylated protein (anti-CarP) antibodies, offering insights into their specificity and potential interactions with other post-translationally modified proteins. The information presented is supported by experimental data to aid in the design and interpretation of studies involving these critical biomarkers in autoimmune and inflammatory diseases.
Introduction to Anti-CarP Antibodies and Cross-Reactivity
Anti-carbamylated protein (anti-CarP) antibodies are a class of autoantibodies that recognize proteins modified by carbamylation, a post-translational modification where a cyanate group attaches to a primary amine, primarily on lysine residues, converting it to homocitrulline. These antibodies have emerged as significant serological markers in rheumatoid arthritis (RA), often appearing in patients who are negative for the more established anti-citrullinated protein antibodies (ACPA).[1][2]
Understanding the cross-reactivity of anti-CarP antibodies is paramount for accurate diagnostic and prognostic applications. Cross-reactivity, in this context, refers to the ability of these antibodies to bind to epitopes other than their primary carbamylated targets, such as citrullinated or acetylated proteins. This guide delves into the experimental evidence that delineates the specificity of anti-CarP antibodies.
Comparative Analysis of Cross-Reactivity
Experimental evidence, primarily from enzyme-linked immunosorbent assays (ELISA), indicates that anti-CarP antibodies and ACPA are largely distinct and non-cross-reactive antibody systems.[1] However, some studies suggest a degree of cross-reactivity, particularly with certain citrullinated and acetylated antigens.
Cross-Reactivity with Anti-Citrullinated Protein Antibodies (ACPA)
The structural similarity between homocitrulline (the product of carbamylation) and citrulline has prompted extensive investigation into the cross-reactivity between anti-CarP antibodies and ACPA. Inhibition ELISA experiments have been instrumental in dissecting this relationship.
Key Findings:
-
Distinct Antibody Systems: Seminal studies have demonstrated that the binding of anti-CarP antibodies to carbamylated antigens is inhibited by carbamylated proteins but not by citrullinated proteins.[1] Conversely, ACPA binding to citrullinated antigens is inhibited by citrullinated proteins but not by carbamylated proteins.[1] This indicates that, for the most part, these two antibody families recognize their respective modifications specifically.[1]
-
Presence in ACPA-Negative Patients: A significant proportion of RA patients who are negative for ACPA test positive for anti-CarP antibodies, further supporting the existence of a unique anti-CarP antibody response.[1][2]
-
Co-occurrence versus Cross-reactivity: While anti-CarP antibodies and ACPA can co-exist in the same patient, this does not necessarily imply cross-reactivity.[3]
Quantitative Data from Inhibition ELISA:
The following table summarizes data from a key study by Shi et al. (2011), which demonstrates the specificity of anti-CarP antibodies and ACPA using inhibition ELISA.
| Antibody Specificity | Coating Antigen | Inhibitor | Concentration of Inhibitor (µg/mL) | Inhibition of Binding (%) |
| Anti-CarP | Carbamylated Fetal Calf Serum (Ca-FCS) | Non-modified FCS | 100 | ~0% |
| Anti-CarP | Carbamylated Fetal Calf Serum (Ca-FCS) | Citrullinated FCS (Ci-FCS) | 100 | ~10% |
| Anti-CarP | Carbamylated Fetal Calf Serum (Ca-FCS) | Carbamylated FCS (Ca-FCS) | 100 | >90% |
| ACPA | Citrullinated Fetal Calf Serum (Ci-FCS) | Non-modified FCS | 100 | ~0% |
| ACPA | Citrullinated Fetal Calf Serum (Ci-FCS) | Carbamylated FCS (Ca-FCS) | 100 | ~20% |
| ACPA | Citrullinated Fetal Calf Serum (Ci-FCS) | Citrullinated FCS (Ci-FCS) | 100 | >95% |
This table is a representation of the data presented in Shi et al., PNAS, 2011.[1]
Cross-Reactivity with Anti-Acetylated Protein Antibodies
Acetylation is another post-translational modification of lysine residues that is implicated in autoimmunity. Studies have begun to explore the cross-reactivity of anti-CarP antibodies with antibodies targeting acetylated proteins.
Key Findings:
-
Some Evidence of Cross-Reactivity: Competition immunoassays have shown that binding of anti-CarP antibodies to carbamylated vimentin can be partially inhibited by citrullinated vimentin, suggesting some level of cross-reactivity.[4]
-
Distinct Profiles: Despite some overlap, patients with RA can exhibit distinct profiles of reactivity against citrullinated, carbamylated, and acetylated vimentin peptides.[4]
Quantitative Data from Competition ELISA:
The table below is based on data from a study by Juarez et al. (2016) investigating the cross-reactivity of antibodies against modified vimentin peptides.
| Antibody Specificity | Coating Antigen | Inhibitor | Inhibition of IgG Binding |
| Anti-Carbamylated Vimentin | Carbamylated Vimentin Peptide | Carbamylated Vimentin Peptide | High |
| Anti-Carbamylated Vimentin | Carbamylated Vimentin Peptide | Citrullinated Vimentin Peptide | Moderate |
| Anti-Carbamylated Vimentin | Carbamylated Vimentin Peptide | Acetylated Vimentin Peptide | Low |
| Anti-Citrullinated Vimentin | Citrullinated Vimentin Peptide | Citrullinated Vimentin Peptide | High |
| Anti-Citrullinated Vimentin | Citrullinated Vimentin Peptide | Carbamylated Vimentin Peptide | Low |
| Anti-Citrullinated Vimentin | Citrullinated Vimentin Peptide | Acetylated Vimentin Peptide | Low |
| Anti-Acetylated Vimentin | Acetylated Vimentin Peptide | Acetylated Vimentin Peptide | High |
| Anti-Acetylated Vimentin | Acetylated Vimentin Peptide | Carbamylated Vimentin Peptide | Low |
| Anti-Acetylated Vimentin | Acetylated Vimentin Peptide | Citrullinated Vimentin Peptide | Low |
This table is a qualitative summary of the findings presented in Juarez et al., Annals of the Rheumatic Diseases, 2016.[4]
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The following is a generalized protocol for an inhibition ELISA used to determine the specificity of anti-CarP antibodies.
Inhibition ELISA Protocol
Objective: To determine if the binding of anti-CarP antibodies to a carbamylated antigen is specifically inhibited by soluble carbamylated proteins and not by other modified or unmodified proteins.
Materials:
-
96-well ELISA plates (e.g., Nunc MaxiSorp)
-
Carbamylated antigen for coating (e.g., Carbamylated Fetal Calf Serum, Ca-FCS)
-
Unmodified antigen (e.g., FCS)
-
Potentially cross-reactive antigens (e.g., Citrullinated FCS, Ci-FCS; Acetylated proteins)
-
Patient serum or purified anti-CarP antibodies
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to HRP (e.g., anti-human IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating:
-
Coat the wells of a 96-well plate with the carbamylated antigen (e.g., 10 µg/mL Ca-FCS in carbonate-bicarbonate buffer) overnight at 4°C.
-
Wash the plates three times with wash buffer.
-
-
Blocking:
-
Block the plates with 200 µL/well of blocking buffer for 2 hours at room temperature.
-
Wash the plates three times with wash buffer.
-
-
Inhibition Step:
-
In separate tubes, pre-incubate the patient serum (at a predetermined optimal dilution) with increasing concentrations of the inhibitors (unmodified FCS, Ca-FCS, Ci-FCS, etc.) for 1-2 hours at room temperature. A control with no inhibitor should also be prepared.
-
-
Sample Incubation:
-
Add 100 µL of the pre-incubated serum-inhibitor mixtures to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plates five times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plates five times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition:
-
Read the optical density (OD) at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
% Inhibition = (1 - (OD with inhibitor / OD without inhibitor)) * 100
-
Visualizing Experimental Workflows and Molecular Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing cross-reactivity and the molecular basis of antibody recognition.
Conclusion
The available evidence strongly suggests that anti-CarP antibodies constitute a distinct serological entity from ACPA, with limited cross-reactivity. While some studies indicate a potential for cross-reactivity with certain citrullinated and acetylated epitopes, the primary binding affinity of anti-CarP antibodies is for carbamylated proteins. For researchers and clinicians, this distinction is crucial for the accurate interpretation of serological tests and for advancing our understanding of the different pathogenic pathways in autoimmune diseases like rheumatoid arthritis. Further research using a wider range of modified antigens and patient cohorts will continue to refine our knowledge of the complex interplay between these different autoantibody systems.
References
- 1. Autoantibodies recognizing carbamylated proteins are present in sera of patients with rheumatoid arthritis and predict joint damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Carbamylated Fibrinogen Antibodies Might Be Associated With a Specific Rheumatoid Phenotype and Include a Subset Recognizing In Vivo Epitopes of Its γ Chain One of Which Is Not Cross Reactive With Anti-Citrullinated Protein Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Carbamylated Protein Antibody Levels Correlate With Anti-Sa (Citrullinated Vimentin) Antibody Levels in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel antiacetylated vimentin antibodies in patients with early inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Diagnostic Dilemma of Uremia: A Comparative Guide to L-Homocitrulline and Other Uremic Toxins
For researchers, scientists, and drug development professionals, the accurate assessment of uremia and its associated risks is paramount. This guide provides an objective comparison of the diagnostic utility of L-Homocitrulline versus other prominent uremic toxins, supported by experimental data and detailed methodologies.
Uremic toxins, waste products that accumulate in the blood due to impaired kidney function, are a diverse group of molecules implicated in the progression of chronic kidney disease (CKD) and its cardiovascular complications. Traditionally, uremic toxins are classified based on their physicochemical properties into small water-soluble solutes, middle-molecule solutes, and protein-bound solutes. This guide focuses on comparing this compound, a marker of protein carbamylation, with other well-established uremic toxins to elucidate their respective diagnostic and prognostic values.
At a Glance: this compound vs. Other Uremic Toxins
| Feature | This compound | Indoxyl Sulfate (IS) | p-Cresyl Sulfate (pCS) | β2-Microglobulin (β2M) |
| Classification | Formed from a post-translational modification (carbamylation) | Protein-bound uremic toxin | Protein-bound uremic toxin | Middle-molecule uremic toxin |
| Primary Origin | Non-enzymatic reaction of urea-derived cyanate with lysine residues of proteins.[1][2] | Gut microbiota metabolism of dietary tryptophan.[3] | Gut microbiota metabolism of dietary tyrosine and phenylalanine.[3] | Released from the surface of most nucleated cells. |
| Primary Toxicity | Associated with protein dysfunction, endothelial dysfunction, and atherosclerosis.[4][5] | Promotes oxidative stress, inflammation, renal fibrosis, and cardiovascular damage.[3][6] | Linked to endothelial dysfunction, inflammation, and cardiovascular mortality.[7][8] | Associated with dialysis-related amyloidosis and inflammation. |
| Clearance by Dialysis | Poorly cleared due to being protein-bound. | Poorly cleared due to high protein binding.[8] | Poorly cleared due to high protein binding.[8] | Moderately cleared by high-flux hemodialysis and hemodiafiltration. |
Diagnostic and Prognostic Performance: A Data-Driven Comparison
The utility of a biomarker is ultimately determined by its ability to accurately diagnose a condition or predict future outcomes. The following tables summarize key quantitative data on the performance of this compound and other uremic toxins.
Table 1: Prognostic Value for Mortality and End-Stage Kidney Disease (ESKD)
| Biomarker | Outcome | Hazard Ratio (HR) per SD increase (95% CI) | C-statistic (95% CI) | Reference |
| This compound (HCit) | Death | 1.27 (1.10–1.46) | 0.725 (0.707–0.743) | [9][10] |
| ESKD | Similar HR to C-Alb | Similar to C-Alb | [9][10] | |
| Carbamylated Albumin (C-Alb) | Death | 1.24 (1.11 to 1.39) | 0.725 (0.707–0.743) | [9][10] |
| ESKD | Similar HR to HCit | Similar to HCit | [9][10] | |
| Indoxyl Sulfate (IS) | All-Cause Mortality (free) | 1.10 (1.03 to 1.17) | - | [11] |
| Cardiovascular Events | - | 0.708 (0.618-0.798) | [12] | |
| p-Cresyl Sulfate (pCS) | All-Cause Mortality (free) | 1.16 (1.03 to 1.30) | - | [11] |
| CKD Progression | 1.092 (1.060–1.126) | - | [10] |
A study comparing this compound and carbamylated albumin found that both performed similarly in predicting death and ESKD in patients with CKD stages 2-4.[9][10] The C-statistic for a base model for mortality was 0.723, which increased to 0.725 with the addition of either biomarker.[9][10]
Table 2: Diagnostic Performance of this compound in Differentiating Acute vs. Chronic Renal Failure
| Biomarker | Parameter | Value | 95% CI |
| This compound | Sensitivity | 83% | - |
| Specificity | 72% | - | |
| Area Under the Curve (AUC) | 0.856 | - |
A study investigating this compound as a marker to distinguish between acute renal failure (ARF) and chronic renal failure (CRF) found that a concentration <289 μmol/mol Lys was predictive of ARF.[5][7]
Experimental Protocols: Methodologies for Uremic Toxin Quantification
Accurate and reproducible measurement is critical for the clinical application of any biomarker. Below are detailed methodologies for the key uremic toxins discussed.
Measurement of this compound
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Protocol:
-
Sample Preparation: Serum samples are collected from patients.
-
Protein Precipitation: An internal standard (e.g., d4-L-Homocitrulline) is added to the serum, followed by protein precipitation with an organic solvent like methanol.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Analysis: The supernatant is collected and injected into the LC-MS/MS system.
-
Chromatographic Separation: this compound is separated from other components on a suitable LC column (e.g., a C18 column).
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its internal standard based on their unique mass-to-charge ratios.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and referencing a standard curve.
Measurement of Indoxyl Sulfate (IS) and p-Cresyl Sulfate (pCS)
Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Protocol:
-
Sample Preparation: Serum samples are thawed and vortexed.
-
Protein Precipitation: An internal standard mixture (e.g., 13C6-Indoxyl sulfate and d7-p-Cresyl sulfate) is added, followed by protein precipitation with acetonitrile.
-
Centrifugation: The samples are centrifuged to remove precipitated proteins.
-
Dilution: The supernatant is diluted with mobile phase.
-
UPLC-MS/MS Analysis: The diluted supernatant is injected into the UPLC-MS/MS system.
-
Chromatographic Separation: Analytes are separated on a reverse-phase column.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in negative electrospray ionization (ESI) and MRM mode.
-
Quantification: Concentrations are calculated from the peak area ratios of the analytes to their respective internal standards against a calibration curve.
Signaling Pathways and Pathophysiological Mechanisms
Understanding the molecular pathways through which uremic toxins exert their detrimental effects is crucial for developing targeted therapies.
This compound and Protein Carbamylation
This compound is a product of protein carbamylation, a non-enzymatic post-translational modification where isocyanic acid (derived from the breakdown of urea) reacts with the amino groups of proteins, particularly the ε-amino group of lysine residues.[1][2] This process can alter protein structure and function, contributing to endothelial dysfunction, inflammation, and atherosclerosis.[4][5]
Caption: Carbamylation pathway leading to this compound formation and associated pathologies.
Indoxyl Sulfate (IS) and p-Cresyl Sulfate (pCS) Signaling
IS and pCS are protein-bound uremic toxins derived from the gut microbiota that exert their toxicity through various signaling pathways, leading to oxidative stress, inflammation, and fibrosis in renal and cardiovascular tissues.[3][6]
Caption: Signaling pathways of Indoxyl Sulfate and p-Cresyl Sulfate leading to renal and cardiovascular damage.
Conclusion
This compound is a promising biomarker that reflects the burden of protein carbamylation, a key pathological process in uremia. Its diagnostic and prognostic utility appears comparable to other markers of carbamylation like carbamylated albumin. While protein-bound uremic toxins such as indoxyl sulfate and p-cresyl sulfate are well-established predictors of adverse outcomes, direct comparative studies of their diagnostic accuracy against this compound are needed. The choice of biomarker will depend on the specific clinical question, with this compound offering a unique window into the consequences of elevated urea levels. Further research is warranted to fully elucidate the clinical utility of this compound in the routine management of patients with chronic kidney disease.
References
- 1. Uremic Toxins and Cardiovascular Risk in Chronic Kidney Disease: What Have We Learned Recently beyond the Past Findings? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120 [mdpi.com]
- 3. Uremic Toxins in the Progression of Chronic Kidney Disease and Cardiovascular Disease: Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-bound uremic toxins predict HF events and death in patients with CKD - Medical Conferences [conferences.medicom-publishers.com]
- 5. Protein Carbamylation and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and Cellular Mechanisms that Induce Arterial Calcification by Indoxyl Sulfate and P-Cresyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] p-Cresyl sulphate and indoxyl sulphate predict progression of chronic kidney disease | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Uremic Toxins and Cardiovascular Risk in Chronic Kidney Disease: What Have We Learned Recently beyond the Past Findings? | Semantic Scholar [semanticscholar.org]
- 10. p-Cresyl sulphate and indoxyl sulphate predict progression of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meta-Analysis of the Associations of p-Cresyl Sulfate (PCS) and Indoxyl Sulfate (IS) with Cardiovascular Events and All-Cause Mortality in Patients with Chronic Renal Failure | PLOS One [journals.plos.org]
- 12. Novel biomarkers, homocitrulline and carbamylated albumin, promising in predicting chronic kidney disease risk: Study [medicaldialogues.in]
L-Homocitrulline and Cardiovascular Disease: A Comparative Guide for Researchers
An objective analysis of L-Homocitrulline as a potential biomarker for cardiovascular disease, comparing its association with established risk factors and detailing the experimental methodologies for its validation.
Introduction
This compound, a non-proteinogenic amino acid, is emerging as a significant biomarker in the landscape of cardiovascular disease (CVD) research. Formed from the carbamylation of lysine residues, a non-enzymatic post-translational modification, elevated levels of this compound are indicative of increased protein carbamylation. This process is implicated in the pathogenesis of several diseases, including atherosclerosis. This guide provides a comprehensive comparison of this compound with other cardiovascular risk markers, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in validating its association with CVD.
This compound's Association with Cardiovascular Disease: The Evidence
Multiple studies have demonstrated a significant positive association between elevated serum this compound concentrations and the presence and severity of cardiovascular disease, particularly coronary artery disease (CAD). Research has shown that serum this compound levels are significantly higher in patients with CAD compared to control subjects[1]. Furthermore, its concentration correlates with the severity of CAD, as measured by the Gensini score, and the number of stenotic coronary arteries[1][2].
In patients with chronic kidney disease (CKD), a population at high risk for cardiovascular events, higher serum this compound concentrations are independently associated with an increased risk of major adverse cardiovascular events (MACE) and all-cause mortality[3][4]. This association holds even after adjusting for traditional cardiovascular risk factors.
Comparative Analysis with Other Biomarkers
While direct head-to-head comparisons of the prognostic performance of this compound with established biomarkers using metrics like ROC curves in the same cohort are limited in the current literature, existing studies provide valuable insights.
This compound vs. High-Sensitivity C-Reactive Protein (hs-CRP):
Studies have shown that serum this compound and hs-CRP concentrations are not correlated, suggesting they may reflect different pathophysiological pathways in the development of CVD[3]. Importantly, the predictive value of this compound for cardiovascular events has been shown to be independent of hs-CRP levels, indicating that this compound may offer additional prognostic information beyond that provided by this established inflammatory marker.
Quantitative Data Summary
The following tables summarize key quantitative data from studies validating the association of this compound with cardiovascular disease.
| Study Population & Outcome | Biomarker | Key Findings | Statistical Significance | Reference |
| Patients undergoing coronary angiography for suspected CAD | Serum this compound | ROC curve for predicting CAD: AUC = 0.908 | p < 0.001 | [1] |
| Patients undergoing coronary angiography for suspected CAD | Serum this compound | Positive correlation with Gensini score (r = 0.725) | p < 0.001 | [1] |
| Non-dialysis CKD patients; Outcome: MACE | Serum this compound (by tertiles) | Adjusted HR for highest vs. lowest tertile: 1.63 | 95% CI: 1.16-2.30 | [4] |
| Non-dialysis CKD patients; Outcome: All-cause mortality | Serum this compound (by tertiles) | Adjusted HR for highest vs. lowest tertile: 2.09 | 95% CI: 1.45-3.03 | [4] |
Experimental Protocols
Quantification of Serum this compound by LC-MS/MS
The accurate measurement of this compound is crucial for its validation as a biomarker. The gold-standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (Acid Hydrolysis):
-
Objective: To release protein-bound this compound.
-
Protocol:
-
Plasma or serum samples are deproteinized.
-
The protein pellet is washed and then subjected to acid hydrolysis (e.g., 6N HCl at 110°C for 18-24 hours) to break down proteins into their constituent amino acids.
-
The hydrolysate is then dried to remove the acid.
-
2. Chromatographic Separation:
-
Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used to separate the polar this compound from other components in the complex biological matrix.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typically used.
3. Mass Spectrometric Detection:
-
Technique: Tandem mass spectrometry (MS/MS) is used for sensitive and specific detection.
-
Method: Multiple Reaction Monitoring (MRM) is employed, where a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored for quantification. An isotopically labeled internal standard (e.g., d7-citrulline) is used to ensure accuracy.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Carbamylation-Induced Endothelial Dysfunction
Elevated this compound is a marker of increased protein carbamylation. Carbamylated low-density lipoprotein (cLDL) is believed to play a key role in the pathogenesis of atherosclerosis. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed pathway of cLDL-induced endothelial dysfunction.
Experimental Workflow for this compound Quantification
The following diagram outlines the key steps in the analytical workflow for measuring serum this compound.
Caption: Workflow for this compound quantification by LC-MS/MS.
Conclusion and Future Directions
The existing evidence strongly supports a significant association between elevated this compound levels and the presence, severity, and adverse outcomes of cardiovascular disease. As a marker of protein carbamylation, this compound provides a window into a key pathophysiological process implicated in endothelial dysfunction and atherosclerosis. Its independence from traditional inflammatory markers like hs-CRP suggests it could be a valuable addition to the panel of cardiovascular biomarkers.
For drug development professionals, targeting the pathways leading to increased carbamylation may represent a novel therapeutic strategy for mitigating cardiovascular risk, particularly in high-risk populations such as individuals with chronic kidney disease.
Future research should focus on large-scale prospective studies that directly compare the prognostic performance of this compound with a comprehensive panel of established and emerging biomarkers. Such studies, employing metrics like C-statistics and Net Reclassification Index, will be crucial in definitively establishing the clinical utility of this compound in cardiovascular risk stratification and guiding its potential integration into clinical practice. The absence of studies reporting a null or negative association in the current literature underscores the consistency of the findings to date, but also highlights the need for continued rigorous and unbiased investigation.
References
- 1. Increased serum homocitrulline concentrations are associated with the severity of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Homocitrulline Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocitrulline Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the metabolic profiles of L-Homocitrulline and its related amino acids is crucial for advancing diagnostics and therapeutics. This guide provides an objective comparison, supported by experimental data, to illuminate the distinct roles these molecules play in health and disease.
This compound, an analog of L-Citrulline, is increasingly recognized as a biomarker in various pathological conditions, including urea cycle disorders, rheumatoid arthritis, nonalcoholic fatty liver disease (NAFLD), and chronic kidney disease.[1][2][3][4] Unlike L-Citrulline, which is a key intermediate in the urea cycle and nitric oxide synthesis, this compound is primarily formed through a non-enzymatic process called carbamylation, where the ε-amino group of a lysine residue reacts with cyanate.[1][5] This fundamental difference in their origin underscores their distinct metabolic implications.
This guide will delve into a comparative analysis of this compound, L-Citrulline, L-Arginine, and Ornithine, presenting quantitative data, detailed experimental protocols for their analysis, and the signaling pathways they influence.
Quantitative Comparison of Amino Acid Concentrations
The following table summarizes the concentrations of this compound and related amino acids in human plasma under different physiological and pathological conditions. These values are indicative and can vary based on the specific patient population and analytical methodology.
| Amino Acid | Condition | Matrix | Concentration Range | Reference |
| This compound | Healthy Controls | Plasma | 0.78 ± 0.12 µmol/mol amino acids | [6] |
| Uremic Mice | Plasma | 2.10 ± 0.50 µmol/mol amino acids | [6] | |
| Chronic Kidney Disease (pre-HD) | Serum | ~1000 µmol/mol Lysine | [4] | |
| Chronic Kidney Disease (post-HD) | Serum | ~500 µmol/mol Lysine | [4] | |
| L-Citrulline | Healthy Individuals | Plasma | 1840 to 3200 µM (total free amino acids) | [7] |
| Citrullinemia | - | Can be orders of magnitude higher than normal | [7] | |
| L-Arginine | - | - | - | - |
| Ornithine | Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) Syndrome | - | 5 to 10 times higher than normal | [1][8] |
Note: Data for L-Arginine was not explicitly available in the provided search results for a direct comparison in this format.
Experimental Protocols
Accurate quantification of this compound and related amino acids is paramount for reliable metabolomic studies. The most common and robust method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Plasma Homocitrulline using HILIC-MS/MS
This protocol is based on the methodology described for the analysis of total, protein-bound, and free this compound in plasma.[6]
1. Sample Preparation:
-
Total Homocitrulline: Acid hydrolysis of plasma proteins to release protein-bound Homocitrulline.
-
Free Homocitrulline: Ultrafiltration of plasma to remove proteins.
2. Internal Standard:
-
d7-Citrulline is used as an internal standard to correct for matrix effects and variations in instrument response.[6]
3. Chromatographic Separation:
-
Technique: Hydrophilic Interaction Liquid Chromatography (HILIC).[6]
-
Column: A HILIC stationary phase is used to retain and separate these polar amino acids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
4. Mass Spectrometric Detection:
-
Technique: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Transitions Monitored:
5. Quantification:
-
A calibration curve is generated using known concentrations of this compound standards.
-
The ratio of the peak area of this compound to the peak area of the internal standard is used for quantification.
Protocol: Analysis of Citrulline and Related Amino Acids by RP-HPLC with Pre-column Derivatization
This method is suitable for the simultaneous analysis of multiple amino acids.[7]
1. Derivatization:
-
Amino acids are derivatized with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to enhance their hydrophobicity and allow for UV detection.[7]
2. Chromatographic Separation:
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]
-
Column: A C18 stationary phase.
-
Mobile Phase: A gradient elution with a buffer (e.g., formate buffer) and an organic solvent (e.g., acetonitrile).[7]
3. Detection:
-
UV detection at a specific wavelength suitable for the FMOC derivatives.
4. Calibration:
-
An extrapolative internal standard calibration method can be employed to correct for matrix effects.[7]
Signaling Pathways and Metabolic Interconnections
The metabolic pathways of this compound and its related amino acids are interconnected, and their dysregulation is implicated in various diseases.
Formation of this compound via Carbamylation
This compound is not a product of a dedicated enzymatic pathway but rather a result of a post-translational modification of lysine residues. This process, known as carbamylation, is particularly relevant in conditions with elevated urea and inflammation.
Caption: Formation of this compound through carbamylation of lysine residues.
Urea Cycle and its Connection to Related Amino Acids
L-Citrulline, L-Arginine, and Ornithine are central to the urea cycle, a critical pathway for the detoxification of ammonia. This compound can be elevated in urea cycle disorders due to the accumulation of carbamoyl phosphate.[1]
References
- 1. Homocitrulline - Wikipedia [en.wikipedia.org]
- 2. Serum metabolomic profiling reveals an increase in homocitrulline in Chinese patients with nonalcoholic fatty liver disease: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum metabolomic profiling reveals an increase in homocitrulline in Chinese patients with nonalcoholic fatty liver disease: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocitrulline as marker of protein carbamylation in hemodialyzed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Homocitrulline [biosyn.com]
A Researcher's Guide to the Specificity of L-Homocitrulline Antibodies
For researchers, scientists, and drug development professionals, the accurate detection of L-homocitrulline is critical for advancing our understanding of its role in various physiological and pathological processes, including autoimmune diseases like rheumatoid arthritis and cardiovascular conditions. Distinguishing this compound from its structural analog, L-citrulline, presents a significant analytical challenge. This guide provides a comprehensive comparison of available detection methods, with a focus on the specificity of this compound antibodies, and includes detailed experimental protocols to aid in the validation of these critical reagents.
Comparison of this compound Detection Methods
The selection of an appropriate detection method for this compound hinges on the specific requirements of the experiment, with a primary consideration being the trade-off between specificity, sensitivity, and throughput. While antibody-based methods offer convenience, their specificity can be a concern. In contrast, mass spectrometry-based techniques provide high specificity but may require more specialized equipment and expertise.
| Feature | Monoclonal Antibody (e.g., Covalab clone 1F6) | General Anti-Citrulline/Homocitrulline Antibodies | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Claimed high specificity for this compound with no cross-reactivity to L-Citrulline[1] | Often exhibit significant cross-reactivity with both L-Citrulline and this compound[2][3] | High specificity, able to distinguish between isomers[4] |
| Cross-Reactivity | Manufacturer states no cross-reactivity with L-Citrulline[1] | Cross-reactivity is a known issue, with some studies showing that antibodies raised against homocitrullinated proteins can recognize citrullinated peptides and vice-versa[2][3] | Minimal, based on distinct mass-to-charge ratios and fragmentation patterns[4] |
| Sensitivity | Dependent on the specific application (ELISA, WB) | Varies by antibody and application | High sensitivity, capable of detecting low concentrations in biological samples[4] |
| Quantitative | Semi-quantitative (WB) to quantitative (ELISA) | Semi-quantitative to quantitative | Highly quantitative |
| Applications | ELISA, Western Blot (WB)[1] | ELISA, WB, Immunohistochemistry (IHC) | Quantification in plasma, urine, and other biological fluids |
| Cost | Moderate | Varies | High initial equipment cost, lower per-sample cost at scale |
| Throughput | High (ELISA) | High (ELISA) | Moderate to high, depending on the setup |
Performance Data for this compound Antibody (Covalab, clone 1F6)
Covalab's monoclonal antibody, clone 1F6, is one of the few commercially available antibodies with a specific claim of no cross-reactivity with L-citrulline.[1]
Western Blot Analysis:
The manufacturer provides a Western Blot image demonstrating that the 1F6 antibody reacts with carbamylated human serum albumin (HSA-C), which contains this compound, but not with non-modified human serum albumin (HSA T).[1] While this confirms binding to the target modification, publicly available data directly comparing its reactivity to citrullinated proteins is limited.
Specificity Considerations with Other Antibodies:
It is crucial to note that studies on patient sera have revealed that antibodies recognizing citrullinated and homocitrullinated proteins often cross-react. For instance, one study found that in a cohort of rheumatoid arthritis patients, 22% of sera with antibodies to a citrullinated peptide could be inhibited by the corresponding homocitrullinated peptide, and similarly, 22% of sera with antibodies to a homocitrullinated peptide could be inhibited by the citrullinated version.[2] This underscores the importance of rigorous validation of any antibody intended for specific this compound detection.
Experimental Protocols
To ensure the specificity of an this compound antibody, it is essential to perform validation experiments. Below are detailed protocols for dot blot and competitive ELISA, which are well-suited for assessing cross-reactivity, along with a summary of an LC-MS/MS method for a non-antibody-based comparison.
Dot Blot Protocol for Specificity Testing
This protocol allows for a direct visual comparison of the antibody's reactivity against this compound and L-citrulline.
Materials:
-
Nitrocellulose or PVDF membrane
-
This compound-conjugated protein (e.g., carbamylated BSA)
-
L-citrulline-conjugated protein (e.g., citrullinated BSA)
-
Unmodified control protein (e.g., BSA)
-
This compound antibody (e.g., Covalab clone 1F6)
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Wash buffer (TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Antigen Spotting: On a nitrocellulose or PVDF membrane, carefully spot 1-2 µL of serial dilutions of the this compound-conjugated protein, L-citrulline-conjugated protein, and the unmodified control protein. Allow the spots to dry completely.
-
Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
Expected Results: A specific this compound antibody should produce a strong signal for the this compound-conjugated protein spots, with no or minimal signal for the L-citrulline-conjugated and unmodified protein spots.
Competitive ELISA Protocol for Quantitative Specificity Analysis
This method provides a quantitative measure of antibody specificity by determining the concentration of free this compound or L-citrulline required to inhibit the antibody's binding to a coated antigen.
Materials:
-
96-well ELISA plate
-
This compound-conjugated protein for coating
-
Free this compound and L-citrulline as competitors
-
This compound antibody
-
Blocking buffer
-
Wash buffer
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound-conjugated protein overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.
-
Competition: In a separate plate or tubes, pre-incubate a fixed concentration of the this compound antibody with serial dilutions of free this compound or free L-citrulline for 1-2 hours.
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate, add TMB substrate, and stop the reaction with the stop solution. Read the absorbance at 450 nm.
Data Analysis: Plot the absorbance against the log of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) can be calculated for both this compound and L-citrulline. A highly specific antibody will have a significantly lower IC50 for this compound compared to L-citrulline.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful alternative for the highly specific and sensitive quantification of this compound.
Principle: This technique separates this compound from other molecules in a sample based on its chemical properties using liquid chromatography. The separated molecules are then ionized and identified based on their unique mass-to-charge ratio and fragmentation pattern using tandem mass spectrometry.[4]
General Workflow:
-
Sample Preparation: Proteins in the sample (e.g., plasma) are precipitated, and the supernatant containing small molecules is collected.
-
Chromatographic Separation: The sample is injected into a liquid chromatograph, often using a hydrophilic interaction liquid chromatography (HILIC) column, to separate this compound from L-citrulline and other amino acids.
-
Mass Spectrometry Detection: The eluent from the chromatograph is introduced into the mass spectrometer. Specific precursor and product ion transitions for this compound are monitored for detection and quantification.
Visualizing Key Pathways and Workflows
To better understand the biological context and the experimental procedures, the following diagrams are provided.
References
- 1. Homocitrulline antibody (1F6) [covalab.com]
- 2. Separate and overlapping specificities in rheumatoid arthritis antibodies binding to citrulline- and homocitrulline-containing peptides related to type I and II collagen telopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different amounts of protein-bound citrulline and homocitrulline in foot joint tissues of a patient with anti-citrullinated protein antibody positive erosive rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to L-Homocitrulline Quantification: A Head-to-Head Comparison of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of L-Homocitrulline, a key biomarker in various physiological and pathological processes, is paramount. This guide provides an objective, data-driven comparison of three prominent analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and a commercial Colorimetric Assay.
This comprehensive analysis delves into the experimental protocols, performance characteristics, and underlying principles of each technique, offering the necessary data to select the most appropriate method for your research needs.
Method Comparison at a Glance
For a rapid overview, the following table summarizes the key performance indicators for each this compound quantification method.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Colorimetric Assay |
| Principle | Chromatographic separation followed by detection based on mass-to-charge ratio. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Spectrophotometric detection of a colored product from a chemical reaction. |
| Sample Type | Plasma, Serum, Tissues.[1][2] | Biological fluids (requires specific derivatization).[3][4] | Plasma, Serum, Urine, Cell and Tissue Lysates.[5][6] |
| Instrumentation | HPLC or UPLC system, Tandem Mass Spectrometer. | Gas Chromatograph, Mass Spectrometer. | Microplate reader or Spectrophotometer. |
| Linearity | 10 nmol/L to 1.6 μmol/L.[1] | Data not readily available for a validated quantitative assay. | Typically 0 - 2.4 mM (as per a representative commercial kit).[7] |
| Precision | Inter-assay CV < 5.85%.[1] | Requires validation for quantitative analysis. | Not specified in commercially available kit literature. |
| Accuracy | Mean recoveries ranging from 97% to 106%.[1] | Requires validation for quantitative analysis. | Not specified in commercially available kit literature. |
| Sensitivity (LOD/LOQ) | LOQ: 10 nmol/L.[1] | Dependent on derivatization and instrumentation. | Detection Sensitivity: 37.5 µM.[5][6] |
In-Depth Analysis of Quantification Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and specific method, LC-MS/MS is often considered the gold standard for the quantification of small molecules like this compound in complex biological matrices.
The underlying principle involves the separation of this compound from other components in the sample via liquid chromatography, followed by its ionization and detection by a tandem mass spectrometer. The high specificity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented, and a resulting unique product ion is monitored.
Experimental Protocol: LC-MS/MS
A widely adopted method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for separation.[1]
-
Sample Preparation:
-
For free this compound, plasma or serum samples are deproteinized, typically using a solvent like acetonitrile.
-
For total this compound (free and protein-bound), samples undergo acid hydrolysis to liberate the amino acid from proteins prior to deproteinization.
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., silica-based with a polar stationary phase).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Typically in the range of 200-500 µL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: For this compound, the transitions of m/z 190.1 > 127.1 and 190.1 > 173.1 are monitored.[1]
-
Internal Standard: A stable isotope-labeled internal standard, such as d7-citrulline, is recommended for accurate quantification.
-
Caption: Workflow of this compound quantification using LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers another mass spectrometry-based approach for this compound quantification. This method requires a chemical derivatization step to increase the volatility and thermal stability of the amino acid for gas-phase analysis.
A critical consideration for GC-MS analysis of this compound is the potential for its conversion to lysine during certain derivatization procedures.[3] Therefore, a carefully validated protocol is essential.
Experimental Protocol: GC-MS
The following protocol outlines a two-step derivatization process designed to distinguish this compound from lysine.[3][4]
-
Sample Preparation & Derivatization:
-
Aqueous samples containing this compound are dried.
-
Step 1 (Acylation): The dried sample is reacted with a derivatizing agent such as pentafluoropropionic anhydride (PFPA) in a solvent like ethyl acetate.
-
Step 2 (Esterification): The acylated sample is then esterified, for example, with 2 M HCl in methanol. The order of these steps is crucial to prevent the conversion of homocitrulline.[3]
-
-
GC Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp is used to separate the derivatized analytes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.
-
Colorimetric Assay
For high-throughput screening and laboratories without access to mass spectrometry, commercial colorimetric assay kits provide a convenient and cost-effective alternative.
These assays are based on a chemical reaction where this compound (and often the structurally similar L-Citrulline) reacts with specific reagents to produce a colored product. The absorbance of this product is directly proportional to the concentration of the analyte in the sample.
Experimental Protocol: Colorimetric Assay
The following is a general protocol based on commercially available kits.[7]
-
Sample Preparation:
-
Plasma, serum, urine, or cell/tissue lysate samples are treated with a solution containing sodium dodecyl sulfate (SDS) and Proteinase K. This step serves to release this compound from proteins.
-
-
Assay Procedure:
-
The prepared samples and a series of this compound standards are added to a microplate or reaction tubes.
-
Assay reagents are added, and the mixture is incubated at an elevated temperature (e.g., 95°C) for a specified time to allow for color development.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (typically between 540-560 nm).
-
-
Quantification: The concentration of this compound in the samples is determined by interpolating the absorbance values onto a standard curve generated from the this compound standards.
Caption: Logical flow of the colorimetric assay for this compound quantification.
References
- 1. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Homocitrulline/Citrulline Assay Kit [cellbiolabs.com]
- 7. content.abcam.com [content.abcam.com]
The Rising Profile of L-Homocitrulline: A Comparative Guide to its Link with Disease Severity
For Researchers, Scientists, and Drug Development Professionals
L-Homocitrulline, a non-proteinogenic amino acid formed from the carbamylation of lysine residues, is emerging as a significant biomarker for assessing the severity of a spectrum of diseases. This guide provides an objective comparison of this compound's performance against other biomarkers, supported by experimental data, to validate its potential in clinical research and drug development.
This compound and Disease Severity: A Quantitative Overview
Elevated levels of this compound have been consistently associated with increased disease severity across various pathological conditions, including cardiovascular, renal, and neuroinflammatory diseases. The following tables summarize the quantitative data from key studies, offering a clear comparison of this compound levels in different patient cohorts.
Table 1: this compound in Coronary Artery Disease (CAD)
| Disease Severity (Gensini Score) | This compound (mmol/mol Lysine) | Control/Non-CAD | Reference |
| Mild CAD (1-20) | 0.20 (0.16 - 0.22) | 0.14 (0.10 - 0.17) | [1][2] |
| Severe CAD (>20) | 0.26 (0.21 - 0.42) | 0.14 (0.10 - 0.17) | [1][2] |
Data are presented as median (interquartile range). A study on patients undergoing coronary angiography demonstrated a significant positive correlation between serum this compound concentrations and the severity of CAD as assessed by the Gensini score (r=0.725, p<0.001)[1][2]. A receiver operating characteristic (ROC) curve analysis for predicting the presence of CAD showed an area under the curve (AUC) of 0.908, with a threshold of 0.16 mmol/mol Lysine providing a sensitivity of 78.9% and a specificity of 78.8%[1][2].
Table 2: this compound in Chronic Kidney Disease (CKD)
| CKD Stage | This compound (µmol/mol Lysine) | Control | Reference |
| Stage 2-4 | 352 (266 - 481) | ~100-170 | [3] |
| Acute Renal Failure (ARF) | <289 (predictive of ARF) | - | [4] |
| Chronic Renal Failure (CRF) | >289 | - | [4] |
Data are presented as median (interquartile range) or predictive threshold. This compound levels show a strong negative correlation with the estimated glomerular filtration rate (eGFR) (r=−0.57) and a positive correlation with urea concentrations (r=0.73) in non-dialysis CKD patients[3]. A study comparing carbamylated albumin (C-Alb) and free this compound for predicting CKD progression found both markers to have similar prognostic value for end-stage kidney disease (ESKD) and mortality[5][6]. For mortality, the adjusted hazard ratio for the highest versus lowest quartile was 1.90 for C-Alb and 1.89 for this compound[5].
Table 3: this compound in Multiple Sclerosis (MS)
| MS Subtype/Severity (EDSS) | This compound (µmol/L) | Healthy Controls | Reference |
| Relapsing-Remitting MS (RRMS) | Higher than controls | Lower | |
| Secondary Progressive MS (SPMS) | Higher than RRMS | Lower | |
| Correlation with EDSS | Positive correlation | - |
A study on MS patients revealed significantly higher serum this compound levels compared to healthy controls. Furthermore, levels were higher in patients with secondary progressive MS (SPMS) than in those with relapsing-remitting MS (RRMS), and a positive correlation was observed with the Expanded Disability Status Scale (EDSS) score, a measure of disability.
Alternative Biomarkers: A Performance Comparison
This compound demonstrates comparable, and in some cases, superior performance to established biomarkers in predicting disease severity.
Coronary Artery Disease: this compound vs. hs-CRP
High-sensitivity C-reactive protein (hs-CRP) is a well-established inflammatory marker for cardiovascular risk. However, studies suggest that this compound may offer better diagnostic and prognostic value for CAD severity. While one study showed no association between hs-CRP levels and the angiographic severity of CAD[7], another demonstrated a strong correlation between this compound and the Gensini score[1][2]. The AUC for this compound in predicting CAD was 0.908[1][2], which is higher than what has been reported for hs-CRP in some studies for predicting major adverse cardiovascular events (MACEs)[8].
Chronic Kidney Disease: this compound vs. Creatinine/eGFR
Serum creatinine and eGFR are the cornerstones of CKD diagnosis and staging. While this compound levels are strongly correlated with eGFR[3], they provide additional prognostic information. A study comparing this compound and carbamylated albumin with base models including traditional risk factors for CKD progression showed that the inclusion of these carbamylation markers offered similar C-statistics for predicting mortality and ESKD, suggesting they provide comparable prognostic information to each other, and potentially additive information to standard markers[5][6].
Multiple Sclerosis: this compound vs. Neurofilament Light Chain (NfL)
Neurofilament light chain (NfL) is a promising biomarker for neuro-axonal damage in MS[9][10]. Studies have shown a correlation between serum and CSF NfL levels and disease activity and progression[11]. While direct comparative studies with this compound are limited, both biomarkers show a positive correlation with the EDSS score. The distinct pathophysiological origins of these markers—NfL reflecting axonal injury and this compound indicating protein carbamylation and associated inflammation—suggest they may offer complementary information in monitoring MS.
Signaling Pathways and Experimental Workflows
The formation of this compound is a key event in protein carbamylation, a non-enzymatic post-translational modification that can alter protein structure and function, leading to cellular dysfunction and disease progression.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Homocitrulline Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocitrulline: a new marker for differentiating acute from chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative CKD risk prediction using homocitrulline and carbamylated albumin: two circulating markers of protein carbamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel biomarkers, homocitrulline and carbamylated albumin, promising in predicting chronic kidney disease risk: Study [medicaldialogues.in]
- 7. Relationship between high sensitivity C-reactive protein and angiographic severity of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of myeloperoxidase, homocysteine and high-sensitivity C-reactive protein with the severity of coronary artery disease and their diagnostic and prognostic value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurofilament Light Chain as a Biomarker in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. Association Between Serum Neurofilament Light Chain Levels and Long-term Disease Course Among Patients With Multiple Sclerosis Followed up for 12 Years - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Homocitrulline and Symmetric Dimethylarginine (SDMA) as Renal Function Markers
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of renal function is critical in clinical practice and drug development. While traditional markers like serum creatinine have long been the standard, their limitations, particularly in detecting early-stage kidney disease, have spurred the search for more sensitive and specific biomarkers. This guide provides an objective comparison of two such emerging markers: L-Homocitrulline and symmetric dimethylarginine (SDMA).
Biochemical Pathways and Origins
The distinct origins of this compound and SDMA fundamentally influence their behavior as renal function markers.
Symmetric Dimethylarginine (SDMA) is an amino acid derivative produced during the breakdown of proteins. Specifically, it is formed when arginine residues within proteins are methylated by protein arginine methyltransferases (PRMTs) and is released into the circulation following proteolysis. Crucially, SDMA is primarily eliminated from the body through renal excretion.[1][2] This makes its plasma concentration highly dependent on the glomerular filtration rate (GFR), the primary measure of kidney function.[1][3]
This compound , on the other hand, is not a direct product of protein breakdown in the same manner. It is formed through a non-enzymatic post-translational modification process called carbamylation.[4][5] In this process, isocyanic acid, which is in equilibrium with urea in the body, reacts with the epsilon-amino group of lysine residues in proteins.[5][6] When these carbamylated proteins are broken down, this compound is released.[4] As urea levels rise in renal dysfunction, the rate of carbamylation and subsequent this compound production increases.[5]
Performance as Renal Function Markers
While direct head-to-head comparative studies are limited, the individual performance characteristics of SDMA and this compound can be evaluated based on existing research.
Symmetric Dimethylarginine (SDMA)
SDMA has been extensively studied as a renal biomarker and has been shown to be a more sensitive indicator of early renal decline compared to creatinine.[7][8] Its key advantage lies in its earlier detection of reduced GFR. SDMA concentrations can increase when there is as little as a 25-40% decrease in GFR, whereas creatinine levels may not rise until up to 75% of kidney function is lost.[1] Furthermore, SDMA is less influenced by extra-renal factors such as muscle mass, which can affect creatinine measurements, making it a more reliable marker in a broader range of patients.[7]
| Performance Metric | SDMA | Reference |
| Correlation with GFR | High (r values often >0.8) | [3][9] |
| Early Detection of CKD | Detects 25-40% loss of GFR | [1] |
| Influence of Muscle Mass | Minimal | [7] |
This compound
This compound's utility as a renal marker is primarily linked to its formation from urea. Its concentration is positively correlated with urea levels and the duration of renal failure.[5] This makes it a potential marker for differentiating between acute and chronic renal failure.[4][5] In acute renal failure (ARF), this compound levels increase more slowly and peak later than urea.[5] In contrast, patients with chronic renal failure (CRF) tend to have higher baseline levels of this compound compared to those with ARF.[5]
| Performance Metric | This compound | Reference |
| Correlation with Urea | Positive (r ≈ 0.51 in ARF) | [5] |
| ARF vs. CRF Differentiation | Promising (AUC = 0.856 for predicting ARF) | [4][5] |
| Sensitivity for ARF | 83% (at a cutoff of <289 µmol/mol Lys) | [4] |
| Specificity for ARF | 72% (at a cutoff of <289 µmol/mol Lys) | [4] |
Experimental Protocols
The gold standard for the quantification of both this compound and SDMA in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5][9]
General Workflow for Biomarker Measurement
The following diagram illustrates a typical experimental workflow for the analysis of these biomarkers in serum or plasma.
Specific Methodologies
SDMA Measurement by LC-MS/MS: A common approach involves protein precipitation from the serum sample, followed by chromatographic separation using a C18 column and detection by tandem mass spectrometry.[1] Internal standards, such as isotopically labeled SDMA (d7-SDMA), are used for accurate quantification.[1]
This compound Measurement by LC-MS/MS: Quantification of this compound also typically employs LC-MS/MS.[5] Sample preparation may involve acid hydrolysis to release protein-bound homocitrulline, followed by chromatographic separation, often using hydrophilic interaction liquid chromatography (HILIC).[9] An internal standard, such as d7-citrulline, is used for accurate measurement.[9]
Conclusion
This compound and SDMA are both promising biomarkers for assessing renal function, each with distinct characteristics and potential clinical applications. SDMA excels as an early and sensitive indicator of declining GFR, offering an advantage over traditional markers like creatinine, particularly in the early stages of chronic kidney disease. Its relative independence from muscle mass further enhances its reliability.
This compound, with its direct link to urea accumulation and carbamylation, shows potential as a tool to differentiate between acute and chronic renal failure. Its kinetics in relation to the duration of renal impairment provide a unique insight into the state of kidney dysfunction.
For researchers and drug development professionals, the choice between these markers, or their combined use, will depend on the specific research question. SDMA is well-suited for studies requiring early detection of renal impairment, while this compound may be more valuable in studies focusing on the pathophysiology and staging of established renal disease. Further research, including direct comparative studies, is warranted to fully elucidate their respective roles and potential synergies in the management of kidney disease.
References
- 1. Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of symmetric dimethylarginine with creatinine, cystatin C and their eGFR equations as markers of kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is symmetric dimethylarginine superior to creatinine for assessing glomerular filtration rate for cats with kidney disease? | Veterinary Evidence [veterinaryevidence.org]
- 5. Homocitrulline: a new marker for differentiating acute from chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of Kidney Function and SDMA as a New Biomarker • MSPCA-Angell [mspca.org]
- 7. Comparison of two methods for dimethylarginines quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel mass spectrometry-based method for simultaneous determination of asymmetric and symmetric dimethylarginine, l-arginine and l-citrulline optimized for LC-MS-TOF and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Prognostic Value of L-Homocitrulline in Chronic Kidney Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-Homocitrulline, a carbamylation-derived product, is emerging as a significant prognostic biomarker in chronic kidney disease (CKD). This guide provides a comprehensive comparison of this compound with other prognostic markers, supported by experimental data and detailed methodologies, to aid in the assessment of its clinical and research utility.
Prognostic Performance of this compound and Comparators
This compound has demonstrated a strong association with adverse outcomes in patients with CKD, including progression to end-stage renal disease (ESRD) and mortality. Its prognostic value has been primarily compared with carbamylated albumin (C-Alb), another marker of carbamylation stress.
Key Prognostic Data Summary
Recent large-scale cohort studies have provided quantitative data on the prognostic performance of this compound. The following tables summarize the key findings from these studies, comparing this compound with carbamylated albumin.
Table 1: Prognostic Value of this compound vs. Carbamylated Albumin for Mortality in CKD
| Study | Patient Cohort | Biomarker | Comparison Group | Hazard Ratio (95% CI) for Mortality |
| Awwad et al. (CRIC Study)[1][2][3][4] | 1,632 individuals with CKD stages 2–4 | This compound (HCit) | Quartile 4 vs. 1 | 1.89 (1.27–2.81) |
| Carbamylated Albumin (C-Alb) | Quartile 4 vs. 1 | 1.90 (1.35–2.66) | ||
| This compound (HCit) | Per SD increase | 1.27 (1.10–1.46) | ||
| Carbamylated Albumin (C-Alb) | Per SD increase | 1.24 (1.11–1.39) | ||
| Large Cohort of Non-dialysis CKD Patients[5][6][7] | 2,195 non-dialysis CKD patients | This compound (HCit) | Tertile 3 vs. 1 | 2.09 (1.45–3.03) |
| This compound (HCit) | Tertile 2 vs. 1 | 1.48 (1.04–2.11) |
Table 2: Prognostic Value of this compound vs. Carbamylated Albumin for Cardiovascular Events in CKD
| Study | Patient Cohort | Biomarker | Comparison Group | Hazard Ratio (95% CI) for Major Adverse Cardiovascular Events (MACE) |
| Large Cohort of Non-dialysis CKD Patients[5][6][7] | 2,195 non-dialysis CKD patients | This compound (HCit) | Tertile 3 vs. 1 | 1.63 (1.16–2.30) |
| This compound (HCit) | Tertile 2 vs. 1 | 1.32 (0.96–1.84) |
Studies have shown that this compound and carbamylated albumin have a similar performance in predicting mortality and end-stage kidney disease in patients with CKD.[1][2][3][4] In a large cohort of non-dialysis patients with CKD, higher serum this compound concentrations were associated with an increased risk of major adverse cardiovascular events and all-cause mortality.[5][6][7]
Experimental Protocols
The accurate quantification of this compound is crucial for its validation as a reliable biomarker. The standard method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detailed LC-MS/MS Protocol for this compound Quantification in Plasma/Serum
This protocol is synthesized from established methodologies for the measurement of total this compound.[8]
1. Sample Preparation (Acid Hydrolysis)
-
To 30 µL of serum or plasma sample, add an internal standard (e.g., d7-citrulline).
-
Transfer the mixture to a glass ampoule and add 6 M HCl.
-
Seal the ampoule and incubate at 110°C for 18 hours to hydrolyze proteins and release this compound from carbamylated lysine residues.
-
After cooling, open the ampoule and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried sample in a suitable buffer, such as 125 mM ammonium formate.
2. Liquid Chromatography
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for the separation of polar analytes like this compound.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is commonly employed.
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
Injection Volume: 10-20 µL of the reconstituted sample is injected.
3. Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The transitions monitored are for this compound and the internal standard. For this compound, the transitions of m/z 190.1 > 127.1 and 190.1 > 173.1 are commonly used.[9]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Signaling Pathways and Pathophysiological Relevance
The prognostic significance of this compound is rooted in the pathophysiology of protein carbamylation in CKD.
Carbamylation Pathway in CKD
References
- 1. Novel biomarkers, homocitrulline and carbamylated albumin, promising in predicting chronic kidney disease risk: Study [medicaldialogues.in]
- 2. Comparative CKD risk prediction using homocitrulline and carbamylated albumin: two circulating markers of protein carbamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. Homocitrulline Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homocitrulline Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Functional Impact of L-Homocitrulline: A Comparative Guide for Researchers
The incorporation of L-Homocitrulline into proteins, a post-translational modification known as carbamylation, is gaining significant attention in biomedical research. This guide provides a comprehensive comparison of the functional consequences of this modification, offering researchers, scientists, and drug development professionals a critical overview of its impact on protein function, its role in disease, and the experimental methodologies used for its validation.
Carbamylation is a non-enzymatic process where isocyanic acid, derived from urea or the myeloperoxidase (MPO)-catalyzed oxidation of thiocyanate, reacts with the primary amino groups of proteins, predominantly the ε-amino group of lysine residues, to form this compound.[1][2] This modification can alter the structure, charge, and function of proteins, and has been implicated in the pathophysiology of several diseases, including atherosclerosis, chronic kidney disease, and rheumatoid arthritis.[3][4]
This guide will delve into the quantitative effects of this compound incorporation, compare it with the more widely studied L-citrulline modification, and provide detailed protocols for key validation experiments.
Functional Consequences of this compound Incorporation: A Quantitative Comparison
The conversion of a positively charged lysine to a neutral homocitrulline can have profound effects on protein structure and function. Below is a summary of reported quantitative data on these functional consequences.
| Functional Parameter | Protein Studied | Effect of Homocitrullination (Carbamylation) | Quantitative Data | Alternative Modification (Citrullination) & its Effect |
| Enzyme Kinetics | Class D β-lactamase | Essential for catalytic activity | Carbamylated lysine acts as a general base in both acylation and deacylation steps. Kinetic parameters (kcat, Km) are dependent on the carbamylated state.[5][6][7] | Citrullination of arginine residues in some enzymes can lead to their inactivation. |
| Protein Stability | Type I Collagen | Decreased thermal stability | Modification of only four homocitrulline residues per α-chain is sufficient to induce local destabilization.[1] | Citrullination of fibrinogen has been shown to alter its structure and susceptibility to proteolysis. |
| Protein-Protein Interactions | von Willebrand Factor (vWF) | Impaired binding to collagen | Carbamylation of vWF or collagen significantly reduces their binding affinity. | Citrullination of fibrinogen can affect its interaction with fibrin and other proteins involved in coagulation. |
| Receptor Binding | Low-Density Lipoprotein (LDL) | Enhanced uptake by macrophage scavenger receptors | Carbamylated LDL (cLDL) is efficiently taken up by macrophages, leading to foam cell formation.[8] | N/A |
| Immunogenicity | Various self-proteins | Creation of neo-antigens, leading to autoantibody production | Antibodies against carbamylated proteins (anti-CarP) are found in patients with rheumatoid arthritis and are associated with more erosive disease.[9] | Citrullinated proteins are well-established autoantigens in rheumatoid arthritis, leading to the production of anti-citrullinated protein antibodies (ACPA). |
Experimental Protocols
In Vitro Carbamylation of Proteins
This protocol provides a general method for the in vitro carbamylation of a target protein.
Materials:
-
Purified protein of interest
-
Potassium cyanate (KOCN) or Urea
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing or desalting columns
-
Reaction tubes
Procedure:
-
Prepare a solution of the purified protein in PBS at a desired concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of KOCN or urea in PBS. The final concentration will need to be optimized depending on the desired level of carbamylation. A common starting point is 10-100 mM KOCN or 1-8 M urea.
-
Add the KOCN or urea solution to the protein solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2-24 hours). The incubation time will influence the extent of carbamylation.
-
To stop the reaction and remove excess cyanate or urea, dialyze the sample extensively against PBS at 4°C or use a desalting column.
-
The degree of carbamylation can be assessed by methods such as mass spectrometry or by quantifying the loss of free primary amines using assays like the TNBSA assay.
Note: Urea solutions can also lead to carbamylation, especially at elevated temperatures. When using urea as a denaturant, it is advisable to use freshly prepared solutions and keep the temperature as low as possible to minimize artifactual carbamylation.[10][11] The addition of ammonium-containing buffers can help inhibit carbamylation in urea solutions.
Western Blot Analysis of Homocitrullinated Proteins
This protocol outlines the steps for detecting homocitrullinated proteins using Western blotting.
Materials:
-
Protein samples (cell lysates, tissues, or purified proteins)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-homocitrulline or Anti-carbamyl-lysine antibody (specific for homocitrulline)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis according to standard procedures.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-homocitrulline antibody diluted in blocking buffer. The optimal dilution and incubation time should be determined empirically (typically overnight at 4°C or 1-2 hours at room temperature).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
Signaling Pathways and Experimental Workflows
The incorporation of this compound has been shown to play a role in several key signaling pathways, particularly in the context of inflammation and autoimmune diseases.
One of the significant consequences of protein carbamylation is its involvement in the pathogenesis of rheumatoid arthritis through the generation of autoantigens and the process of NETosis (Neutrophil Extracellular Trap formation).
In the context of atherosclerosis, the carbamylation of Low-Density Lipoprotein (LDL) is a key event that contributes to disease progression.
This guide provides a foundational understanding of the functional consequences of this compound incorporation into proteins. Further research is needed to fully elucidate the diverse roles of this post-translational modification in health and disease, and to explore its potential as a therapeutic target and biomarker.
References
- 1. Protein carbamylation is a hallmark of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Critical involvement of a carbamylated lysine in catalytic function of class D β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Critical involvement of a carbamylated lysine in catalytic function of class D beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ionsource.com [ionsource.com]
- 8. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Protein carbamylation: in vivo modification or in vitro artefact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
L-Homocitrulline as a Biomarker: Unveiling its Correlation with Key Inflammatory Mediators
For researchers, scientists, and drug development professionals, understanding the intricate interplay between metabolic byproducts and inflammatory pathways is paramount. This guide provides a comprehensive comparison of L-Homocitrulline levels with established inflammatory markers, supported by experimental data and detailed methodologies, to shed light on its potential as a significant biomarker in inflammatory diseases.
This compound, a non-standard amino acid, is formed through a post-translational modification process known as carbamylation, where cyanate reacts with the primary amine of lysine residues on proteins. This process is increasingly recognized for its association with inflammatory conditions. During inflammation, the enzyme myeloperoxidase (MPO), released from activated neutrophils, catalyzes the conversion of thiocyanate to cyanate, thereby promoting the formation of this compound-containing proteins.[1][2] These modified proteins can be recognized as neoantigens by the immune system, potentially triggering or perpetuating autoimmune responses in diseases such as rheumatoid arthritis and multiple sclerosis.[1][3][4]
Quantitative Correlation with Inflammatory Markers
Recent studies have demonstrated a significant correlation between circulating levels of this compound and various established inflammatory markers. The data presented below summarizes findings from studies in patients with multiple sclerosis (MS) and Behçet's disease (BD), highlighting the strength of these associations.
| This compound Metric | Inflammatory Marker | Disease Cohort | Correlation Coefficient (r) | p-value | Reference |
| Serum this compound | Red Cell Distribution Width (RDW) | Multiple Sclerosis | 0.318 | <0.001 | [5] |
| Serum this compound | Mean Platelet Volume (MPV) | Multiple Sclerosis | 0.331 | <0.001 | [5] |
| Serum this compound | Platelet Count (PLT) | Multiple Sclerosis | 0.174 | 0.043 | [5] |
| Serum this compound | Neutrophil Count (NEU) | Multiple Sclerosis | 0.311 | <0.001 | [5] |
| Serum this compound | Platelet-to-Lymphocyte Ratio (PLR) | Multiple Sclerosis | 0.226 | 0.008 | [5] |
| Serum this compound | Neutrophil-to-Lymphocyte Ratio (NLR) | Multiple Sclerosis | 0.313 | <0.001 | [5] |
| Serum this compound | Monocyte-to-Lymphocyte Ratio (MLR) | Multiple Sclerosis | 0.240 | 0.005 | [5] |
| Serum this compound | Lymphocyte Count (LYM) | Multiple Sclerosis | -0.168 | 0.049 | [5] |
| Serum Hcit/lysine ratio | high-sensitivity C-reactive Protein (hs-CRP) | Behçet's Disease | 0.353 | <0.001 | [6] |
| Serum Hcit/lysine ratio | Platelet-to-Lymphocyte Ratio (PLR) | Behçet's Disease | 0.348 | 0.001 | [6] |
| Serum Hcit/lysine ratio | Platelet Count (PLT) | Behçet's Disease | 0.345 | 0.001 | [6] |
| Serum Hcit/lysine ratio | Neutrophil-to-Lymphocyte Ratio (NLR) | Behçet's Disease | 0.248 | 0.018 | [6] |
| Serum Hcit/lysine ratio | Red Cell Distribution Width (RDW) | Behçet's Disease | 0.263 | 0.012 | [6] |
| Serum Hcit/lysine ratio | Erythrocyte Sedimentation Rate (ESR) | Behçet's Disease | 0.262 | 0.013 | [6] |
| Serum Hcit/lysine ratio | Neutrophil Count (NEU) | Behçet's Disease | 0.208 | 0.049 | [6] |
Experimental Protocols
The quantification of this compound and inflammatory markers is crucial for establishing their correlation. Below are detailed methodologies commonly employed in such studies.
Measurement of this compound
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the quantification of this compound in biological samples.[7][8]
-
Sample Preparation:
-
Serum or plasma samples are collected from patients and healthy controls.
-
Proteins are precipitated by adding a solvent such as acetonitrile.
-
The supernatant containing small molecules, including this compound, is collected after centrifugation.
-
An internal standard (e.g., a stable isotope-labeled this compound) is added to each sample for accurate quantification.
-
-
Chromatographic Separation:
-
The prepared sample is injected into a liquid chromatography system.
-
A C18 reversed-phase column is typically used to separate this compound from other components in the sample.
-
A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) in positive ion mode is commonly used to ionize the this compound molecules.
-
Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.
-
Measurement of Inflammatory Markers
Method: Immunoassays
Inflammatory markers such as hs-CRP, IL-6, and TNF-alpha are typically measured using commercially available immunoassay kits (e.g., ELISA).
-
Sample Preparation:
-
Serum or plasma samples are diluted as per the kit instructions.
-
-
Assay Procedure (Example: Sandwich ELISA):
-
A microplate pre-coated with a capture antibody specific for the target inflammatory marker is used.
-
Samples and standards are added to the wells and incubated. The target antigen binds to the capture antibody.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added and incubated. This antibody binds to a different epitope on the captured antigen.
-
Following another wash step, a substrate solution is added, which is converted by the enzyme into a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.
-
The concentration of the inflammatory marker in the samples is determined by interpolating from a standard curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway leading to this compound formation during inflammation and a typical experimental workflow for investigating its correlation with inflammatory markers.
Caption: Signaling pathway of this compound formation during inflammation.
Caption: Experimental workflow for correlation analysis.
References
- 1. Homocitrulline - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Citrullination and Carbamylation in the Pathophysiology of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamylation-dependent activation of T cells: a novel mechanism in the pathogenesis of autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annalsmedres.org [annalsmedres.org]
- 6. tkb.dergisi.org [tkb.dergisi.org]
- 7. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homocitrulline as marker of protein carbamylation in hemodialyzed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Homocitrulline: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research and development operations. This guide provides detailed procedures for the proper disposal of L-Homocitrulline, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
I. Hazard Assessment and Regulatory Overview
This compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS)[1]. It is, however, categorized as a combustible solid[2]. While it is considered non-hazardous for transportation, proper disposal protocols must be followed to mitigate any potential environmental or safety risks[1]. All chemical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) through acts like the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of chemical waste in regular trash or sewer systems without proper evaluation[3].
II. This compound Disposal Protocol
This section outlines the step-by-step process for the disposal of this compound from the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Laboratory coat
-
Gloves
Step 2: Waste Collection
-
Solid Waste:
-
Carefully sweep up any solid this compound waste.
-
Place the collected solid into a clearly labeled, sealed container.
-
-
Contaminated Materials:
-
Any materials used to clean up spills, such as absorbent pads or wipes, should also be placed in the designated waste container.
-
Step 3: Container Labeling
Proper labeling of chemical waste is mandatory for safety and regulatory compliance. The label on the waste container must include:
-
The words "Hazardous Waste" (as a general best practice for all chemical waste)[3].
-
The full chemical name: "this compound"[3].
-
The quantity of the waste.
-
The date of waste generation[3].
-
The place of origin (e.g., laboratory name and room number)[3].
-
The name and contact information of the Principal Investigator[3].
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. Ensure the storage area is away from incompatible materials.
Step 5: Disposal
Dispose of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[3][4]. Do not dispose of this compound in the regular trash or down the drain unless you have received explicit written permission from your EHS department[3][5].
III. Disposal of Empty this compound Containers
Empty chemical containers may also require special disposal procedures.
-
Triple Rinsing:
-
Container Disposal:
IV. Spill Management
In the event of an this compound spill, follow these procedures:
-
Ensure Proper Ventilation: If the spill is in a poorly ventilated area, move to fresh air.
-
Contain the Spill: Prevent the spill from spreading.
-
Clean-up: Use an inert absorbent material to clean up the spill[4].
-
Dispose of Waste: Place the collected material and any contaminated cleaning supplies into a sealed and labeled waste container for disposal as chemical waste[4].
V. Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 1190-49-4 | [1][2] |
| Molecular Formula | C7H15N3O3 | [1] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Physical State | Solid | [2] |
VI. This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste and empty containers.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. This compound = 95 HPLC 1190-49-4 [sigmaaldrich.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. acs.org [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling L-Homocitrulline
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling L-Homocitrulline, from personal protective equipment (PPE) requirements to disposal plans, fostering a secure research environment.
While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate it may cause skin, eye, and respiratory irritation[1][2]. Therefore, adopting a cautious approach and adhering to the following guidelines is crucial.
Personal Protective Equipment (PPE)
A thorough risk assessment should guide the selection of PPE for handling this compound[3]. The following table summarizes the recommended protective gear.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Should be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166[1]. A face shield may be necessary in situations with a higher risk of splashing[1]. |
| Hand Protection | Chemical-resistant gloves | The choice of glove material should be based on the potential hazards, duration of use, and physical conditions of the workplace[1]. Nitrile gloves are a common choice in laboratory settings[3]. |
| Body Protection | Laboratory coat or impervious clothing | Protective clothing must be selected based on the potential hazards, physical environment, and duration of exposure[1][2]. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when ventilation is inadequate or to minimize inhalation of dust[2]. Use should be based on a risk assessment of the specific laboratory procedures being performed[3]. |
Quantitative Safety Data
Currently, specific occupational exposure limits for this compound have not been established by major regulatory agencies.
| Parameter | Value | Source |
| OSHA PEL (Permissible Exposure Limit) | No data available | [1] |
| NIOSH REL (Recommended Exposure Limit) | No data available | [1] |
| ACGIH TLV (Threshold Limit Value) | No data available | [1] |
| Melting Point | 211-226°C | [1] |
| Solubility | Soluble in water | [1] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for minimizing risk and ensuring a safe laboratory environment.
Step-by-Step Handling and Storage Protocol
-
Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[1]. Keep it away from incompatible substances such as strong acids, alkalis, and oxidizing/reducing agents[2].
-
Preparation and Weighing : Conduct all weighing and solution preparation in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation[1][2].
-
Handling : Avoid direct contact with skin, eyes, and clothing[1]. Do not eat, drink, or smoke in areas where this compound is handled[1].
-
Post-Handling : Wash hands thoroughly with soap and water after handling the compound[1]. Clean and decontaminate all work surfaces and equipment.
Spill and Emergency Procedures
-
Minor Spill : For small spills, absorb the material with an inert substance (e.g., diatomite) and place it into a suitable, labeled disposal container[1][2]. Ventilate the area and clean the spill site.
-
Major Spill : In the event of a large spill, evacuate personnel to a safe area[2]. Ensure adequate ventilation and wear full PPE, including respiratory protection, before attempting to clean up[2]. Prevent the spill from entering drains or waterways[2].
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].
-
Skin Contact : Remove contaminated clothing and rinse the affected skin thoroughly with running water[1][2]. If irritation occurs, seek medical advice[1].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek medical advice[1].
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. The material should be placed in a sealed, labeled container and disposed of through an approved waste disposal plant[1]. Do not allow the product to enter drains or waterways[2].
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
